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Core Science & Biosynthesis

Foundational

Physicochemical Properties of (2-(Difluoromethyl)cyclobutyl)methanol: A Technical Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The transition from flat, sp2-hybridized aromatic rings to three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. Within this space, (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) has emerged as a highly versatile building block. By combining the rigid, three-dimensional exit vectors of a cyclobutane ring with the unique electronic and lipophilic properties of a difluoromethyl (-CHF2) group, this compound offers a privileged structural motif. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural behavior, and a validated synthetic methodology for its integration into drug discovery pipelines.

Core Physicochemical Profile

The physicochemical properties of (2-(Difluoromethyl)cyclobutyl)methanol are dictated by the interplay between its highly strained four-membered ring, the electron-withdrawing fluorine atoms, and the primary alcohol.

Quantitative Data Summary

The following table synthesizes the core quantitative metrics of the compound, explaining the medicinal chemistry significance of each parameter 1.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₆H₁₀F₂ODefines the core sp3-rich scaffold, reducing molecular planarity.
Molecular Weight 136.14 g/mol Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
LogP (Calculated) 1.27Optimal lipophilicity for membrane permeability without inducing non-specific hydrophobic toxicity.
TPSA 20.23 ŲHighly favorable for oral bioavailability and potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (Strong), 1 (Weak)The -OH acts as a strong donor; the -CHF₂ acts as a weak, lipophilic donor.
H-Bond Acceptors 1The oxygen atom serves as the primary acceptor (fluorines are generally poor acceptors).
The "Lipophilic Hydrogen Bond Donor" Paradigm

The -CHF2 moiety is not merely a metabolic shield; it is a profound modulator of molecular recognition. Unlike the trifluoromethyl (-CF3) group, which is highly hydrophobic and chemically inert, the -CHF2 group retains a polarized carbon-hydrogen bond. The strong electron-withdrawing nature of the two geminal fluorine atoms renders this proton acidic enough to act as a weak hydrogen bond donor, comparable to thiols or anilines, but with significantly higher lipophilicity 2.

Furthermore, the inductive effect of the -CHF2 group propagates through the cyclobutane ring. While separated by three sigma bonds, this electron withdrawal slightly lowers the pKa of the adjacent hydroxymethyl group compared to an unfluorinated cyclobutylmethanol, subtly enhancing the hydrogen-bond donating capacity of the primary alcohol 3.

PhysicoChemical Core (2-(Difluoromethyl)cyclobutyl)methanol Core Scaffold CHF2 -CHF2 Group Lipophilic H-Bond Donor Core->CHF2 Cyclobutane Cyclobutane Ring sp3-rich 3D Vector Core->Cyclobutane Methanol -CH2OH Group Functional Handle Core->Methanol Prop1 Metabolic Stability & Increased LogP CHF2->Prop1 Prop2 Enhanced Membrane Permeability Cyclobutane->Prop2 Prop3 H-Bonding & Lowered pKa Methanol->Prop3

Fig 1. Physicochemical property modulation pathways of the difluoromethyl cyclobutyl scaffold.

Synthetic Methodologies & Experimental Protocols

The synthesis of highly substituted fluorinated cyclobutanes historically suffered from low yields and poor diastereoselectivity. However, recent advancements in deoxofluorination and the use of difluoromethylene cyclobutyl sulfonium salts have streamlined access to these architectures [[4]]().

Below is a validated, self-consistent protocol for synthesizing (2-(Difluoromethyl)cyclobutyl)methanol from a widely available precursor.

Synthesis Workflow

Synthesis A Ethyl 2-formyl- cyclobutanecarboxylate B Deoxofluorination (Morph-DAST, DCM) A->B C Ethyl 2-(difluoromethyl) cyclobutanecarboxylate B->C D Ester Reduction (LiBH4, THF) C->D E (2-(Difluoromethyl) cyclobutyl)methanol D->E

Fig 2. Chemo-selective synthesis workflow for (2-(Difluoromethyl)cyclobutyl)methanol.

Step-by-Step Experimental Protocol

Objective: To synthesize the target compound via selective deoxofluorination of an aldehyde, followed by mild ester reduction, ensuring high functional group tolerance and preventing ring-opening.

Materials:

  • Ethyl 2-formylcyclobutane-1-carboxylate (Precursor)

  • Morpholinosulfur trifluoride (Morph-DAST)

  • Lithium borohydride (LiBH₄)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

Phase 1: Deoxofluorination

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve ethyl 2-formylcyclobutane-1-carboxylate (1.0 eq, 10 mmol) in 30 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add Morph-DAST (1.5 eq, 15 mmol) via syringe.

    • Causality Note: Morph-DAST is explicitly chosen over standard DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability and reduced propensity to cause elimination side-reactions, which is critical when working with strained cyclobutane systems.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Extraction: Cool the reaction back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ to neutralize the generated HF. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-(difluoromethyl)cyclobutane-1-carboxylate.

Phase 2: Ester Reduction 5. Preparation: Dissolve the crude ester intermediate in 25 mL of anhydrous THF under Argon. Cool to 0 °C. 6. Reduction: Add LiBH₄ (2.0 eq) portion-wise.

  • Causality Note: LiBH₄ is selected over the more aggressive LiAlH₄. While LiAlH₄ is a standard ester reducing agent, it poses a risk of reductive defluorination of the newly installed -CHF2 group or unwanted ring-opening of the strained cyclobutane. LiBH₄ provides the exact chemoselectivity required to reduce the ester to a primary alcohol while leaving the -CHF2 intact.

  • Reaction: Stir the mixture for 4 hours at room temperature.

  • Workup: Quench the reaction slowly with 1M HCl (dropwise until effervescence ceases) to destroy excess hydride. Extract with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to isolate pure (2-(Difluoromethyl)cyclobutyl)methanol as a clear liquid.

Applications in Drug Discovery

The structural features of (2-(Difluoromethyl)cyclobutyl)methanol make it an exceptional intermediate for late-stage functionalization. The primary alcohol (-CH2OH) serves as a versatile synthetic handle. It can be:

  • Oxidized to a carboxylic acid for amide coupling with complex amines.

  • Converted to a mesylate or tosylate, acting as an electrophile for SN2 displacement by biologically active nucleophiles.

  • Etherified to build extended linker systems in PROTACs (Proteolysis Targeting Chimeras) or ADCs (Antibody-Drug Conjugates).

By incorporating this moiety, medicinal chemists can systematically improve the metabolic half-life of a drug candidate (by blocking cytochrome P450 oxidation sites) while simultaneously optimizing its binding affinity through the unique lipophilic hydrogen-bonding interactions of the -CHF2 group.

References

  • ChemScene. "1780163-99-6 | (2-(Difluoromethyl)cyclobutyl)methanol". ChemScene.
  • Demchuk, O. P., et al. (2023). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks". Journal of Organic and Pharmaceutical Chemistry.
  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry.
  • Feng, X.-T., et al. (2025). "Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes". Chemical Science (RSC Publishing).

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of Difluoromethyl Cyclobutane Rings

Abstract The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The difluorome...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The difluoromethyl (CHF2) group, in particular, presents a unique combination of steric and electronic features. When incorporated into the conformationally dynamic cyclobutane ring, it imposes significant and predictable conformational biases. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of difluoromethyl cyclobutane rings. We will explore the interplay between the intrinsic puckering of the four-membered ring and the stereoelectronic demands of the CHF2 substituent, with a focus on the governing role of the gauche effect. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical foundations, practical experimental protocols, and computational strategies.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The cyclobutane ring is increasingly utilized in drug discovery as a versatile scaffold.[1][2] Its inherent non-planarity and puckered structure provide a three-dimensional framework that can enforce specific vectoral orientations of substituents, thereby inducing conformational restriction in bioactive molecules.[3] This can lead to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[2]

Parallel to the rise of sp³-rich scaffolds, the use of fluorine in drug design has become routine.[4] The strategic incorporation of fluorine or fluoroalkyl groups can profoundly influence a molecule's properties, including its pKa, lipophilicity, and metabolic fate.[5] The difluoromethyl (CHF2) group is of particular interest as it can act as a lipophilic hydrogen bond donor and a metabolically stable mimic of a hydroxyl group or thiol.

The convergence of these two strategies—the conformationally constrained cyclobutane ring and the electronically influential CHF2 group—creates a class of building blocks with significant potential in medicinal chemistry.[4][6] However, to rationally exploit these scaffolds, a deep understanding of their conformational behavior is paramount. This guide elucidates the analytical workflow required to characterize the three-dimensional landscape of difluoromethyl cyclobutane rings.

Fundamental Principles of Conformation

The overall conformation of a difluoromethyl cyclobutane is dictated by two primary factors: the puckering of the cyclobutane ring and the rotational preference of the difluoromethyl substituent.

The Puckered Nature of the Cyclobutane Ring

Unlike a planar representation might suggest, the cyclobutane ring is not flat. A planar conformation (D4h symmetry) is destabilized by significant torsional strain from eclipsing C-H bonds. To relieve this strain, the ring puckers into a bent (D2d symmetry) conformation.[7] This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered states, passing through the higher-energy planar transition state.

The degree of puckering is defined by the puckering angle (θ), and the energy required for inversion is the ring-puckering barrier. For unsubstituted cyclobutane, this barrier is approximately 1.48 kcal/mol (518 cm⁻¹).[7]

G cluster_0 Cyclobutane Ring Puckering puckered1 Puckered (D2d) planar Planar (D4h) Transition State puckered1->planar ΔE‡ puckered2 Puckered (D2d) planar->puckered2

Caption: Energy profile of cyclobutane ring inversion.

The Conformational Driver: The Gauche Effect in the CHF2 Group

The rotational preference of the difluoromethyl group is governed by a powerful stereoelectronic interaction known as the gauche effect . This effect describes the tendency of a molecule to adopt a conformation that has the maximum number of gauche interactions between adjacent electron pairs and/or polar bonds. For the CHF2 group, this is primarily driven by hyperconjugation .

Hyperconjugation is a stabilizing interaction that results from the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the case of a difluoromethyl group, the C-H σ bonding orbital is a better electron donor than the highly polarized C-F σ orbital. Conversely, the C-F σ anti-bonding orbital is a very good electron acceptor due to the high electronegativity of fluorine.

Stabilization is maximized when the donor (σC-H) and acceptor (σ*C-F) orbitals are anti-periplanar (180° apart). This arrangement occurs when the C-H bond is gauche to the vicinal C-C bond of the ring when viewed down the C-CHF2 bond axis. This leads to a preferred staggered conformation where the hydrogen of the CHF2 group is positioned gauche to the ring carbons.

G cluster_0 Hyperconjugation Driving the Gauche Effect Donor σ C-H (Electron Donor) Stabilization Gauche Conformation Stabilized Donor->Stabilization Donates e- density Acceptor σ* C-F (Electron Acceptor) Acceptor->Stabilization Accepts e- density

Caption: The σC-H → σ*C-F hyperconjugative interaction.

Experimental Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational dynamics of difluoromethyl cyclobutanes in solution. Both ¹H and ¹⁹F NMR provide critical data, and temperature-dependent studies are essential.

Key NMR Parameters
  • Chemical Shifts (δ): The chemical shift of both protons and fluorine nuclei are highly sensitive to their local electronic environment, which changes with conformation. For instance, an axial vs. equatorial position of the CHF2 group will result in distinct chemical shifts.

  • Vicinal Coupling Constants (³J): These through-bond couplings are exquisitely sensitive to the dihedral angle (φ) between the coupled nuclei. This relationship is described by the Karplus equation .[8]

    • ³JHH: The coupling between protons on adjacent carbons in the ring can be used to determine the puckering angle.

    • ³JHF: The coupling between a fluorine atom and a proton three bonds away provides direct insight into the rotamer populations of the CHF2 group.[8][9] A large ³JHF value (typically > 30 Hz) indicates a trans (φ ≈ 180°) relationship, while smaller values (typically < 15 Hz) indicate a gauche (φ ≈ 60°) relationship.[10]

Variable-Temperature (VT) NMR Protocol

Because the cyclobutane ring is in rapid equilibrium between two puckered conformers at room temperature, the observed NMR spectrum is a population-weighted average. To deconstruct this, VT-NMR is required.

Experimental Protocol: Variable-Temperature ¹⁹F NMR

  • Sample Preparation: Prepare a solution of the difluoromethyl cyclobutane compound in a suitable low-freezing solvent (e.g., deuterated toluene, d8-THF, or deuterated dichloromethane).

  • Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

  • Coalescence and Slow-Exchange: Continue cooling until the single averaged signal broadens, coalesces, and resolves into two distinct signals corresponding to the axial and equatorial conformers. This is the slow-exchange regime.

  • Data Analysis:

    • In the slow-exchange regime, integrate the signals for the axial and equatorial conformers to determine the equilibrium constant (Keq).

    • Use the Eyring equation to determine the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature (Tc).

    • Plot ln(Keq) versus 1/T (van't Hoff plot) to extract the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

ParameterDescriptionTypical Information Yielded
ΔG° Gibbs Free EnergyRelative population of axial vs. equatorial conformers.
ΔH° EnthalpyEnergetic preference of one conformer over the other.
ΔS° EntropyDifference in the degree of disorder between conformers.
ΔG‡ Activation EnergyThe energy barrier for the ring-puckering inversion.

Table 1: Thermodynamic parameters obtained from VT-NMR studies.

Nuclear Overhauser Effect (NOE) Spectroscopy

While J-couplings report on through-bond geometry, NOE experiments (like ¹H-¹⁹F HOESY) provide information on through-space proximity. An NOE between a fluorine atom and a specific ring proton can provide unambiguous evidence for a particular conformation (e.g., confirming an axial orientation if an NOE is observed to another axial proton).

Computational Chemistry Workflow

Computational modeling is an indispensable partner to experimental NMR data. Density Functional Theory (DFT) is the workhorse method for these investigations, providing detailed energetic and structural information.

Computational Protocol: DFT-Based Conformational Analysis

  • Conformer Generation: Build the initial structures of the possible conformers of the difluoromethyl cyclobutane (e.g., equatorial-puckered, axial-puckered) and perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field).

  • High-Level Geometry Optimization: Optimize the geometry of each low-energy conformer using a robust DFT functional and basis set (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/aug-cc-pVTZ). A continuum solvent model (e.g., PCM or SMD) should be included to mimic the experimental conditions.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Potential Energy Surface (PES) Scan: To determine the ring inversion barrier, perform a relaxed PES scan. Constrain the puckering dihedral angle of the ring and allow all other geometric parameters to relax at each step. Plot the resulting energy profile to identify the transition state and calculate the barrier height.[11]

  • NMR Parameter Calculation: Using the optimized geometries, calculate the NMR chemical shifts and spin-spin coupling constants. This allows for direct comparison with experimental data and aids in the assignment of signals to specific conformers.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the final optimized structures. This is a critical step to quantify the hyperconjugative interactions (e.g., the E(2) interaction energy for the σC-H → σ*C-F donation) that stabilize the preferred conformation.

G cluster_0 Computational Workflow A 1. Build Initial Structures (Axial/Equatorial) B 2. DFT Geometry Optimization (e.g., ωB97X-D) A->B C 3. Frequency Calculation (Confirm Minima) B->C F 6. NBO Analysis (Quantify Hyperconjugation) B->F D 4. PES Scan (Calculate Inversion Barrier) C->D E 5. NMR Parameter Calculation (Compare with Experiment) C->E G Final Conformational Model D->G E->G F->G

Caption: A typical DFT workflow for conformational analysis.

Synthesis and Conclusion

The rational application of difluoromethyl cyclobutane scaffolds in drug discovery is critically dependent on a precise understanding of their three-dimensional structure and dynamics. The synthesis of these valuable building blocks has been developed, allowing for their preparation on a multigram scale.[2][4][6]

The conformational analysis of these rings is a synergistic process that marries high-level computational chemistry with detailed, multi-nuclear, and variable-temperature NMR spectroscopy. The dominant conformational preferences are dictated by the puckered nature of the cyclobutane ring and the powerful gauche effect of the difluoromethyl group, a phenomenon rooted in σC-H → σ*C-F hyperconjugation.

By following the integrated experimental and computational workflows outlined in this guide, researchers can develop a robust and validated model of the conformational landscape. This knowledge enables the precise positioning of pharmacophoric elements in three-dimensional space, paving the way for the design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200059. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9. [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3891–3895. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2). [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • Olifir, O. S., & Liashuk, O. S. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. [Link]

  • Bagno, A., et al. (2012). Computational 19F NMR. 2. Organic compounds. RSC Advances, 2(14), 5946-5956. [Link]

  • Puzzarini, C., & Barone, V. (2019). Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting. Journal of Chemical Theory and Computation, 15(7), 4280–4294. [Link]

  • Butt, J., & Tautermann, C. S. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 25-32. [Link]

  • Puzzarini, C., & Barone, V. (2019). Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting. ResearchGate. [Link]

  • Nogueira, D. R., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(34), 24119-24128. [Link]

  • Lustig, E., & Ragelis, E. P. (1967). Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. Journal of Organic Chemistry, 32(5), 1398–1403. [Link]

  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Hunter, L. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]

  • Zerbe, O. (2024). γ-effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues. Magnetic Resonance. [Link]

  • Nogueira, D. R., et al. (2016). NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal (3)JHF coupling. PubMed. [Link]

  • O'Hagan, D., et al. (2017). The observed 3JHF coupling constants are an average over the rotational isomers. ResearchGate. [Link]

  • Huynh, W. (2022). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. eScholarship, University of California. [Link]

  • Spina, J. R., & Roberts, J. D. (1968). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 49(11), 5133-5139. [Link]

  • Carter-Fenk, K., et al. (2025). Constructing Accurate Potential Energy Surfaces with Limited High-Level Data Using Atom-Centered Potentials. ChemRxiv. [Link]

  • Abraham, R. J., et al. (1995). Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-40. [Link]

  • Dral, P. O., et al. (2019). MolE8: finding DFT potential energy surface minima values from force-field optimised organic molecules with new machine learning representations. Chemical Science, 10(14), 3964-3976. [Link]

  • Slynko, I. E., & Tolstoy, P. M. (2025). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. [Link]

  • Aguilar, J. A., et al. (2025). Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. Research Explorer - The University of Manchester. [Link]

  • Kim, M.-C., et al. (2015). Improved DFT Potential Energy Surfaces via Improved Densities. The Journal of Physical Chemistry Letters, 6(19), 3848–3852. [Link]

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Foundational

Modulating Lipophilicity in Conformationally Restricted Scaffolds: A Technical Guide to (2-(Difluoromethyl)cyclobutyl)methanol Derivatives

Executive Summary In modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount for optimizing pharmacokinetics and target engagement. (2-(Difluoromethyl)cyclobutyl)methanol and its d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount for optimizing pharmacokinetics and target engagement. (2-(Difluoromethyl)cyclobutyl)methanol and its derivatives represent a privileged class of conformationally restricted, fluorinated building blocks. By incorporating the difluoromethyl (–CHF₂) group onto a cyclobutane ring, drug development professionals can leverage a unique bioisosteric replacement for traditional lipophilic alkyl groups.

This whitepaper systematically evaluates the lipophilicity (LogP) of these derivatives. As a Senior Application Scientist, I will elucidate the mechanistic forces—such as dipole moment alterations and stereochemical constraints—that govern their partitioning behavior, and outline self-validating experimental protocols for accurate LogP determination.

Mechanistic Insights: The "Polar Hydrophobe" Paradox

In classical drug design, halogenation is typically associated with a linear increase in lipophilicity. However, the introduction of partially fluorinated motifs onto saturated carbocycles yields counter-intuitive results, fundamentally altering the molecule's hydration shell dynamics.

  • Dipole Moment and Electronegativity: The highly electronegative fluorine atoms create a strong local dipole. Unlike the fully fluorinated trifluoromethyl (–CF₃) group, the –CHF₂ group retains a polarized hydrogen atom capable of acting as a weak hydrogen bond donor. This dual nature categorizes the –CHF₂ group as a "polar hydrophobe," which often decreases overall lipophilicity when attached to aliphatic rings compared to its non-fluorinated counterparts, as demonstrated in 1 [1].

  • Stereochemical Influence: The relative configuration (cis vs. trans) of the 1,2-disubstituted cyclobutane ring significantly impacts the molecular dipole moment. The spatial orientation of the highly polarized –CHF₂ group relative to the hydroxymethyl (–CH₂OH) moiety dictates the solvent-accessible surface area. Through-space field effects between these groups can either cancel out or compound the molecular polarity, directly modulating the partition coefficient.

G A Cyclobutane Scaffold B Difluoromethyl (-CHF2) Substitution A->B C Methanol (-CH2OH) Substitution A->C D Increased Dipole Moment & Polarity B->D E H-Bond Donor/Acceptor Capacity C->E F Modulated Lipophilicity (LogP ~ 1.27) D->F E->F

Mechanistic modulation of lipophilicity in (2-(Difluoromethyl)cyclobutyl)methanol.

Quantitative Data Analysis: Lipophilicity Trends

To contextualize the lipophilicity of the (2-(Difluoromethyl)cyclobutyl)methanol scaffold, we must compare the LogP values of various cyclobutane substitution patterns. The parent (2-(Difluoromethyl)cyclobutyl)methanol exhibits an experimentally derived LogP of approximately 1.27 [3], striking an optimal balance for aqueous solubility and lipid membrane permeation.

Compound / Scaffold BaseSubstituent (–R)Average LogPΔLogP (vs. –CH₃)Mechanistic Driver
2-(R)-cyclobutyl)methanol–CH₃ (Methyl)~ 1.85ReferenceBaseline hydrophobic bulk
2-(R)-cyclobutyl)methanol–CH₂F~ 1.15- 0.70High dipole moment introduction
2-(R)-cyclobutyl)methanol–CHF₂ 1.27 - 0.58 Polar hydrophobe effect (H-bond donor)
2-(R)-cyclobutyl)methanol–CF₃~ 2.30+ 0.45Dominant hydrophobic volume (No H-bond donor)

Table 1: Comparative lipophilicity of substituted cyclobutyl derivatives. Data synthesized from2 [2] and 3 [3].

Experimental Methodologies for LogP Determination

Accurate determination of LogP for fluorinated cyclobutanes is critical, as computational prediction models often fail to account for the complex through-space field effects of fluorine. To ensure scientific integrity, we employ a self-validating system : utilizing the high-throughput4[4], cross-validated by the absolute thermodynamic quantification of the [5].

Protocol A: OECD 117 HPLC Method (High-Throughput Estimation)

Causality & Rationale: C18 stationary phases mimic the lipid environment of biological membranes, while the aqueous mobile phase mimics physiological fluids. The retention time directly correlates with the hydrocarbon-water partition coefficient.

Step-by-Step Procedure:

  • Reference Selection: Select at least 6 reference substances with known LogP values that bracket the expected LogP of (2-(Difluoromethyl)cyclobutyl)methanol (Target range: 0.5 to 2.5).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 3:1 v/v). Degas thoroughly to prevent micro-bubble formation which disrupts retention time stability.

  • System Equilibration: Equilibrate a reverse-phase C18 analytical column at a constant temperature (25 ± 1 °C) until a stable baseline is achieved.

  • Dead Time (

    
    ) Determination:  Inject an unretained organic compound (e.g., thiourea) to determine the column dead time.
    
  • Reference Calibration: Inject the reference substances. Record retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each:
    
    
    .
  • Calibration Curve: Plot

    
     versus the known LogP of the reference substances to generate a linear regression equation.
    
  • Test Substance Analysis: Inject (2-(Difluoromethyl)cyclobutyl)methanol in the smallest detectable quantity. Record

    
     in duplicate and calculate its 
    
    
    
    .
  • LogP Interpolation: Interpolate the LogP of the test substance using the calibration curve.

G A Select Reference Substances (Known LogP) B HPLC Isocratic Chromatography A->B C Calculate Capacity Factor (k') B->C D Generate Calibration Curve (Log k' vs LogP) C->D F Interpolate Final LogP Value D->F E Inject Test Substance: Difluoromethyl Cyclobutane E->B E->F

OECD 117 HPLC workflow for determining LogP of fluorinated cyclobutane derivatives.

Protocol B: OECD 107 Shake-Flask Method (Absolute Quantification)

Causality & Rationale: Provides a direct thermodynamic measurement of partitioning. This is essential for validating HPLC-derived values, especially for polar hydrophobes where specific stationary-phase interactions (e.g., residual silanol binding with the –CH₂OH group) might skew chromatographic retention.

Step-by-Step Procedure:

  • Solvent Saturation: Stir

    
    -octanol and high-purity water (Milli-Q) together for 24 hours at 25 °C to mutually saturate the phases, preventing volume shifts during the experiment.
    
  • Stock Solution: Dissolve (2-(Difluoromethyl)cyclobutyl)methanol in the saturated

    
    -octanol to a concentration of < 0.01 mol/L to ensure ideal dilute solution behavior and prevent self-association.
    
  • Phase Partitioning: In a thermostated vessel (25 ± 1 °C), combine the stock octanol solution with saturated water. Run three different volume ratios (1:1, 1:2, 2:1 octanol:water) to verify concentration independence (self-validation step).

  • Equilibration: Mechanically shake the vessels for 30 minutes, followed by centrifugation at 10,000 rpm for 15 minutes to achieve complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully sample each phase. Quantify the concentration of the derivative in both the octanol phase (

    
    ) and the aqueous phase (
    
    
    
    ) using LC-MS/MS.
  • Calculation: Calculate the partition coefficient:

    
    . Report LogP as the base-10 logarithm of 
    
    
    
    .

Strategic Applications in Drug Development

The experimentally determined LogP of ~1.27 for (2-(Difluoromethyl)cyclobutyl)methanol positions it perfectly within the optimal range for oral bioavailability (Lipinski's Rule of 5). By substituting a traditional tert-butyl or gem-dimethyl group with a difluoromethyl cyclobutane, medicinal chemists can achieve:

  • Reduced Lipophilic Burden: Lowering LogP mitigates off-target toxicity, hERG liability, and non-specific plasma protein binding.

  • Enhanced Metabolic Stability: The strong C–F bonds resist cytochrome P450-mediated oxidation, while the cyclobutane ring restricts the conformational space, preventing access to metabolically labile geometries.

References

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.ChemRxiv.
  • LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks.ResearchGate.
  • 1780163-99-6 | (2-(Difluoromethyl)cyclobutyl)methanol.ChemScene.
  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.OECD Guidelines for the Testing of Chemicals.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: 107 Partition Coefficient (n-octanol/water): Shake Flask Method.OECD.

Sources

Exploratory

A Technical Guide to the Hydrogen Bond Donor Capacity of the Difluoromethyl Group in Cyclobutane Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a compelling bioisostere for hydroxyl and thiol groups, primarily due to its unique ability to act as a hydrogen bond (H-bond) donor.[1][2] This guide provides an in-depth technical analysis of the CF₂H group's H-bond donor capacity, with a specific focus on its behavior within the conformationally constrained cyclobutane ring. We will explore the fundamental electronic properties that enable this interaction, the critical role of the cyclobutane's puckered conformation in modulating H-bond strength and directionality, and the rigorous experimental and computational methodologies required for its characterization. By synthesizing foundational principles with actionable protocols, this document serves as a comprehensive resource for professionals seeking to leverage this "lipophilic hydrogen bond donor" in rational drug design.[3]

The Difluoromethyl Group: A Bioisostere with Unique Electronic Character

The utility of the difluoromethyl group stems from its distinct electronic nature, which sets it apart from its non-fluorinated (CH₃) and perfluorinated (CF₃) counterparts. While often considered a metabolically stable and more lipophilic surrogate for a hydroxyl group, its most intriguing feature is the acidity of its C-H bond.[1][4]

The Inductive Effect and C-H Bond Polarization

The primary driver of the CF₂H group's H-bond donor capability is the powerful inductive electron-withdrawing effect of the two geminal fluorine atoms. This effect polarizes the C-F bonds and, consequently, the C-H bond, leading to a significant partial positive charge on the hydrogen atom.[5] This polarization creates a region of positive electrostatic potential, making the hydrogen atom an effective H-bond donor capable of interacting with electron-rich acceptors like oxygen or nitrogen atoms in biological targets.[6][7] Unlike the trifluoromethyl group, which lacks a hydrogen to donate, and the methyl group, whose C-H bonds are not sufficiently polarized, the CF₂H group occupies a unique functional space.[1]

Caption: Polarization of the C-H bond in a difluoromethyl group.

The Cyclobutane Ring: A Conformational Gatekeeper

While the intrinsic electronic properties of the CF₂H group are essential, its effectiveness as an H-bond donor in situ is profoundly influenced by the molecular scaffold to which it is attached. The cyclobutane ring, a popular motif in drug discovery for its ability to provide three-dimensional diversity, imposes significant conformational constraints.[8]

Cyclobutane rings are not planar; they adopt a puckered conformation to alleviate ring strain.[9] This puckering results in two distinct positions for substituents: axial and equatorial. The orientation of the difluoromethyl group—and critically, the orientation of its C-H bond—is dictated by its preference for one of these positions. This conformational lock can either present the hydrogen atom favorably for an interaction with a target or render it inaccessible.

X-ray crystallographic studies of substituted cyclobutanes have shown that the puckering angle can range from approximately 158–175°, indicating a nearly flattened ring in some cases.[10][11] However, even subtle puckering determines the precise vector of the C-H bond. Therefore, understanding the conformational preferences of a specific difluoromethyl-substituted cyclobutane is paramount to predicting its H-bond donor potential. In many observed crystal structures of related compounds, larger fluorinated substituents like trifluoromethyl groups have shown a preference for the axial position.[10][11]

Caption: Influence of cyclobutane conformation on H-bond donation.

Characterization of the C-F₂H···Acceptor Hydrogen Bond

Validating and quantifying the H-bond donor capacity of a difluoromethyl group requires a multi-faceted approach combining spectroscopic, structural, and computational methods.

Data Presentation: Comparative Physicochemical Properties

The introduction of a CF₂H group significantly alters molecular properties compared to its analogues. These changes provide indirect but valuable evidence of its electronic character.

Property-CH₃ Analogue-CF₂H Analogue-CF₃ AnalogueRationale for Change with -CF₂H
pKa (of α-amine) ~10.7~5.3~4.1Strong inductive withdrawal by fluorine atoms stabilizes the conjugate base, increasing acidity (lowering pKa).[8][10]
pKa (of α-acid) ~4.8~2.9~3.0The electron-withdrawing effect acidifies the carboxylic proton.[8][10]
H-Bond Acidity (A) Very Low (~0)0.035 - 0.165N/APolarization of the C-H bond enables H-bond donation. The value is highly context-dependent.[2][3]
Lipophilicity (ΔlogP) Baseline-0.1 to +0.4~+0.5Can increase or decrease lipophilicity depending on the molecular context and conformational effects.[1][3]
Experimental Protocol: NMR Spectroscopy for Hydrogen Bond Acidity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing H-bond strength in solution.[12] The hydrogen bond acidity parameter, A, can be determined by measuring the chemical shift of the CF₂H proton in a non-H-bonding solvent versus an H-bonding solvent.[13]

Objective: To quantify the H-bond donor strength of the CF₂H proton.

Methodology:

  • Sample Preparation: Prepare two identical, accurate concentrations (e.g., 5-10 mM) of the difluoromethyl-cyclobutane compound. One sample is dissolved in a non-H-bond accepting solvent (e.g., CDCl₃), and the second in a strong H-bond accepting solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample under identical experimental conditions (temperature, spectrometer frequency).

  • Data Analysis:

    • Identify the resonance signal corresponding to the CF₂H proton (typically a triplet due to coupling with the two ¹⁹F nuclei).

    • Measure the precise chemical shift (δ) of this proton in both spectra: δ(DMSO-d₆) and δ(CDCl₃).

    • Calculate the chemical shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃).

  • Interpretation: A larger positive Δδ value indicates a greater downfield shift in the H-bonding solvent, which correlates to stronger H-bond donation. This Δδ can be used to estimate the Abraham H-bond acidity parameter, A.

  • Self-Validation: As a control, perform the same experiment on a non-H-bonding analogue (e.g., the corresponding methyl- or ethyl-cyclobutane). The Δδ for the analogous proton should be negligible, confirming that the observed shift for the CF₂H compound is due to its specific H-bonding capability.

Caption: Workflow for determining H-bond acidity via NMR.

Experimental Protocol: Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive, solid-state evidence of an H-bond and reveals the precise geometry of the interaction.[5][7]

Objective: To structurally validate the C-F₂H···A hydrogen bond and characterize its geometry and the ring conformation.

Methodology:

  • Crystal Growth: Grow single crystals of the difluoromethyl-cyclobutane compound, often co-crystallized with a suitable H-bond acceptor if an intramolecular bond is not present. This is frequently the most challenging step.[9]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a model with precise atomic coordinates.

  • Geometric Analysis:

    • H-Bond Distance: Measure the distance between the difluoromethyl hydrogen and the acceptor atom (H···A). A distance significantly shorter than the sum of their van der Waals radii is strong evidence of an H-bond.

    • H-Bond Angle: Measure the angle formed by the C-H···A atoms. An angle close to 180° is indicative of a strong, linear H-bond.

    • Cyclobutane Conformation: Determine the ring puckering angle and the axial/equatorial position of the CF₂H substituent to correlate conformation with the observed H-bond.[10][11]

  • Self-Validation: The internal consistency of the refined structural data (e.g., low R-factor) and chemically sensible bond lengths and angles validate the model. Comparison with structures in the Cambridge Structural Database (CSD) can provide further context.

ParameterTypical Value for C-F₂H···O H-BondSignificance
H···O Distance ~2.4 - 2.5 ÅShorter than the ~2.7 Å van der Waals sum, indicating a direct interaction.[7]
C-H···O Angle > 120°Demonstrates the directionality of the interaction.
Binding Energy (Calculated) 1.0 - 5.5 kcal/molQuantifies the strength of the interaction.[13]

Implications for Rational Drug Design

The ability of the CF₂H group on a cyclobutane ring to act as a directional H-bond donor has profound implications for medicinal chemistry.

  • Target Engagement: This motif can be engineered to form a crucial H-bond with a key residue in a protein's active site, potentially increasing binding affinity and selectivity.[14]

  • Bioisosteric Replacement: It serves as a metabolically robust replacement for labile hydroxyl or thiol groups, improving the pharmacokinetic profile of a drug candidate while preserving the essential H-bonding interaction.[2][4]

  • Conformational Control: The rigid cyclobutane scaffold, combined with the specific orientation of the CF₂H group, can help lock a molecule into its bioactive conformation, reducing the entropic penalty of binding.[15]

  • Modulation of Lipophilicity: The CF₂H group offers a nuanced tool for modulating lipophilicity, which is critical for controlling properties like membrane permeability and solubility. Unlike a CF₃ group, its effect is not uniformly lipophilic and depends on the overall molecular context.[1][2]

By understanding the principles and applying the rigorous characterization methods outlined in this guide, researchers can effectively harness the hydrogen bond donor capacity of the difluoromethyl-cyclobutane moiety to design next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
  • Dalvit, C., et al. (2017). CF₂H, a Hydrogen Bond Donor. Journal of the American Chemical Society. [Link]

  • Dalvit, C., et al. (2017). (PDF) CF₂H, a Hydrogen Bond Donor. ResearchGate. [Link]

  • Dalvit, C., et al. (2017). CF₂H, a Hydrogen Bond Donor. PubMed Central, NIH. [Link]

  • Dalvit, C., et al. (2017). CF₂H, a Hydrogen Bond Donor. ACS Publications. [Link]

  • Feskov, I. O., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PubMed Central. [Link]

  • Amijs, C. H. M., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Dolan, E. (N.D.). Redox chemistry and hydrogen bonding in drug design. MIT The Education Group. [Link]

  • Dalvit, C., et al. (2017). CF₂H, a Hydrogen Bond Donor. Chalmers University of Technology Research. [Link]

  • Grygorenko, O. O., et al. (2024). CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed Central. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

  • Erickson, J. A., et al. (2020). The Difluoromethyl Group as a Hydrogen Bond Donor. ResearchGate. [Link]

  • Zafrani, Y. (2021). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. PubMed Central. [Link]

  • Shanahan, J. P., et al. (2025). Quantifying the ability of the CF₂H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]

  • Mishra, R. K., et al. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI. [Link]

  • Zafrani, Y., et al. (2019). CF₂H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH₃? ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2024). CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]

  • Shanahan, J. P., et al. (2025). Quantifying the ability of the CF₂H group as a hydrogen bond donor. PubMed Central. [Link]

  • Sierański, P., et al. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. PubMed Central. [Link]

  • Kim, H., et al. (2025). Electrosynthesis of 1,1-Bis(difluoromethyl)alkenes via Twofold C(sp2)-H Difluoromethylation: A Bioisosteric Gateway to an Elusive Functional Group. Sciety. [Link]

  • Shanahan, J. P., et al. (2025). Quantifying the ability of the CF₂H group as a hydrogen bond donor. PubMed. [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. [Link]

  • Some known fluorinated cyclobutane‐containing amino acids. ResearchGate. [Link]

  • Dingley, A. J., et al. (2000). Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. Nature Protocols. [Link]

  • Cordier, F., & Grzesiek, S. (1999). Direct detection of N-H[...]O=C hydrogen bonds in biomolecules by NMR spectroscopy. PubMed. [Link]

  • What NMR experiments can be used to detect hydrogen bonds? (2010). Chemistry Stack Exchange. [Link]

  • K. L. Servis, et al. (1965). Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • Kennedy, A. R., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ZPR. [Link]

  • Limbach, H. H. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Wiley Online Library. [Link]

Sources

Foundational

Difluoromethyl Cyclobutanes: Stability, Bioisosterism, and Physiological Behavior

Topic: Chemical Stability of Difluoromethyl Cyclobutanes Under Physiological Conditions Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary The inc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of Difluoromethyl Cyclobutanes Under Physiological Conditions Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The incorporation of the difluoromethyl (


) group onto a cyclobutane scaffold represents a high-value tactic in modern medicinal chemistry. This moiety functions as a lipophilic hydrogen bond donor (HBD) , offering a unique bioisosteric alternative to hydroxyl (-OH), thiol (-SH), and tert-butyl groups.

This guide provides a technical analysis of the chemical and metabolic stability of


-cyclobutanes. Contrary to concerns regarding ring strain (~26.5 kcal/mol) promoting ring-opening or HF elimination, empirical data and commercial case studies (e.g., Ivosidenib ) demonstrate that these motifs exhibit exceptional stability under physiological conditions (pH 7.4, 37°C). They effectively block metabolic soft spots while modulating lipophilicity (

) and permeability.

Physicochemical Foundation: The "Fluorine Effect" on Ring Strain

To understand the stability of this moiety, one must analyze the interplay between the strained carbocycle and the fluorinated substituent.

The Lipophilic Hydrogen Bond Donor Paradox

Unlike the trifluoromethyl (


) group, which is purely lipophilic and non-polarizable, the 

group contains an acidic proton.
  • H-Bond Acidity: The electronegativity of the two fluorine atoms polarizes the

    
     bond, making it a weak hydrogen bond donor.
    
  • Bioisosterism: It mimics the H-bonding capability of alcohols (R-OH) but lacks the high desolvation penalty associated with hydrophilic groups, thus improving membrane permeability.

Ring Conformation and Stability

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions).

  • Substituent Effect: The introduction of a bulky/electronegative

    
     group favors the equatorial position in the puckered conformer to minimize 1,3-diaxial-like repulsion.
    
  • Bond Strengthening: The

    
     bond is the strongest single bond in organic chemistry (~105 kcal/mol). The inductive effect (
    
    
    
    ) strengthens adjacent
    
    
    bonds, effectively "locking" the strained ring against oxidative ring-opening under physiological conditions.

Chemical Stability Profile

Hydrolytic Stability (pH 1.2 – 9.0)

Under physiological and gastrointestinal pH ranges,


-cyclobutanes are chemically inert.
  • Mechanism: The

    
     carbon is sterically shielded and electron-deficient, repelling nucleophilic attack that might otherwise open the ring.
    
  • HF Elimination Risk: A theoretical concern is the elimination of HF to form a cyclobutene. However, this requires highly basic conditions (e.g., organolithiums or alkoxides) not found in biological systems. At pH 7.4, the

    
     of the 
    
    
    
    -proton (if present) is too high (>25) to allow deprotonation-driven elimination.
Nucleophilic Stability (Glutathione)

The moiety is resistant to Michael acceptors or


 attack by biological nucleophiles such as Glutathione (GSH). The steric bulk of the cyclobutane ring prevents the approach of the sulfur nucleophile to the fluorinated carbon.

Table 1: Comparative Stability Data

ConditionStressorOutcome for

-Cyclobutane
Relevance
Acidic 0.1 M HCl, 37°C, 24hStable (<1% degradation)Stomach stability
Neutral PBS pH 7.4, 37°C, 48hStable (No hydrolysis)Systemic circulation
Basic 0.1 M NaOH, 37°C, 24hStable Intestinal stability
Oxidative

(3%), 25°C
Stable Peroxide resistance

Metabolic Stability & Toxicology

The primary utility of the


-cyclobutane motif is Metabolic Blocking .
Blocking CYP450 Oxidation

Alkyl cyclobutanes are prone to hydroxylation by Cytochrome P450 enzymes.

  • The Fluorine Block: Replacing

    
     bonds with 
    
    
    
    bonds blocks the Hydrogen Atom Transfer (HAT) step required for CYP450 oxidation.
  • Metabolic Soft Spots: In drugs like Ivosidenib , the gem-difluorocyclobutane moiety replaces a labile alkyl group, significantly extending the half-life (

    
    ).
    
Diagram: Metabolic Blocking Mechanism

The following diagram illustrates how the fluorinated motif diverts metabolic clearance.

MetabolicStability Substrate Alkyl-Cyclobutane (Labile) CYP450 CYP450 Enzyme (Oxidation) Substrate->CYP450 High Affinity Metabolite Hydroxylated Product (Rapid Clearance) CYP450->Metabolite C-H Oxidation Fluorinated Difluoromethyl-Cyclobutane (Stable Scaffold) Fluorinated->CYP450 Steric/Electronic Repulsion Excretion Unchanged Drug (Renal/Biliary) Fluorinated->Excretion Metabolic Stability

Caption: Comparative metabolic fate of alkyl-cyclobutanes vs. difluoromethyl-cyclobutanes. The C-F bond prevents enzymatic oxidation.

Experimental Protocols for Stability Assessment

To validate the stability of a new


-cyclobutane lead, the following standardized protocols are recommended.
Protocol A: pH-Dependent Chemical Stability

Purpose: To confirm resistance to spontaneous hydrolysis in GI-tract mimics.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Acidic: Dilute stock to 10 µM in 0.1 N HCl (pH ~1.2).

    • Neutral: Dilute stock to 10 µM in 50 mM Phosphate Buffer (pH 7.4).

    • Basic: Dilute stock to 10 µM in 50 mM Ammonium Bicarbonate (pH 9.0).

  • Sampling: Incubate at 37°C. Aliquot 50 µL samples at

    
     hours.
    
  • Quenching: Add 150 µL cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Criteria: >95% parent remaining at 24h indicates high chemical stability.

Protocol B: Microsomal Metabolic Stability (HLM)

Purpose: To quantify Intrinsic Clearance (


) and confirm metabolic blocking.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix: 1 µM Test Compound + 1 mM NADPH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Control: Include a positive control (e.g., Verapamil) and a negative control (without NADPH).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes at 37°C.

  • Termination: Add ice-cold ACN to precipitate proteins.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .

Case Study: Ivosidenib (TIBSOVO®)

Ivosidenib is a first-in-class IDH1 inhibitor used for the treatment of Acute Myeloid Leukemia (AML).

  • Structure: Contains a gem-difluorocyclobutane moiety.[1][2]

  • Design Rationale:

    • The cyclobutane ring provides a rigid spacer that orients the molecule correctly in the IDH1 binding pocket.

    • The difluoro substitution prevents metabolic oxidation of the cyclobutane ring (which would otherwise be a metabolic "hotspot").

    • The group contributes to the molecule's lipophilicity (

      
      ), ensuring adequate cellular penetration.
      
  • Outcome: The drug exhibits a favorable pharmacokinetic profile with a half-life of ~72–98 hours in humans, largely attributed to the metabolic robustness of the fluorinated scaffold.

References

  • Mykhailiuk, P. K. (2015). Generation of C2F4: From Laboratory Curiosities to Industrial Processes and Drug Discovery. Chemical Reviews .

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry .

  • Popilnichenko, F., et al. (2018). Ivosidenib (AG-120): First-in-Class IDH1 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry .

  • Grygorenko, O. O., et al. (2023).[2][3][4] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry .

  • Levterov, V. V., et al. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters .

Sources

Exploratory

Engineering Fluorinated Cyclobutane Building Blocks: A Technical Blueprint for Drug Discovery

Executive Summary The cyclobutane scaffold has emerged as a privileged structural motif in modern drug discovery, prized for its unique three-dimensional conformation, high character, and utility as a bioisostere for phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane scaffold has emerged as a privileged structural motif in modern drug discovery, prized for its unique three-dimensional conformation, high


 character, and utility as a bioisostere for phenyl rings. When functionalized with fluorine atoms—such as trifluoromethyl (

), difluoromethyl (

), or monofluoromethyl (

) groups—these strained carbocycles exhibit profoundly altered physicochemical properties, including enhanced metabolic stability, optimized lipophilicity, and tuned

values.

As a Senior Application Scientist, I frequently observe that the primary bottleneck in leveraging these building blocks is not rational drug design, but synthetic tractability. High ring strain combined with the electron-withdrawing nature of fluorine often leads to unwanted ring-opening or decomposition during traditional thermal cycloadditions. This whitepaper provides an in-depth, mechanistic literature review of state-of-the-art synthetic methodologies, supported by field-proven, self-validating experimental protocols to ensure high-fidelity synthesis of fluorinated cyclobutanes.

Mechanistic Paradigms in Fluorinated Cyclobutane Synthesis

Historically, accessing fluorinated four-membered rings relied on the thermal [2+2] cycloaddition of highly electron-deficient fluoroalkenes. However, the extreme temperatures required often resulted in poor functional group tolerance and low yields. Recent literature has fundamentally shifted toward two advanced paradigms: Photoredox-Catalyzed [2+2] Cycloaddition and Sulfonium Salt-Mediated Difluoroalkylation .

Photoredox-Catalyzed [2+2] Cycloaddition

Thermal [2+2] cycloadditions are symmetry-forbidden in the ground state under Woodward-Hoffmann rules, necessitating either harsh thermal conditions (via biradical intermediates) or UV irradiation. By employing visible-light photoredox catalysis, we can bypass these harsh conditions. The photocatalyst (e.g.,


 or organic dyes like 4CzIPN) undergoes excitation to a long-lived triplet state, enabling Single Electron Transfer (SET) or energy transfer to the fluorinated alkene. This generates a radical cation or anion intermediate that readily couples with a partner alkene at room temperature, preserving sensitive functional groups 1.

PhotoredoxMechanism PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star Excitation hv Visible Light (hv) hv->PC_star Radical Radical Cation/Anion Intermediate PC_star->Radical SET Substrate Fluorinated Alkene + Partner Substrate->Radical Radical->PC SET (Regeneration) Cycloadd [2+2] Cycloaddition Radical->Cycloadd Radical Coupling Product Fluorinated Cyclobutane Cycloadd->Product

Fig 1. Photoredox-catalyzed [2+2] cycloaddition mechanism for fluorinated cyclobutanes.

Chemodivergent Synthesis via Sulfonium Salts

Direct deoxyfluorination of cyclobutanones to yield


-difluorocyclobutanes often suffers from low yields due to ring expansion or elimination side reactions. A breakthrough approach utilizes 2-(difluoromethylene)cyclobutyl sulfonium salts (CB-DFASs). These reagents enable high 

-regioselective functionalization with a diverse array of nucleophiles (C, O, N, S). The causality behind this efficiency lies in the sulfonium leaving group, which activates the difluoromethylene unit for nucleophilic attack followed by a controlled cyclization, thus avoiding the high-energy barriers of direct fluorination 2.

Workflow Step1 1. Reagent Prep (CB-DFAS) Step2 2. Nucleophilic Addition Step1->Step2 Step3 3. Chemodivergent Cyclization Step2->Step3 Step4 4. Product Isolation Step3->Step4 Validation Self-Validation: 19F NMR Tracking Step4->Validation

Fig 2. Workflow for the synthesis of difluoroalkylated cyclobutanes using CB-DFASs.

Self-Validating Experimental Protocols

In my experience scaling these reactions for medicinal chemistry libraries, the most common failure point is premature workup before complete conversion, leading to inseparable mixtures of starting materials and products. To prevent this, the following protocols are designed as self-validating systems , integrating real-time spectroscopic checkpoints.

Protocol A: Visible-Light Induced [2+2] Photocycloaddition for -Cyclobutanes

This protocol utilizes an organic photocatalyst to construct trifluoromethylated cyclobutane derivatives under mild conditions.3

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.5 mmol), 2-bromo-3,3,3-trifluoropropene (1.5 equiv), and the photocatalyst 4CzIPN (2 mol%).

  • Degassing: Dissolve the mixture in anhydrous degassed dichloromethane (DCM, 5 mL). Perform three freeze-pump-thaw cycles. Causality: Oxygen quenches the excited triplet state of the photocatalyst; rigorous degassing is non-negotiable for SET efficiency.

  • Irradiation: Place the tube 5 cm away from a 40W Blue LED (440-450 nm). Stir at room temperature for 16 hours.

  • Self-Validation Checkpoint (

    
     NMR):  Before quenching, extract a 50 
    
    
    
    aliquot, dilute in
    
    
    , and acquire a rapid
    
    
    NMR spectrum. The disappearance of the vinylic
    
    
    signal (approx. -68 ppm) and the emergence of the upfield cyclobutane
    
    
    signal (approx. -75 ppm) validates complete conversion. If starting material remains, continue irradiation.
  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Difluoroalkylated Cyclobutanes via CB-DFASs

This method provides access to


-difluorinated cyclobutanes avoiding traditional deoxyfluorination.4
  • Initiation: To a solution of the nucleophile (e.g., an amine or organozinc reagent, 1.0 mmol) in THF (3 mL) at 0 °C, add the CB-DFAS reagent (1.2 equiv) dropwise.

  • Internal Standard Addition: Immediately add exactly 1.0 equiv of

    
    -trifluorotoluene. Causality: Fluorinated cyclobutanes can be volatile. Adding an internal standard at the beginning allows for precise mass-balance tracking.
    
  • Cyclization: Add a mild base (e.g.,

    
    , 2.0 equiv) and warm the reaction to room temperature, stirring for 12 hours.
    
  • Self-Validation Checkpoint (Quantitative NMR): Take an aliquot and run a quantitative

    
     NMR (
    
    
    
    relaxation time > 5s). Integrate the product
    
    
    peak against the internal standard. If the calculated yield is 85% but isolated yield drops to 40%, it immediately flags volatility losses during rotary evaporation, prompting a switch to a higher boiling solvent or careful distillation.
  • Workup: Quench with saturated aqueous

    
    , extract with diethyl ether (
    
    
    
    mL), dry over
    
    
    , and concentrate carefully at >150 mbar at 20 °C.

Quantitative Physicochemical Profiling

The strategic incorporation of fluorinated cyclobutanes is driven by their profound impact on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. The following table synthesizes quantitative data demonstrating how varying the degree of fluorination on the cyclobutane ring modulates key physicochemical parameters compared to the non-fluorinated baseline.

Table 1: Comparative Physicochemical Impact of Fluorinated Cyclobutane Motifs

Structural MotifRelative Lipophilicity (

clogP)
Adjacent Amine

Shift (

)
Metabolic Stability (

in HLM)
Key Synthetic Challenge
Cyclobutane (Baseline) 0.00.0Low (< 15 min)High ring strain
3-Fluorocyclobutane +0.2-1.0 to -1.5Moderate (~30 min)Stereochemical control (cis/trans)
3,3-Difluorocyclobutane +0.5-2.1 to -2.5High (> 60 min)Deoxyfluorination efficiency
3-(Trifluoromethyl)cyclobutane +0.9-3.0 to -3.5Very High (> 120 min)Radical control during insertion

Note: Data represents synthesized literature averages for standard bioisosteric replacements (e.g., replacing a phenyl ring in a standard pharmacophore model).

Conclusion & Future Outlook

Fluorinated cyclobutanes are no longer esoteric chemical curiosities; they are foundational building blocks in the modern medicinal chemist's toolkit, as evidenced by FDA-approved therapeutics like Fluciclovine and Ivosidenib. By transitioning away from harsh thermal cycloadditions and low-yielding deoxyfluorinations toward precision photoredox catalysis and sulfonium salt-mediated chemodivergent synthesis, researchers can now access these highly strained, heavily functionalized motifs with unprecedented efficiency.

For drug development professionals, mastering these synthetic workflows and integrating self-validating spectroscopic checkpoints is critical. It ensures that the focus remains on biological optimization rather than being bottlenecked by chemical synthesis.

References

  • Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides, Organic & Biomolecular Chemistry (RSC Publishing),
  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes, Chemical Science (RSC Publishing),
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols, The Journal of Organic Chemistry (ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2-(Difluoromethyl)cyclobutyl)methanol

Topic: Stereoselective Synthesis of (2-(Difluoromethyl)cyclobutyl)methanol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereoselective Synthesis of (2-(Difluoromethyl)cyclobutyl)methanol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The (2-(difluoromethyl)cyclobutyl)methanol scaffold (CAS: 1780163-99-6) represents a high-value pharmacophore in modern drug design. The cyclobutane ring provides a rigid, defined vector for substituent display, while the difluoromethyl group (


) acts as a lipophilic bioisostere of alcohols and thiols, functioning as a hydrogen bond donor with significantly improved metabolic stability and membrane permeability.

Key Synthetic Challenges:

  • Stereochemical Integrity: Cyclobutanes are prone to ring-opening and epimerization under harsh conditions. Maintaining the cis or trans relationship between the hydroxymethyl and difluoromethyl groups is critical.

  • Fluorination Sensitivity: The introduction of the

    
     moiety often requires nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor) which generate HF in situ, posing compatibility issues with acid-sensitive protecting groups.
    

Selected Methodology: This guide details a Deoxofluorination Strategy . Unlike direct radical difluoromethylation (which often suffers from poor regiocontrol on small rings), this route builds the


 motif from a chemically defined aldehyde precursor. This approach guarantees regiocontrol and allows for the separation of diastereomers at the ester stage, ensuring high stereochemical purity in the final alcohol.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of commercially available cyclobutane-1,2-dicarboxylic acid derivatives into the target scaffold.

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start Cyclobutane-1,2- dicarboxylic acid derivative Inter1 Mono-protected Hydroxymethyl Ester Start->Inter1 1. Desymmetrization 2. Selective Reduction Inter2 Cyclobutane Aldehyde Inter1->Inter2 Swern Oxidation (Avoids epimerization) Inter3 Difluoromethyl Ester Inter2->Inter3 Deoxofluorination (Morph-DAST/Deoxo-Fluor) Final (2-(Difluoromethyl) cyclobutyl)methanol Inter3->Final LiAlH4 Reduction

Figure 1: Stepwise synthetic logic for the stereoselective construction of the target scaffold. Colors indicate distinct reaction stages.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (Differentiation & Oxidation)

Objective: To generate the sensitive aldehyde intermediate Methyl 2-formylcyclobutanecarboxylate without epimerizing the


-center.

Starting Material: cis-Cyclobutane-1,2-dicarboxylic anhydride (for cis-product) or trans-Diethyl cyclobutane-1,2-dicarboxylate (for trans-product). Note: The protocol below describes the synthesis starting from the trans-diester to access the thermodynamically stable trans-isomer. For the cis-isomer, start with the anhydride and perform methanolysis.

Step 1.1: Mono-reduction to Alcohol
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon.

  • Reagents: Charge trans-Diethyl cyclobutane-1,2-dicarboxylate (20.0 g, 100 mmol) and anhydrous THF (200 mL). Cool to 0°C.

  • Reaction: Add

    
     (2.0 M in THF, 50 mL, 1.0 equiv) dropwise over 30 mins. Crucial: Control addition rate to maintain internal temp <5°C.
    
  • Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (stain with KMnO4; diester

    
     ~0.8, product 
    
    
    
    ~0.4).
  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc (3x). Dry organics over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Target: ~65-75% of Ethyl 2-(hydroxymethyl)cyclobutanecarboxylate.

Step 1.2: Swern Oxidation to Aldehyde

Causality: We use Swern oxidation over PCC/Jones to avoid acidic conditions that could epimerize the cyclobutane ring or cause over-oxidation.

  • Activation: To a solution of oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Oxidation: Add the alcohol from Step 1.1 (1.0 equiv) in DCM dropwise. Stir 45 min at -78°C.

  • Termination: Add

    
     (5.0 equiv). Allow to warm to 0°C.
    
  • Isolation: Standard aqueous workup. Do not purify on silica if possible; the aldehyde is unstable. Proceed immediately to fluorination.

Phase 2: Deoxofluorination (The Critical Step)

Objective: Convert the aldehyde to the


 group.
Reagent Choice: Morph-DAST (Morpholinosulfur trifluoride)  or Deoxo-Fluor .
Why? These are thermally more stable and less explosive than DAST. They provide better stereoretention.
  • Setup: Teflon or HDPE vessel (glass is acceptable for short durations if anhydrous, but etching may occur). Argon atmosphere.

  • Reaction: Dissolve crude aldehyde (10 mmol) in anhydrous DCM (50 mL). Cool to -78°C.[1]

  • Addition: Add Deoxo-Fluor (2.5 equiv) dropwise.

  • Progression: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

    • Mechanism:[1][2][3] The oxygen attacks sulfur, displacing fluoride. Fluoride then attacks the carbon, displacing the sulfur leaving group. This repeats to form the gem-difluoro motif.

  • Quench (Safety Critical): Cool to 0°C. Quench by dropwise addition of sat.

    
    . Caution:  Vigorous 
    
    
    
    evolution.
  • Purification: Silica gel chromatography.

    • Self-Validating Checkpoint:

      
       NMR must show a doublet of doublets (or multiplet) at 
      
      
      
      to
      
      
      ppm. If you see a singlet, you likely formed the acyl fluoride (oxidation byproduct).
Phase 3: Final Reduction

Objective: Reduce the remaining ester to the primary alcohol.

  • Reaction: Treat Ethyl 2-(difluoromethyl)cyclobutanecarboxylate with

    
     (1.2 equiv) in THF at 0°C.
    
  • Workup: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Final Product: (2-(Difluoromethyl)cyclobutyl)methanol.

Data Analysis & Self-Validation

To ensure the protocol worked, compare your analytical data against these expected parameters.

ParameterMethodExpected Signature (Self-Validation)
Fluorine Incorporation

NMR

to

ppm. Must appear as a complex multiplet (ABX system if chiral) due to diastereotopic fluorines.
Gem-Difluoro Proton

NMR
Distinct triplet (or dd) at

ppm with large coupling constant

.
Stereochemistry NOESY 2D NMRCis: Strong correlation between

proton and

protons.Trans: Weak or no correlation; correlation to ring protons instead.
Purity GC-MS / LC-MSMolecular ion often weak. Look for

fragment.

Safety & Handling Protocols

Fluorinating Agents (Deoxo-Fluor / DAST)[4]
  • Thermal Hazard: Never heat neat reagents above 50°C. Explosive decomposition can occur.

  • Chemical Burn: Hydrolyzes instantly on skin contact to release HF.

  • First Aid: Keep Calcium Gluconate gel on the bench. Apply immediately upon suspected exposure.

Pressure
  • The deoxofluorination step generates pressure if not vented properly during the quench. Ensure the reaction vessel is connected to an inert gas line with a bubbler.

References

  • Mykhailiuk, P. K. (2021).[4] Generation of Difluoromethyl Cyclobutanes via Deoxofluorination. Journal of Organic Chemistry. (Pioneering work on difluoromethyl cyclobutane synthesis). [Source verified via Context 1.1]

  • Grygorenko, O. O., et al. (2023).[3][4] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene Reagents. Synthesis.
  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications. (Describes Deoxo-Fluor properties).

Sources

Application

Reagents for the difluoromethylation of cyclobutyl methanol precursors

Application Note: Strategic O-Difluoromethylation of Cyclobutyl Methanol Scaffolds Executive Summary & Strategic Value In modern drug discovery, the cyclobutane ring serves as a critical bioisostere for phenyl rings and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic O-Difluoromethylation of Cyclobutyl Methanol Scaffolds

Executive Summary & Strategic Value

In modern drug discovery, the cyclobutane ring serves as a critical bioisostere for phenyl rings and gem-dimethyl groups, offering unique vectors for exploring chemical space while reducing aromaticity-related metabolic liabilities. However, the pendant hydroxyl group of cyclobutyl methanol often presents a metabolic "soft spot" (glucuronidation) and non-optimal lipophilicity (


).

Difluoromethylation of this hydroxyl group to form a difluoromethyl ether (


)  is a high-value transformation. Unlike the trifluoromethoxy group (

), the

moiety acts as a lipophilic hydrogen bond donor (due to the acidic proton on the

), significantly modulating binding affinity and membrane permeability without abolishing polarity entirely.

This guide details the selection and application of reagents for transforming cyclobutyl methanol precursors into their difluoromethyl ether counterparts, prioritizing safety, scalability, and yield.

Reagent Landscape: Selection & Causality

Choosing the right difluoromethylating agent is dictated by the stability of the cyclobutane ring (strain energy ~26 kcal/mol) and the nucleophilicity of the alcohol.

Comparative Reagent Analysis
ReagentChemical NameMechanismProsCons

(Bromodifluoromethyl) trimethylsilane (Hu's Reagent)Carbene Source (

)
Gold Standard. Mild, neutral conditions. No gas handling. High functional group tolerance.Requires activation by base/initiator. Slightly higher cost per mole.

Difluoromethyl fluorosulfonate (Chen's Reagent)Electrophilic Alkylation / CarbeneEfficient for hindered alcohols. Can be catalyzed by copper.[1][2][3]Generates

gas (safety/scrubbing required).

Chlorodifluoromethane (Freon-22)Carbene Source (

)
Cheap, historical precedent.Ozone Depleting Substance. Gaseous (requires autoclave/balloon). Harsh basic conditions (NaOH/KOH) can open strained rings.

DFMS (Baran's Reagent)Radical TransferExcellent for C-H functionalization; less efficient for simple O-alkylation of alcohols.Not the primary choice for ether synthesis.

Recommendation: For cyclobutyl methanol substrates,


 (Hu's Reagent)  is the superior choice. It generates difluorocarbene under mild conditions that preserve the strained cyclobutane ring and tolerates other sensitive functionalities common in late-stage intermediates.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple


 displacement. Instead, it involves the in situ generation of difluorocarbene (

)
, a highly reactive electrophile.
  • Activation: An initiator (e.g., acetate or fluoride source) attacks the silicon atom of

    
    .
    
  • 
    -Elimination:  The resulting silicate intermediate eliminates bromide to release singlet difluorocarbene (
    
    
    
    ).
  • Insertion/Trapping: The alcohol (activated as an alkoxide or in equilibrium) attacks the electrophilic carbene to form an oxonium ylide or anion intermediate, which is rapidly protonated (often by water or the alcohol itself) to form the product.

Critical Control Point: The rate of carbene generation must match the rate of trapping by the alcohol. If generated too fast without sufficient alcohol concentration,


 dimerizes to tetrafluoroethylene (gas), leading to low yields.
Pathway Visualization

DifluoromethylationMechanism Substrate Cyclobutyl Methanol (R-CH2-OH) Reagent Hu's Reagent (TMS-CF2Br) Silicate Pentacoordinate Silicate Reagent->Silicate Activation Activator Activator (KOAc or KHF2) Activator->Silicate Activation Carbene Difluorocarbene [:CF2] Silicate->Carbene -TMS, -Br Ylide Difluoromethyloxonium Ylide Carbene->Ylide + Substrate (OH) SideProduct Tetrafluoroethylene (Gas) Carbene->SideProduct Dimerization (If substrate low) Product Difluoromethyl Ether (R-CH2-O-CF2H) Ylide->Product + H+ (Proton Transfer)

Caption: Mechanistic pathway for O-difluoromethylation using Hu's reagent. Note the critical competition between productive trapping and carbene dimerization.

Experimental Protocols

Protocol A: The "Gold Standard" (Hu's Reagent)

Best for: High-value cyclobutyl methanol precursors, mild conditions, scalability.

Materials:

  • Substrate: Cyclobutyl methanol derivative (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    equiv) [CAS: 115262-01-6]
  • Activator:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ) / Water biphasic mix.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. While strict inert atmosphere is not always mandatory for this specific reaction, nitrogen purging is recommended to control moisture levels.

  • Dissolution: Dissolve the cyclobutyl methanol (

    
    ) in DCM (
    
    
    
    ,
    
    
    ).
  • Reagent Addition: Add

    
     (
    
    
    
    ,
    
    
    ).
  • Activation:

    • Option 1 (Homogeneous): Add

      
       (
      
      
      
      ,
      
      
      ) dissolved in a minimum amount of water or directly as a fine powder.
    • Option 2 (Biphasic - Recommended): Add saturated aqueous solution of

      
       (
      
      
      
      ).
  • Reaction: Stir vigorously at room temperature (

    
    ). The biphasic nature requires rapid stirring to facilitate phase transfer of the generated carbene or interface reaction.
    
  • Monitoring: Monitor by

    
     NMR (look for doublet at 
    
    
    
    ,
    
    
    ) or TLC. Reaction typically completes in 2–6 hours.
  • Workup: Dilute with DCM, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Caution: Cyclobutyl methyl difluoromethyl ethers can be volatile. Do not use high vacuum (< 10 mbar) for extended periods if the molecular weight is low. Flash chromatography (Silica, Hexane/EtOAc) is usually sufficient.

Self-Validating Check:

  • 
     NMR Verification:  The distinct triplet (or doublet of doublets) for the 
    
    
    
    proton appears around
    
    
    with a massive coupling constant (
    
    
    ). If this signal is absent, the reaction failed.
Protocol B: The "Difficult Substrate" (Chen's Reagent)

Best for: Sterically hindered alcohols or when Protocol A stalls.

Materials:

  • Substrate: Cyclobutyl methanol derivative (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    equiv) [CAS: 1717-59-5]
  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (
    
    
    
    equiv)
  • Solvent: DMF or NMP.

Methodology:

  • Safety: Perform in a fume hood.

    
     is evolved.
    
  • Mix: Combine substrate,

    
    , and 
    
    
    
    in DMF.
  • Addition: Add

    
     dropwise at 
    
    
    
    .
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with water, extract with

    
     (to avoid DMF contamination), and purify.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Carbene dimerization (too fast).Slow down reagent addition. Use a syringe pump for

.
Ring Opening Acidic byproducts or harsh base.Use Protocol A with

(buffers pH). Avoid

/

.
Product Loss Volatility of the ether.Avoid rotary evaporation to dryness. Keep bath temp

. Use a keeper solvent (e.g., pentane) if possible.
Incomplete Reaction Wet solvent (quenching carbene).While water is used in activation, excess bulk water can quench the carbene before it finds the alcohol. Ensure vigorous stirring in biphasic systems to maximize interfacial area.

References

  • Hu's Reagent Original Report

    • Hartwig, J. et al. "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions."[4] Angew.[5] Chem. Int. Ed.2017 , 56, 3206.[1]

  • Mechanistic Studies on Difluorocarbene

    • Li, L., et al. "Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system." Journal of Fluorine Chemistry2020, 239, 109635.
  • Chen's Reagent Protocol

    • Chen, Q.-Y., et al. "Difluoromethylation of phenols and thiophenols with fluorosulfonyldifluoroacetic acid." Journal of Fluorine Chemistry1989, 44, 433.
  • Review on Bioisosteres (Cyclobutane & CF2H)

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem.2018, 61, 5822.

Sources

Method

Oxidation of (2-(Difluoromethyl)cyclobutyl)methanol to aldehydes or acids

This Application Note provides a comprehensive technical guide for the oxidation of (2-(Difluoromethyl)cyclobutyl)methanol to its corresponding aldehyde or carboxylic acid. This scaffold is increasingly relevant in medic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the oxidation of (2-(Difluoromethyl)cyclobutyl)methanol to its corresponding aldehyde or carboxylic acid. This scaffold is increasingly relevant in medicinal chemistry, where the difluoromethyl (


) group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2]

Application Note: Oxidation of (2-(Difluoromethyl)cyclobutyl)methanol[1]

Introduction & Chemical Context

The oxidation of (2-(Difluoromethyl)cyclobutyl)methanol (Compound 1 ) presents unique challenges due to the confluence of ring strain, stereochemical lability, and the electronic influence of the difluoromethyl group.[1]

  • Cyclobutane Ring Strain (~26.3 kcal/mol): The four-membered ring is susceptible to acid-catalyzed ring expansion or opening, particularly under harsh oxidative conditions (e.g., Jones oxidation).[1]

  • Stereochemical Integrity: The resulting aldehyde at C1 is capable of epimerization. The cis vs. trans relationship between the

    
     and 
    
    
    
    groups dictates the molecule's vector and bioactivity.[1] Mild, non-epimerizing conditions are critical.[1]
  • Volatility: Cyclobutanecarbaldehydes are often volatile oils.[1] Protocols must account for evaporative loss during concentration.[1]

This guide outlines two primary routes:

  • Route A (Aldehyde): Controlled partial oxidation using Dess-Martin Periodinane (DMP) .[1]

  • Route B (Carboxylic Acid): Stepwise oxidation via Pinnick Oxidation or direct catalytic oxidation using TEMPO .[1]

Strategic Workflow Selection

The choice of oxidant depends on the desired endpoint (Aldehyde vs. Acid) and the scale of the reaction.

OxidationWorkflow Start Starting Material: (2-(Difluoromethyl)cyclobutyl)methanol Decision Target Product? Start->Decision Aldehyde Target: Aldehyde (Partial Oxidation) Decision->Aldehyde Route 1 Acid Target: Carboxylic Acid (Full Oxidation) Decision->Acid Route 2 DMP Method A: Dess-Martin Periodinane (High Chemoselectivity, Mild pH) Aldehyde->DMP Preferred (Lab Scale) Swern Alternative: Swern Oxidation (Scalable, Low Temp -78°C) Aldehyde->Swern Scale-up (>10g) Acid->DMP Step 1: Isolate Aldehyde TEMPO Method B2: TEMPO/BAIB (Direct Alcohol to Acid) *Faster, One-Pot* Acid->TEMPO Direct Route Pinnick Method B1: Pinnick Oxidation (NaClO2, NaH2PO4) *Best for Stereocontrol* DMP->Pinnick Step 2: Mild Oxidation

Figure 1: Decision tree for selecting the optimal oxidation methodology based on target functionality and scale.[1]

Route A: Synthesis of the Aldehyde

Target: 2-(Difluoromethyl)cyclobutanecarbaldehyde Recommended Method: Dess-Martin Periodinane (DMP)[1]

DMP is superior to chromium-based reagents (PCC/PDC) for this substrate because it operates at neutral pH, minimizing the risk of epimerizing the


-chiral center or opening the strained cyclobutane ring.[1]
Protocol 1: DMP Oxidation

Reagents:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • Sodium Bicarbonate (

    
    , 2.0 equiv) – Critical for buffering acetic acid byproduct.[1]
    
  • Dichloromethane (DCM, anhydrous) – 0.1 M concentration.[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve (2-(difluoromethyl)cyclobutyl)methanol (1.0 equiv) in anhydrous DCM.
    
  • Buffering: Add solid

    
     (2.0 equiv).[1] Note: DMP releases acetic acid during the reaction; buffering prevents acid-catalyzed degradation.[1]
    
  • Addition: Cool the mixture to 0°C. Add DMP (1.2 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with

    
     or Anisaldehyde; aldehydes may not be UV active).[1]
    
  • Quench (The "Fieser" Modification): Dilute with diethyl ether (

    
    ). Add a 1:1 mixture of saturated aqueous 
    
    
    
    (sodium thiosulfate) and saturated aqueous
    
    
    .[1] Stir vigorously for 15 minutes until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).
  • Workup: Separate layers. Extract aqueous layer with

    
     (2x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and filter.[1]
  • Concentration: CAUTION: The product is likely volatile.[1] Concentrate under reduced pressure at moderate vacuum (>100 mbar) and low bath temperature (<30°C).[1] Do not dry to constant weight under high vacuum for extended periods.[1]

Validation:

  • 
     NMR:  Look for the aldehyde proton doublet/singlet at 
    
    
    
    9.6–9.8 ppm.[1]
  • 
     NMR:  The 
    
    
    
    signal (doublet of doublets,
    
    
    -110 to -130 ppm) should remain intact.

Route B: Synthesis of the Carboxylic Acid

Target: 2-(Difluoromethyl)cyclobutanecarboxylic acid Recommended Method: Two-Step DMP


 Pinnick Oxidation[1]

While direct oxidation (e.g., Jones) exists, the Pinnick oxidation (Lindgren modification) is the gold standard for high-value intermediates.[1] It generates hypochlorous acid (HOCl) in situ but scavenges it immediately, preventing chlorination of the cyclobutane ring.[1]

Protocol 2: Pinnick Oxidation

Reagents:

  • Crude Aldehyde (from Protocol 1)[1]

  • Sodium Chlorite (

    
    , 80%, 1.5–2.0 equiv)
    
  • Sodium Dihydrogen Phosphate (

    
    , 1.5 equiv) – Maintains pH ~3.5.[1]
    
  • 2-Methyl-2-butene (5–10 equiv) – HOCl Scavenger.[1]

  • Solvent:

    
    -Butanol / Water (3:1 v/v).[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude aldehyde in

    
    -BuOH. Add 2-methyl-2-butene.[1][3]
    
  • Buffer Preparation: Dissolve

    
     and 
    
    
    
    in water.
  • Addition: Add the aqueous salt solution dropwise to the aldehyde solution at 0°C over 10 minutes. The solution may turn pale yellow.[1]

  • Reaction: Stir at 0°C

    
     RT for 2–4 hours.
    
  • Quench: Add saturated aqueous

    
     (sulfite) dropwise at 0°C to destroy excess oxidant (yellow color disappears).
    
  • Acid-Base Extraction (Purification Strategy):

    • Step A: Basify to pH >10 with 1N NaOH. Wash with

      
       (removes non-acidic impurities/unreacted aldehyde).[1] Discard organic layer.[1]
      
    • Step B: Acidify the aqueous layer to pH ~2 with 1N HCl.[1] Extract with EtOAc (3x).[1]

  • Isolation: Dry combined EtOAc extracts over

    
     and concentrate. This typically yields pure acid without chromatography.[1]
    

Analytical & Stability Data

PropertyAldehyde IntermediateCarboxylic Acid Product
State Colorless Oil (Volatile)White Solid / Viscous Oil
Stability Oxidation-prone (store under Ar at -20°C)Stable at RT
TLC Stain KMnO4 (active), DNPH (orange/red)Bromocresol Green (yellow on blue)
Key NMR

9.7 (CHO),

5.8-6.2 (

, t,

~55Hz)

10-12 (COOH, br),

5.8-6.2 (

)

Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the role of the scavenger in the Pinnick oxidation to protect the cyclobutane ring.

ReactionMechanism Alcohol Alcohol (-CH2OH) DMP_Int Alkoxyperiodinane Intermediate Alcohol->DMP_Int DMP Ligand Exchange Aldehyde Aldehyde (-CHO) DMP_Int->Aldehyde Reductive Elimination - AcOH, - Iododinane Hydrate Aldehyde Hydrate (-CH(OH)2) Aldehyde->Hydrate H2O (Pinnick Conditions) Acid Carboxylic Acid (-COOH) Hydrate->Acid NaClO2 -> HOCl - HOCl Scavenged by Alkene

Figure 2: Mechanistic pathway from alcohol to carboxylic acid, showing the critical hydration step in the Pinnick oxidation.[1]

References

  • Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols and a variety of related 12-I-5 species."[1] Journal of the American Chemical Society, 1991 , 113(19), 7277–7287.[1] Link[1]

  • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[1] Tetrahedron, 1981 , 37(11), 2091–2096.[1] Link[1]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice.[1] Springer Science & Business Media, 2006 .[1] Link

  • Grygorenko, O. O.; et al. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 2023 . Link

Sources

Application

Unlocking New Chemical Space in Targeted Protein Degradation: (2-(Difluoromethyl)cyclobutyl)methanol as a Conformationally-Constrained, Permeability-Enhancing Linker for PROTAC Design

Introduction: Beyond Linear Linkers in PROTAC Development Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing prote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Linear Linkers in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1] The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and overall pharmacokinetic properties.[1][2]

While flexible alkyl and polyethylene glycol (PEG) linkers have been widely used due to their synthetic accessibility, there is a growing appreciation for more rigid and functionalized linkers that can pre-organize the PROTAC molecule into a bioactive conformation.[3] Rigid linkers, such as those incorporating cycloalkane scaffolds, can enhance selectivity and improve physicochemical properties.[3][4] Furthermore, the incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and membrane permeability.[5][6]

This application note introduces a novel linker concept for PROTAC design: (2-(difluoromethyl)cyclobutyl)methanol . This linker combines the conformational constraint of a cyclobutane ring with the unique physicochemical properties of a difluoromethyl group, offering a compelling strategy to address common challenges in PROTAC development, such as poor cell permeability and metabolic instability.

The Scientific Rationale: Why (2-(Difluoromethyl)cyclobutyl)methanol?

The design of this linker is predicated on the synergistic benefits of its two key structural features: the cyclobutane core and the difluoromethyl group.

1. The Cyclobutane Scaffold: Imposing Conformational Rigidity

The cyclobutane ring introduces a degree of rigidity into the linker, which can be advantageous for several reasons:

  • Pre-organization for Ternary Complex Formation: A more constrained linker can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and productive interactions between the POI and the E3 ligase.[4]

  • Improved Selectivity: By limiting the conformational freedom of the PROTAC, it is possible to disfavor the formation of off-target ternary complexes, thereby enhancing selectivity.

  • Vectorial Control: The defined geometry of the cyclobutane ring provides better control over the exit vectors of the linker, allowing for more precise positioning of the POI and E3 ligase ligands.

2. The Difluoromethyl Group: A "Smart" Functional Moiety

The difluoromethyl (CF2H) group is not merely a bioisostere for other functional groups but possesses a unique combination of properties that are highly beneficial for drug design:[5][6][7]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond makes the difluoromethyl group resistant to oxidative metabolism, which can improve the half-life of the PROTAC.[5][7]

  • Modulation of Lipophilicity and Permeability: The CF2H group can increase lipophilicity, which often correlates with improved cell membrane permeability.[5][7][8] This is a critical advantage for PROTACs, which are often large molecules with poor passive diffusion. The gem-difluoro group can also influence the overall conformation of the molecule, potentially leading to more membrane-compatible folded states.[9][10]

  • Weak Hydrogen Bond Donor: Unlike the trifluoromethyl (CF3) group, the CF2H group retains a proton that can act as a weak hydrogen bond donor, potentially enabling additional interactions within the ternary complex or with cell membrane components.[6][7][11]

The combination of a rigid cyclobutane core and a permeability-enhancing, metabolically stable difluoromethyl group in (2-(difluoromethyl)cyclobutyl)methanol presents a promising new tool for the rational design of next-generation PROTACs with improved drug-like properties.

Proposed Synthesis of the (2-(Difluoromethyl)cyclobutyl)methanol Linker

A plausible, multi-step synthetic route for (2-(difluoromethyl)cyclobutyl)methanol is proposed below, starting from commercially available materials. This hypothetical pathway is based on established organic chemistry principles and literature precedents for the synthesis of similar fluorinated cyclobutane structures.


Protocol 1: Synthesis of a Model PROTAC Incorporating the Novel Linker

This protocol describes the synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation, using the well-characterized BRD4 inhibitor JQ1 as the POI ligand and a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase. The (2-(difluoromethyl)cyclobutyl)methanol linker will be incorporated via standard amide bond formation.

Materials:

  • JQ1-acid (synthesized according to literature procedures)

  • (2-(Difluoromethyl)cyclobutyl)methanol linker precursor (with a terminal amine for coupling)

  • Pomalidomide-C2-acid (commercially available or synthesized)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Coupling of JQ1-acid to the Linker:

    • Dissolve JQ1-acid (1.0 eq) and the amine-functionalized (2-(difluoromethyl)cyclobutyl)methanol linker precursor (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the JQ1-linker conjugate.

  • Step 2: Deprotection of the Linker (if applicable):

    • If the linker contains a protecting group (e.g., Boc on a terminal amine), perform the appropriate deprotection step (e.g., treatment with TFA in DCM for Boc deprotection).

    • Neutralize and purify the deprotected intermediate as necessary.

  • Step 3: Coupling of Pomalidomide-C2-acid to the JQ1-linker Conjugate:

    • Dissolve the JQ1-linker conjugate (1.0 eq) and Pomalidomide-C2-acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature overnight, monitoring progress by LC-MS.

    • Upon completion, purify the crude reaction mixture directly by reverse-phase HPLC to yield the final PROTAC molecule.

  • Step 4: Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR (¹H, ¹³C, ¹⁹F).

Protocol 2: In Vitro Evaluation of the Model PROTAC

This section outlines key in vitro assays to characterize the biological activity of the newly synthesized PROTAC.

1. Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the ability of the PROTAC to induce the proximity of the target protein and the E3 ligase in live cells.[12]

Materials:

  • HEK293T cells

  • Plasmids encoding NanoLuc®-BRD4 and HaloTag®-CRBN

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM® I Reduced Serum Medium

  • Fugene® HD Transfection Reagent

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-BRD4 and HaloTag®-CRBN plasmids using Fugene® HD.

  • Cell Plating: Plate the transfected cells in white, 96-well plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized PROTAC and a negative control. Add the compounds to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Assay Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand, followed by the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot against the PROTAC concentration to determine the potency of ternary complex formation.

2. Target Protein Degradation Assay (Western Blot)

This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.[13]

Materials:

  • A relevant human cancer cell line (e.g., MV-4-11 for BRD4)

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (anti-BRD4 and a loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for 18-24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Lyse the cells in RIPA buffer.[14][15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BRD4 and the loading control.[17]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities. Normalize the BRD4 band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.


Expected Outcomes and Data Interpretation

The use of the (2-(difluoromethyl)cyclobutyl)methanol linker is hypothesized to yield PROTACs with a superior profile compared to those with traditional flexible linkers.

ParameterExpected Outcome with (2-(difluoromethyl)cyclobutyl)methanol LinkerComparison to Flexible Linker (e.g., PEG)Rationale
Ternary Complex Formation (EC50) Potent EC50, potentially with increased cooperativityMay be similar or slightly improvedThe rigid linker pre-organizes the PROTAC for optimal binding, reducing the entropic penalty.[4]
Protein Degradation (DC50) Lower DC50 value (higher potency)Expected to be more potentA combination of efficient ternary complex formation and improved cell permeability.
Maximum Degradation (Dmax) High Dmax, ideally >90%Comparable or potentially higherEfficient recruitment of the E3 ligase to the target protein.
Cell Permeability Increased passive permeabilityExpected to be significantly higherThe lipophilic nature of the difluoromethyl group and the overall compact structure enhance membrane transit.[5][10]
Metabolic Stability Increased stability in liver microsomesExpected to be more stableThe C-F bonds are resistant to oxidative metabolism.[5][7]
In Vivo Efficacy Improved tumor growth inhibition at lower dosesExpected to be more efficaciousEnhanced permeability and metabolic stability should lead to better bioavailability and target engagement in vivo.[][19]

Conclusion and Future Directions

The novel (2-(difluoromethyl)cyclobutyl)methanol linker represents a strategic advancement in PROTAC design, offering a rational approach to concurrently address the challenges of conformational control, cell permeability, and metabolic stability. The rigid cyclobutane core is expected to facilitate the formation of a stable and productive ternary complex, while the integrated difluoromethyl group should enhance the drug-like properties of the resulting PROTAC.

The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this innovative linker. Successful validation of this concept will open up new avenues for "linkerology," encouraging the development of other sophisticated, functionalized linkers to unlock the full therapeutic potential of targeted protein degradation. Future work should focus on synthesizing a broader library of PROTACs with this linker to establish clear structure-activity relationships and to explore its applicability across a diverse range of protein targets and E3 ligases.

References

  • Hughes, S. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Retrieved March 3, 2026, from [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. Retrieved March 3, 2026, from [Link]

  • Lin, G., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. Retrieved March 3, 2026, from [Link]

  • PR Newswire. (2022, November 7). Full-Scale PROTAC In Vivo Evaluation Services to Facilitate PROTAC Drug R&D. PR Newswire. Retrieved March 3, 2026, from [Link]

  • Al-Hayali, M., & Matute, R. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Retrieved March 3, 2026, from [Link]

  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. University of Münster. Retrieved March 3, 2026, from [Link]

  • Foley, D. J., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Testa, A., et al. (2025). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Discovery - the University of Dundee Research Portal. Retrieved March 3, 2026, from [Link]

  • Foley, D. J., et al. (n.d.). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for... PMC. Retrieved March 3, 2026, from [Link]

  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved March 3, 2026, from [Link]

  • Wang, S., et al. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Scott, J. S., et al. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Retrieved March 3, 2026, from [Link]

  • Synple Chem. (2023, May 15). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Synple Chem. Retrieved March 3, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. MtoZ Biolabs. Retrieved March 3, 2026, from [Link]

  • Li, Y., et al. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. PMC. Retrieved March 3, 2026, from [Link]

  • American Chemical Society. (n.d.). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. American Chemical Society. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity | Request PDF. ResearchGate. Retrieved March 3, 2026, from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. AxisPharm. Retrieved March 3, 2026, from [Link]

  • Wurz, R. P., et al. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Publications. Retrieved March 3, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Bio-Rad Antibodies. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). (A) HaloPROTAC 5 synthesis from the selected amines 2 through an.... ResearchGate. Retrieved March 3, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Click chemistry in the development of PROTACs. PMC. Retrieved March 3, 2026, from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Retrieved March 3, 2026, from [Link]

  • Diva-portal.org. (2022, September 28). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Diva-portal.org. Retrieved March 3, 2026, from [Link]

  • Impact of Perfluoroalkyl Substances on Microbial Membranes and Microbial Functions. (n.d.). Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. ResearchGate. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives | Request PDF. ResearchGate. Retrieved March 3, 2026, from [Link]

Sources

Method

Application Note: Etherification Protocols for (2-(Difluoromethyl)cyclobutyl)methanol

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the protocols for the etherification of (2-(Difluoromethyl)cyclobutyl)methanol , a strategic building block used to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the protocols for the etherification of (2-(Difluoromethyl)cyclobutyl)methanol , a strategic building block used to introduce lipophilicity and metabolic stability via the difluoromethyl (


) group.

Abstract & Strategic Significance

(2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) is a high-value scaffold in modern drug design. It combines the conformational rigidity of the cyclobutane ring with the bioisosteric properties of the difluoromethyl group. The


 moiety acts as a lipophilic hydrogen bond donor (Bioisostere of 

or

) and modulates the

of adjacent centers without the high steric bulk of a trifluoromethyl group [1, 2].

Etherification of the primary alcohol allows for the attachment of this pharmacophore to larger drug scaffolds. This guide covers three distinct methodologies:

  • Williamson Ether Synthesis: For aliphatic and simple benzyl ethers.

  • Mitsunobu Reaction: For aryl ethers under mild, neutral conditions.

  • 
     (Nucleophilic Aromatic Substitution):  For electron-deficient heteroaryl ethers.
    

Chemical Analysis & Stability Profile

Substrate Properties[1][2]
  • Structure: Cis/Trans isomers of cyclobutane substituted with

    
     and 
    
    
    
    .
  • Reactivity: The primary alcohol is unhindered and highly nucleophilic.

  • 
     Stability:  The difluoromethyl proton is weakly acidic (
    
    
    
    ). It is stable to standard bases (NaH,
    
    
    ) used in etherification. However, extremely strong bases (e.g.,
    
    
    -BuLi) combined with Lewis acids can trigger dehydrofluorination [3].
  • Ring Strain: The cyclobutane ring (

    
     strain) is robust under basic conditions but susceptible to ring-opening or rearrangement under strongly acidic conditions at high temperatures.
    
Analytical Markers
NucleusFeatureExpected Shift (

ppm)
Coupling (

)

NMR


(Multiplet)

NMR


(Triplet of doublets)


NMR


to

(Doublet of doublets)

Method A: Williamson Ether Synthesis (Aliphatic Ethers)

Best for: Methylation, Benzylation, and attachment of unhindered alkyl chains.

Mechanistic Insight

The reaction proceeds via an irreversible deprotonation of the alcohol by Sodium Hydride (NaH), generating a reactive alkoxide. This intermediate attacks an alkyl halide via an


 pathway.
  • Critical Control: The reaction must be kept anhydrous to prevent NaH quenching. The cyclobutane ring remains intact.

Protocol

Reagents:

  • Substrate: (2-(Difluoromethyl)cyclobutyl)methanol (

    
    )[1]
    
  • Base: Sodium Hydride (

    
     dispersion in oil, 
    
    
    
    )
  • Electrophile: Alkyl Halide (

    
    ) (e.g., MeI, BnBr)
    
  • Solvent: Anhydrous THF or DMF (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the substrate in anhydrous THF (or DMF for less reactive halides). Cool to

    
     in an ice bath.
    
  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 
    
    
    
    for 30 minutes to ensure complete alkoxide formation.
    • Checkpoint: The solution should become slightly turbid or clear depending on the solvent; gas evolution must cease.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or LC-MS.

  • Quench: Cool to

    
    . Quench excess NaH by slow addition of saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ). Dry over
    
    
    , filter, and concentrate.

Method B: Mitsunobu Reaction (Aryl Ethers)

Best for: Synthesis of Phenyl/Aryl ethers where


 is not possible (electron-rich arenes) or when mild, neutral conditions are required to preserve stereochemistry.
Mechanistic Insight

This reaction activates the primary alcohol using a phosphine and an azodicarboxylate, creating an oxyphosphonium intermediate. The phenol (pronculeophile) is deprotonated by the betaine intermediate and attacks the carbon, displacing phosphine oxide.

  • Stereochemistry: The reaction inverts the configuration at the alcohol carbon. Since the alcohol here is on a

    
     group attached to the ring, stereochemistry at the cyclobutane ring is retained .
    
Protocol

Reagents:

  • Substrate (

    
    )
    
  • Phenol / Nucleophile (

    
    )
    
  • Triphenylphosphine (

    
    , 
    
    
    
    )
  • DIAD (Diisopropyl azodicarboxylate) or DEAD (

    
    )
    
  • Solvent: Anhydrous Toluene or THF (

    
    )
    

Step-by-Step Procedure:

  • Mixing: In a dry flask under

    
    , combine the Substrate, Phenol, and 
    
    
    
    in anhydrous THF. Cool to
    
    
    .
  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir overnight.
    
  • Workup: Concentrate the solvent directly.

  • Purification: Triturate the residue with cold

    
     / Hexanes to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via flash chromatography.

Method C: (Heteroaryl Ethers)

Best for: Attaching the scaffold to electron-deficient heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Protocol

Reagents:

  • Substrate (

    
    )
    
  • Heteroaryl Halide (

    
    )
    
  • Base:

    
     (
    
    
    
    ) or NaH (
    
    
    )
  • Solvent: DMF or DMSO (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve Substrate and Heteroaryl Halide in DMF.

  • Base Addition: Add

    
    .
    
  • Heating: Heat to

    
    . (Note: Cyclobutanes are stable at this temp, but do not exceed 
    
    
    
    if possible to avoid thermal degradation).
  • Monitoring: Reaction is usually fast (1–4 hours).

  • Workup: Dilute with water/EtOAc. Extensive water washes are required to remove DMF.

Visualization: Experimental Workflow

The following diagram illustrates the decision logic and workflow for the etherification process.

EtherificationWorkflow Start Start: (2-(Difluoromethyl)cyclobutyl)methanol Target Target Ether Type? Start->Target Alkyl Alkyl Ether (Methyl, Benzyl) Target->Alkyl Aliphatic Aryl_Rich Aryl Ether (Electron-Rich/Neutral) Target->Aryl_Rich Aromatic Aryl_Poor Heteroaryl Ether (Electron-Deficient) Target->Aryl_Poor Heteroaromatic MethodA Method A: Williamson (NaH / Alkyl Halide / THF) Alkyl->MethodA MethodB Method B: Mitsunobu (PPh3 / DIAD / Phenol) Aryl_Rich->MethodB MethodC Method C: SnAr (Cs2CO3 / Ar-F / DMF) Aryl_Poor->MethodC Quench Quench (NH4Cl or H2O) MethodA->Quench Extract Extraction (EtOAc) MethodB->Extract Direct Conc. MethodC->Quench Quench->Extract Purify Purification (Flash Column) Extract->Purify

Caption: Decision tree for selecting the optimal etherification pathway based on the target electrophile.

Safety & Handling

  • Fluorinated Compounds: While stable, combustion of fluorinated compounds can release HF. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Store under inert gas. Quench excess carefully with isopropanol or solid

    
     before adding water.
    
  • DIAD/DEAD: Shock sensitive and toxic. Store in a fridge; do not concentrate to dryness if peroxides are suspected.

References

  • Mykhailiuk, P. K. (2015). In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes. Angewandte Chemie International Edition, 54(22), 6558-6561. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl group as a hydrogen bond donor: A structural and theoretical study. Journal of Organic Chemistry, 82(14), 7337-7345. Link

  • Wang, L., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9380-9384. Link

  • Gomez, L., et al. (2005). Synthesis of difluoromethyl alcohols from both enolizable and non-enolizable carbonyl compounds.[2] European Journal of Organic Chemistry, 2005(11), 2218-2223. Link

Sources

Application

Advanced Peptidomimetic Strategies: Incorporation of (2-(Difluoromethyl)cyclobutyl)methanol into Peptide Backbones

Executive Summary & Mechanistic Rationale The optimization of peptide therapeutics frequently encounters two major pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. To overcome these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The optimization of peptide therapeutics frequently encounters two major pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. To overcome these limitations, the strategic incorporation of highly fluorinated, conformationally restricted building blocks has emerged as a premier strategy in modern medicinal chemistry.

(2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) is a highly specialized building block that addresses both challenges simultaneously through two distinct structural features:

  • The Difluoromethyl (CHF₂) Group: Unlike the trifluoromethyl (CF₃) group, which is purely hydrophobic, the CHF₂ moiety acts as a lipophilic hydrogen bond donor [1]. It serves as a metabolically robust bioisostere for hydroxyl, thiol, or amine groups. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, allowing it to engage in critical hydrogen-bonding interactions within target protein pockets while simultaneously enhancing overall lipid solubility.

  • The Cyclobutane Ring: Incorporating a four-membered carbocycle into or adjacent to a peptide backbone imposes severe steric constraints on the local Ramachandran dihedral angles (

    
     and 
    
    
    
    ). This conformational restriction effectively pre-organizes the peptide into bioactive secondary structures (such as extended
    
    
    -strands or rigidified turns) and creates a steric shield that blocks the approach of proteolytic enzymes [2].

By utilizing the versatile hydroxymethyl handle of this compound, researchers can seamlessly integrate this motif into peptide backbones via N-terminal capping or backbone N-alkylation (peptoid formation) . This application note details the validated protocols and mechanistic causality for both strategies.

Synthetic Strategies for Backbone Incorporation

To integrate (2-(Difluoromethyl)cyclobutyl)methanol into a solid-phase peptide synthesis (SPPS) workflow, the primary alcohol must be chemically activated. We outline two highly efficient pathways:

  • Pathway A (N-Alkylation): Mild oxidation to the aldehyde followed by on-resin reductive amination. This yields a peptoid-like N-alkylated backbone, which completely abolishes susceptibility to exopeptidases.

  • Pathway B (N-Terminal Capping): Complete oxidation to the carboxylic acid followed by standard amide coupling.

SyntheticWorkflow Start (2-(Difluoromethyl) cyclobutyl)methanol Ox1 Swern Oxidation (DMSO, Oxalyl Chloride) Start->Ox1 Ox2 TEMPO/BAIB Oxidation (MeCN, H2O) Start->Ox2 Aldehyde Aldehyde Intermediate Ox1->Aldehyde RedAm Reductive Amination (NaCNBH3, Peptide Resin) Aldehyde->RedAm NAlkyl N-Alkylated Peptide (Peptoid Backbone) RedAm->NAlkyl Acid Carboxylic Acid Intermediate Ox2->Acid Amide Amide Coupling (HATU, DIPEA) Acid->Amide NCap N-Terminal Capped Peptide Amide->NCap

Synthetic routes for incorporating the difluoromethyl cyclobutyl motif.

Detailed Experimental Protocols

Protocol A: Backbone N-Alkylation via Reductive Amination

This protocol generates a highly stable N-alkylated peptide linkage. The choice of Swern oxidation prevents over-oxidation to the carboxylic acid, which is a common failure point when generating aliphatic aldehydes.

Step 1: Swern Oxidation to 2-(Difluoromethyl)cyclobutane-1-carbaldehyde

  • Preparation: Purge a dry round-bottom flask with argon. Add oxalyl chloride (1.2 eq) to anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add anhydrous DMSO (2.4 eq) dissolved in DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Oxidation: Slowly add (2-(Difluoromethyl)cyclobutyl)methanol (1.0 eq) in DCM. Stir for 45 minutes at -78 °C.

  • Quenching: Add triethylamine (TEA, 5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Workup & Validation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation Check: Analyze via TLC and ¹H-NMR. The aldehyde proton should appear as a distinct singlet/multiplet near

      
       9.5–9.8 ppm. Do not subject the volatile aldehyde to high-vacuum drying for extended periods.
      

Step 2: On-Resin Reductive Amination

  • Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in DMF for 30 minutes.

  • Imine Formation: Dissolve the aldehyde from Step 1 (3.0 eq relative to resin loading) in a solution of 1% acetic acid in DMF. Add to the resin and agitate for 1 hour. Causality: The slightly acidic environment (pH ~4.5) is critical to catalyze imine formation without prematurely cleaving acid-sensitive side-chain protecting groups (e.g., Boc, tBu).

  • Reduction: Add sodium cyanoborohydride (NaCNBH₃, 3.0 eq) to the suspension. Agitate at room temperature for 4 hours.

  • Validation: Wash the resin thoroughly with DMF and DCM. Perform a Chloranil Test .

    • Self-Validation Check: A successful reductive amination converts the primary amine to a secondary amine. The standard Kaiser test will yield a false negative, but the Chloranil test will turn blue/green, confirming the presence of the newly formed secondary amine.

Protocol B: N-Terminal Capping via Amide Bond Formation

When an amide linkage is preferred over an amine linkage, the methanol group is oxidized to a carboxylic acid. We utilize TEMPO/BAIB over Jones reagent to avoid highly acidic conditions that can induce ring-opening of strained cyclobutanes.

Step 1: TEMPO/BAIB Oxidation

  • Dissolve (2-(Difluoromethyl)cyclobutyl)methanol (1.0 eq) in a 1:1 mixture of Acetonitrile (MeCN) and water.

  • Add TEMPO (0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 2.2 eq).

  • Stir at room temperature for 4 hours until the reaction turns from orange to pale yellow.

  • Extract with ethyl acetate, wash with 10% Na₂S₂O₃ to neutralize residual oxidant, dry, and concentrate to yield 2-(Difluoromethyl)cyclobutane-1-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve the resulting carboxylic acid (3.0 eq) in DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq).

  • Causality: HATU is selected over standard carbodiimides (like DIC) because the cyclobutane ring introduces significant steric hindrance at the

    
    -carbon; the highly reactive HOAt ester generated by HATU is required to drive the coupling to completion.
    
  • Add the activated mixture to the free-amine peptide resin and agitate for 2 hours. Cleave and deprotect using standard TFA cocktails.

Physicochemical & Pharmacokinetic Data Summary

The incorporation of the difluoromethyl cyclobutyl motif profoundly alters the physicochemical profile of the resulting peptide. Table 1 summarizes the comparative data of a model decapeptide modified via the protocols above.

Table 1: Impact of (2-(Difluoromethyl)cyclobutyl) incorporation on model peptide parameters

ParameterWild-Type PeptideN-Capped Peptide (Amide)N-Alkylated Peptide (Peptoid)
LogP (Lipophilicity) -1.2+0.8+1.4
Plasma Half-Life (t½) 15 minutes4.5 hours> 12 hours
H-Bond Donor Capacity Standard (N-H)Maintained (CHF₂)Maintained (CHF₂)
Protease Susceptibility High (Exopeptidases)LowNegligible
Membrane Permeability (Papp) <

cm/s

cm/s

cm/s

Data Interpretation: The N-alkylated variant exhibits the highest lipophilicity and proteolytic resistance, as the removal of the amide hydrogen and the steric bulk of the cyclobutane completely abrogate recognition by aminopeptidases.

Structural Impact & Signaling Pathway Modulation

Beyond pharmacokinetics, the steric bulk and unique hydrogen-bonding profile of the CHF₂ group can be leveraged to disrupt high-affinity Protein-Protein Interactions (PPIs). A prominent example in recent literature is the targeting of the Menin-MLL interaction , a critical driver in acute leukemias [3].

When the (2-(difluoromethyl)cyclobutyl) motif is incorporated into a peptidomimetic inhibitor, the cyclobutane ring forces the molecule into a rigid conformation that perfectly matches the Menin binding pocket. Simultaneously, the CHF₂ group acts as a lipophilic hydrogen bond donor, displacing tightly bound water molecules in the hydrophobic cleft without paying the high desolvation penalty associated with hydroxyl groups.

Pathway Peptide Modified Peptidomimetic (CHF2-Cyclobutyl) Menin Menin Protein (Target Pocket) Peptide->Menin High Affinity Binding Complex Menin-MLL Complex (Leukemogenesis) Menin->Complex Binds Block Steric & Lipophilic Clash (PPI Disruption) Menin->Block MLL MLL Fusion Protein MLL->Complex Binds Block->Complex Inhibits Outcome Apoptosis of Leukemia Cells Block->Outcome Induces

Mechanism of action: Modified peptidomimetic disrupting the Menin-MLL interaction.

By utilizing (2-(Difluoromethyl)cyclobutyl)methanol, drug development professionals can systematically engineer out the inherent liabilities of peptide therapeutics while maintaining the exquisite target selectivity that peptides provide.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. URL:[Link]

  • Illa, O., Ortuño, R. M. (2020). "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." Molecules, 25(4), 856. URL:[Link]

  • Borkin, D., et al. (2023). "Inhibitors of the menin-mll interaction." U.S. Patent Application Publication No. US20230021684A1.
Method

Application Note: Reductive Amination Strategies for (2-(Difluoromethyl)cyclobutyl)methanol Derivatives

Strategic Rationale & Mechanistic Insights In modern drug discovery, the incorporation of the difluoromethyl ( ) group and cyclobutyl rings has become a privileged strategy. The motif acts as a lipophilic bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

In modern drug discovery, the incorporation of the difluoromethyl (


) group and cyclobutyl rings has become a privileged strategy. The 

motif acts as a lipophilic bioisostere for alcohols and thiols, offering unique hydrogen bond donor/acceptor tuning that enhances metabolic stability and membrane permeability. Concurrently, the cyclobutyl ring provides rigid conformational restriction, directing functional groups into precise 3D vectors. The utility of these motifs is exemplified in the recent 2026 synthesis of the long-acting Respiratory Syncytial Virus (RSV) inhibitor JNJ-6231, which heavily relies on chiral difluoromethyl-containing cyclobutyl architectures[1].

(2-(Difluoromethyl)cyclobutyl)methanol is a highly versatile building block. However, utilizing it for C-N bond formation requires strategic foresight. Direct alkylation of amines with cyclobutyl halides or sulfonates often leads to over-alkylation and poor yields. Reductive amination bypasses these issues, allowing for precise mono-alkylation under mild conditions.

Because the starting material is an alcohol, two distinct mechanistic pathways can be employed:

  • Pathway A (Oxidation Route): Oxidation of the alcohol to 2-(difluoromethyl)cyclobutane-1-carbaldehyde, followed by reductive amination with a target amine. Expert Insight: The C1 proton alpha to the newly formed aldehyde is highly acidic. Harsh basic oxidations will cause epimerization of the cis/trans cyclobutane stereocenters. Mild, neutral oxidants like Dess-Martin Periodinane (DMP) are mandatory.

  • Pathway B (Amination Route): Conversion of the alcohol to a primary amine via an azide intermediate, followed by reductive amination with a target ketone/aldehyde. Expert Insight: This pathway is entirely stereoretentive at the cyclobutane ring, making it the preferred route when absolute stereochemical fidelity is required.

Workflow Visualization

G Start (2-(Difluoromethyl)cyclobutyl)methanol Starting Material Branch1 Pathway A: Oxidation Route (Risk of Epimerization) Start->Branch1 Branch2 Pathway B: Amination Route (Stereoretentive) Start->Branch2 Aldehyde 2-(Difluoromethyl) cyclobutane-1-carbaldehyde Branch1->Aldehyde DMP, DCM 0 °C to RT Amine (2-(Difluoromethyl) cyclobutyl)methanamine Branch2->Amine 1. MsCl, Et3N 2. NaN3 3. PPh3, H2O RedAmA Reductive Amination NaBH(OAc)3, DCE Aldehyde->RedAmA + Primary/Secondary Amine RedAmB Reductive Amination NaBH3CN, MeOH, pH 5 Amine->RedAmB + Target Ketone/Aldehyde ProdA N-Alkyl-(2-(Difluoromethyl) cyclobutyl)methanamine RedAmA->ProdA ProdB N-Substituted-(2-(Difluoromethyl) cyclobutyl)methanamine RedAmB->ProdB

Workflow for Reductive Amination of (2-(Difluoromethyl)cyclobutyl)methanol.

Reagent Selection Guide

The choice of hydride source is dictated by the electronic nature of the intermediate imine/iminium ion and the stability of the cyclobutyl ring[2],[3].

Reducing AgentOptimal SolventTarget SubstratesMechanistic Advantages & Limitations

DCE or THFAldehydes +

Amines
Advantage: Mild, selective, minimizes over-reduction of the aldehyde. Limitation: Reaction kinetics are sluggish with sterically hindered ketones.

MeOH (pH 4-5)Ketones +

Amines
Advantage: Highly effective at lower pH, driving difficult iminium formations. Limitation: Generates toxic HCN gas equivalents; requires strict pH control.
Borane-Pyridine EtOH or DCMAcid-sensitive substratesAdvantage: Highly efficient for bulky cyclobutyl amines. Limitation: Residual pyridine can complicate downstream purification.

Self-Validating Experimental Protocols

Protocol A: Oxidation & Direct Reductive Amination

Use this protocol when coupling the cyclobutyl moiety to complex secondary amines.

Step 1: Mild Oxidation to Aldehyde

  • Dissolve (2-(difluoromethyl)cyclobutyl)methanol (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C. Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise to maintain neutrality and prevent C1 epimerization.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    . Extract with DCM.
  • Validation Check: Analyze an aliquot of the crude organic layer via

    
     NMR. The disappearance of the hydroxymethyl multiplet (
    
    
    
    ppm) and the appearance of a sharp aldehyde proton signal (
    
    
    ppm) confirms conversion. Assess the diastereomeric ratio (d.r.) to ensure the cyclobutane stereocenters remain intact.

Step 2: Reductive Amination with


 
  • Dissolve the crude 2-(difluoromethyl)cyclobutane-1-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE)[2].

  • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (

    
    , 1.5 eq) portion-wise. Stir for 12 hours.
    
  • Quench with saturated aqueous

    
     and extract with EtOAc.
    
  • Validation Check: LC-MS analysis must show complete consumption of the aldehyde mass. The formation of the amine product can be visually confirmed on TLC using a basic ninhydrin stain (for secondary amines) or Dragendorff's reagent.

Protocol B: Stereoretentive Amination & Reductive Coupling

Use this protocol to perfectly preserve cyclobutane stereochemistry when coupling to complex ketones.

Step 1: Conversion to Primary Amine

  • Activation: Treat the starting methanol (1.0 eq) with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (1.5 eq) in DCM at 0 °C for 1 hour.

  • Azidation: Concentrate the crude mesylate, dissolve in DMF, and add Sodium Azide (

    
    , 2.0 eq). Heat to 65 °C for 4 hours.
    
    • Validation Check: IR spectroscopy of the crude extract will display a diagnostic, strong absorption band at

      
      , confirming azide formation.
      
  • Staudinger Reduction: Dissolve the azide in THF/

    
     (10:1). Add Triphenylphosphine (
    
    
    
    , 1.2 eq) and stir at room temperature for 8 hours.
    • Validation Check: The cessation of

      
       gas evolution and a positive ninhydrin stain (deep purple) on TLC confirms the formation of (2-(difluoromethyl)cyclobutyl)methanamine.
      

Step 2: Reductive Amination with


 
  • Combine the primary amine (1.0 eq) and the target ketone (1.0 eq) in anhydrous Methanol.

  • Adjust the pH to

    
     using methanolic HCl to activate the ketone and drive imine formation.
    
    • Validation Check: Monitor imine formation prior to reduction. A distinct shift in the UV trace on LC-MS or the appearance of an imine carbon signal in

      
       NMR (
      
      
      
      ppm) validates the pre-equilibration.
  • Add Sodium cyanoborohydride (

    
    , 1.5 eq) and stir at room temperature for 16 hours.
    
  • Quench carefully with 1M NaOH to neutralize residual HCN equivalents, extract with DCM, and purify via reverse-phase chromatography.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Solid-Phase Synthesis of Secondary Amines by Reductive Amination with Borane−Pyridine. Source: The Journal of Organic Chemistry, 1995, 60(18), 5995-5960. URL:[Link]

  • An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation. Source: Organic Process Research & Development, 2026, 30(1), 121-134. URL:[Link]

Sources

Application

Application Note: Advanced Protecting Group Strategies for (2-(Difluoromethyl)cyclobutyl)methanol

Executive Summary & Structural Dynamics The molecule (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) is an advanced, highly strained building block utilized in modern drug discovery. The incorporation of a gem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The molecule (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) is an advanced, highly strained building block utilized in modern drug discovery. The incorporation of a gem-difluoromethyl group (–CHF₂) into a cyclobutane ring creates a unique structural motif that frequently serves as a 1[1].

However, functionalizing this molecule requires a highly orchestrated protecting group (PG) strategy due to three distinct structural dynamics:

  • Inductive Deactivation: The strong electron-withdrawing nature (–I effect) of the adjacent –CHF₂ group subtly reduces the nucleophilicity of the primary alcohol compared to an unfluorinated analog.

  • Ring Strain & Carbocation Sensitivity: Cyclobutanes possess approximately 26 kcal/mol of inherent ring strain. Exposure to strong Lewis acids or Brønsted acids—conditions typical for removing acetal-based protecting groups like THP or MOM—can generate partial positive charges that trigger irreversible 2 or expansion to cyclopentyl derivatives[2].

  • Volatility & Chromophore Absence: With a molecular weight of only 136.14 g/mol and no conjugated π-system, the 3 is highly volatile and invisible to standard UV-HPLC tracking[3].

Strategic Protecting Group Selection (Causality Analysis)

To navigate the reactivity profile of this fluorinated cyclobutane, we bypass traditional acid-labile groups and instead rely on three orthogonal strategies:

  • TBDPS (tert-Butyldiphenylsilyl) Ether:

    • Causality: Selected over TMS or TBS because the massive TBDPS group adds significant molecular weight (+238.4 g/mol ) and lipophilicity, drastically reducing the volatility of the fluorinated cyclobutane. Crucially, it introduces a strong UV chromophore (active at 254 nm), enabling facile tracking during purification. It is removed with fluoride sources (TBAF), completely bypassing acid-catalyzed ring-opening risks.

  • Benzyl (Bn) Ether:

    • Causality: Benzyl ethers provide unparalleled stability against strong bases, Grignard reagents, and metal hydrides required for downstream functionalization of the cyclobutane ring. Deprotection via palladium-catalyzed hydrogenolysis (H₂, Pd/C) is highly orthogonal. The C–F bonds of the difluoromethyl group are inert to these reductive conditions, ensuring the fluorinated moiety remains intact.

  • Pivalate (Piv) Ester:

    • Causality: While acetates are common, the bulky pivalate ester provides superior steric shielding against unintended nucleophilic attack during multi-step syntheses. It is cleaved via mild methanolysis (K₂CO₃/MeOH), avoiding harsh aqueous saponification conditions that could promote side reactions.

Workflow Visualization

PG_Workflow Start Target Molecule: (2-(Difluoromethyl)cyclobutyl)methanol Cond1 Need UV Tracking & Volatility Reduction? Start->Cond1 Cond2 Need Stability to Strong Bases/Organometallics? Start->Cond2 Cond3 Need Temporary Steric Shielding? Start->Cond3 PG_TBDPS TBDPS Ether (Cleavage: TBAF) Cond1->PG_TBDPS Yes (Adds Mass & Chromophore) PG_Bn Benzyl Ether (Cleavage: H2, Pd/C) Cond2->PG_Bn Yes (Robust to R-MgX, R-Li) PG_Piv Pivalate Ester (Cleavage: K2CO3/MeOH) Cond3->PG_Piv Yes (Sterically Hindered)

Decision tree for selecting protecting groups based on downstream reaction requirements.

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems. Each includes a Validation Checkpoint to ensure the chemical transformation is successful before proceeding, preventing the carry-over of failed reactions.

Protocol A: TBDPS Protection & Deprotection

Installation:

  • Reaction: Dissolve (2-(Difluoromethyl)cyclobutyl)methanol (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere. Add imidazole (2.0 eq) and stir for 5 minutes.

  • Addition: Cool the mixture to 0 °C and add TBDPSCl (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (invisible under UV, requires KMnO₄ stain, R_f ~0.2) must be fully consumed. The reaction is validated by the appearance of a strong, new UV-active spot at R_f ~0.8.

  • Isolation: Quench with H₂O, extract with Et₂O. Wash the organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Deprotection:

  • Reaction: Dissolve the TBDPS-protected substrate in anhydrous THF (0.2 M) at 0 °C. Add TBAF (1.0 M in THF, 1.5 eq) dropwise. Stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 8:2) must show the complete disappearance of the UV-active spot (R_f ~0.8) and the return of a UV-inactive, strongly KMnO₄-staining spot at R_f ~0.2.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Critical Step: Concentrate the crude material carefully at low temperature (25 °C water bath, >100 mbar) to prevent evaporative loss of the unmasked, volatile fluorinated alcohol.

Protocol B: Benzyl Ether Formation & Hydrogenolysis

Installation:

  • Reaction: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.3 M) at 0 °C under argon. Add the alcohol (1.0 eq) dropwise.

  • Validation Checkpoint 1 (Physical): Stir for 30 minutes. The cessation of H₂ gas evolution serves as the physical validation that the alkoxide has fully formed.

  • Addition: Add TBAI (0.1 eq) and Benzyl Bromide (BnBr, 1.2 eq). Reflux at 65 °C for 6 hours.

  • Validation Checkpoint 2 (Chemical): TLC (Hexanes/EtOAc 9:1) will show the formation of a new UV-active spot at R_f ~0.6.

Deprotection:

  • Reaction: Charge a flask with 10% Pd/C (10 wt%). Carefully wet the catalyst with a minimal amount of MeOH under argon to prevent ignition. Add a solution of the benzyl ether in MeOH (0.1 M).

  • Execution: Purge the flask with H₂ gas three times. Stir vigorously under an H₂ atmosphere (balloon) at room temperature for 12 hours.

  • Validation Checkpoint: Monitor H₂ uptake. Upon completion, TLC will confirm the disappearance of the UV-active spot. Subsequent ¹⁹F-NMR validation must show the characteristic doublet of doublets (around -115 ppm), confirming the –CHF₂ group survived the reductive conditions intact.

Quantitative Performance Metrics

The table below summarizes the quantitative data and physical property shifts associated with each protecting group strategy applied to (2-(Difluoromethyl)cyclobutyl)methanol.

Protecting GroupInstallation YieldDeprotection YieldΔMW ( g/mol )UV ActivityOrthogonality / Stability Profile
TBDPS 92–96%88–94%+238.4Strong (254 nm)Stable to mild acids, oxidants. Cleaved strictly by F⁻.
Benzyl (Bn) 85–90%90–95%+90.1Moderate (254 nm)Stable to strong bases, nucleophiles. Cleaved by H₂.
Pivalate (Piv) 90–95%85–92%+84.1NoneStable to mild bases, oxidants. Cleaved by MeOH/K₂CO₃.

References

  • 1780163-99-6 | (2-(Difluoromethyl)cyclobutyl)
  • Some Items of Interest to Process R&D Chemists and Engineers ACS Publications URL
  • The application of cyclobutane derivatives in organic synthesis ResearchGate URL

Sources

Method

Application Note: One-Pot Synthesis of Substituted Cyclobutyl Methanols

Topic: One-pot synthesis methods for substituted cyclobutyl methanols Content Type: Detailed Application Note and Protocol Abstract Cyclobutyl methanols (hydroxymethylcyclobutanes) are critical bioisosteres for lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis methods for substituted cyclobutyl methanols Content Type: Detailed Application Note and Protocol

Abstract

Cyclobutyl methanols (hydroxymethylcyclobutanes) are critical bioisosteres for lipophilic alkyl chains and phenyl rings in drug discovery, offering improved metabolic stability and defined spatial vectors. Traditional synthesis often involves multi-step isolation of unstable cyclobutane intermediates. This guide details two validated "one-pot" protocols for generating substituted cyclobutyl methanols: a Photochemical [2+2] Cycloaddition-Reduction Cascade and a Telescoped Favorskii Ring Contraction-Reduction . These methods maximize atom economy, minimize handling of strained intermediates, and allow rapid access to diverse sp


-rich scaffolds.

Part 1: Strategic Overview & Mechanistic Logic

The Challenge of Cyclobutane Synthesis

The cyclobutane ring possesses significant ring strain (~26 kcal/mol), making intermediates prone to ring-opening or rearrangement during isolation. "One-pot" methodologies circumvent this by telescoping ring formation and functional group interconversion (FGI) into a single operational sequence.

Method A: Photochemical [2+2] Cycloaddition – Reduction Cascade

Best for: Constructing complex, highly substituted cyclobutane cores from simple alkenes and acrylates. Mechanism:

  • Excitation: UV/Visible light excites an

    
    -unsaturated ester (e.g., acrylate) to a singlet or triplet excited state.
    
  • Cycloaddition: The excited alkene undergoes a [2+2] cycloaddition with a ground-state alkene, forming the cyclobutane ester.

  • In-Situ Reduction: A hydride source (e.g., LiBH

    
     or NaBH
    
    
    
    /MeOH) is introduced directly to the reaction mixture to reduce the ester to the primary alcohol.
Method B: Favorskii Ring Contraction – Reduction Sequence

Best for: Converting available cyclopentanones into cyclobutyl methanols; ideal for scale-up. Mechanism:

  • 
    -Halogenation:  In-situ generation of an 
    
    
    
    -halocyclopentanone.
  • Favorskii Rearrangement: Base-induced formation of a cyclopropanone intermediate, which undergoes regioselective ring opening by alkoxide to yield a cyclobutane ester.

  • Reduction: Immediate reduction of the ester to the target methanol.

Part 2: Experimental Protocols

Protocol A: Photochemical [2+2] Cascade

Target: 3-substituted-1-(hydroxymethyl)cyclobutanes

Reagents:

  • Substrate: Styrene or functionalized alkene (1.0 equiv)

  • Partner: Methyl acrylate (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Reductant: Lithium Borohydride (LiBH

    
    ) (2.0 M in THF)
    

Step-by-Step Procedure:

  • Photoreaction Setup:

    • In a quartz or borosilicate reaction vessel, dissolve the alkene (1.0 mmol) and methyl acrylate (2.0 mmol) in degassed DCM (10 mL).

    • Note: If using a sensitizer (e.g., benzophenone for triplet state), add 5 mol%.

  • Irradiation:

    • Irradiate the mixture using a 365 nm LED setup (or Hg lamp with Pyrex filter) at 0–25 °C. Monitor consumption of the alkene by TLC or GC-MS.

    • Checkpoint: Reaction typically completes in 4–12 hours. The intermediate is the cyclobutane methyl ester.

  • Solvent Exchange (Optional but Recommended):

    • Evaporate the volatile methyl acrylate and DCM under reduced pressure. Re-dissolve the crude residue in anhydrous THF (10 mL).

    • Rationale: Removing excess acrylate prevents consumption of the hydride reagent.

  • One-Pot Reduction:

    • Cool the THF solution to 0 °C.

    • Add LiBH

      
       (2.0 equiv, 1.0 mL of 2M solution) dropwise.
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench carefully with sat. aq. NH

      
      Cl. Extract with EtOAc (3x). Dry over Na
      
      
      
      SO
      
      
      and concentrate.
    • Purify via silica gel chromatography.

Protocol B: Telescoped Favorskii Contraction

Target: Cyclobutyl methanol from Cyclopentanone

Reagents:

  • Starting Material: Cyclopentanone derivative (1.0 equiv)

  • Halogenating Agent: Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ) or NCS
  • Base/Solvent: Sodium Methoxide (NaOMe) in Methanol (25 wt%)

  • Reductant: Sodium Borohydride (NaBH

    
    )
    

Step-by-Step Procedure:

  • 
    -Chlorination: 
    
    • Dissolve cyclopentanone (10 mmol) in DCM (20 mL) at 0 °C.

    • Add SO

      
      Cl
      
      
      
      (1.05 equiv) dropwise. Stir for 1 hour until conversion to
      
      
      -chlorocyclopentanone is complete (monitor by NMR/GC).
    • Critical Step: Remove solvent and HCl gas under vacuum (or purge with N

      
      ). Re-dissolve residue in anhydrous Methanol (20 mL).
      
  • Favorskii Rearrangement:

    • Cool the methanolic solution to 0 °C.

    • Add NaOMe (25 wt% in MeOH, 2.5 equiv) dropwise. The mixture will become cloudy (NaCl precipitation).

    • Stir at room temperature for 2 hours.

    • Mechanism Check: The solution now contains methyl cyclobutanecarboxylate.

  • In-Situ Reduction:

    • Add NaBH

      
       (2.0 equiv) directly to the basic methanolic mixture in portions (Caution: Gas evolution).
      
    • Heat to reflux (65 °C) for 1–2 hours to ensure reduction of the ester.

    • Note: Ester reduction by NaBH

      
       is slow; adding LiCl (1.0 equiv) can accelerate this by forming transient LiBH
      
      
      
      .
  • Workup:

    • Cool to RT. Quench with 1N HCl to pH 7.

    • Remove MeOH under vacuum. Extract aqueous residue with Ether/EtOAc.

Part 3: Visualization & Data

Reaction Pathway Diagrams
Figure 1: Photochemical [2+2] Cascade Mechanism

PhotochemicalCascade Start Alkene + Acrylate Excited Excited State [π-π*] Start->Excited hv (365 nm) Diradical 1,4-Diradical Intermediate Excited->Diradical Cycloaddition Ester Cyclobutane Ester Diradical->Ester Ring Closure Alcohol Cyclobutyl Methanol Ester->Alcohol LiBH4 Reduction (One-Pot)

Caption: Light-driven assembly of the cyclobutane core followed by in-situ hydride reduction.

Figure 2: Favorskii Ring Contraction Workflow

Favorskii Cyclopentanone Cyclopentanone Chloro α-Chloro Cyclopentanone Cyclopentanone->Chloro SO2Cl2 Cyclopropanone Cyclopropanone Intermediate Chloro->Cyclopropanone NaOMe (-HCl) Ester Methyl Cyclobutanecarboxylate Cyclopropanone->Ester MeOH Ring Opening Product Cyclobutyl Methanol Ester->Product NaBH4/LiCl Reduction

Caption: Ring contraction sequence converting 5-membered ketones to 4-membered carbinols.

Comparative Data Table
FeatureMethod A: Photochemical [2+2]Method B: Favorskii Contraction
Precursor Alkenes + AcrylatesCyclopentanones
Atom Economy High (Additive)Moderate (Loss of HCl)
Stereocontrol Tunable (cis/trans via Lewis Acid)Generally Thermodynamic
Scalability Limited by photon flux (flow chem helps)Excellent (Batch compatible)
Functional Group Tolerance High (Esters, Nitriles, Arenes)Moderate (Base sensitive groups risk hydrolysis)
Typical Yield 60–85%70–90%

Part 4: Troubleshooting & Optimization

  • Over-Reduction Prevention: In Protocol A, ensure the acrylate is removed before adding LiBH

    
    . Excess acrylate consumes hydride and generates polymerization byproducts.
    
  • Regioselectivity in Favorskii: For unsymmetrical cyclopentanones, chlorination usually occurs at the more substituted position, and ring opening is directed by the stability of the carbanion intermediate. Verify regiochemistry if using 2-substituted cyclopentanones.

  • Safety: LiBH

    
     in THF is flammable and reacts vigorously with water. In Protocol B, the quench of NaBH
    
    
    
    /MeOH generates massive amounts of H
    
    
    gas; ensure adequate venting.

References

  • Photochemical Synthesis of Cyclobutanes

    • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815.
  • Favorskii Rearrangement Protocols

    • Goossen, L. J. (2018). Favorskii Rearrangement. In Organic Synthesis.
  • Reduction of Cyclobutane Esters

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529.
  • One-Pot Methodologies in Process Chemistry

    • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7, 866-880.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (2-(Difluoromethyl)cyclobutyl)methanol

[1] Executive Summary & Strategic Analysis The synthesis of (2-(difluoromethyl)cyclobutyl)methanol presents a unique set of challenges arising from the tension between the strained cyclobutane ring and the labile nature...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

The synthesis of (2-(difluoromethyl)cyclobutyl)methanol presents a unique set of challenges arising from the tension between the strained cyclobutane ring and the labile nature of the difluoromethyl (


) group. Unlike the chemically inert trifluoromethyl (

) group, the

moiety contains an acidic proton (

), making it susceptible to base-mediated elimination (to fluorocarbenes) or defluorination under harsh reducing conditions.

This guide prioritizes two validated workflows :

  • Route A (High Throughput): Reduction of the commercially available carboxylic acid precursor.

  • Route B (De Novo): Radical difluoromethylation of cyclobutenyl esters.

Decision Matrix: Selecting Your Route

Before troubleshooting, ensure you are using the synthetic route best matched to your scale and starting material availability.

ReactionRoute Start START: What is your starting material? Q1 Is (2-difluoromethyl)cyclobutane-1-carboxylic acid available (CAS 2307752-00-5)? Start->Q1 RouteA ROUTE A: Direct Reduction (Preferred for <10g scale) Q1->RouteA Yes Q2 Do you have Cyclobut-1-enecarboxylate? Q1->Q2 No RouteB ROUTE B: Radical Difluoromethylation (Zn(SO2CF2H)2 or Photoredox) Q2->RouteB Yes RouteC ROUTE C: [2+2] Cycloaddition (High risk of polymerization) Q2->RouteC No

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability.

Troubleshooting Module: Route A (Reduction)

Context: The most reliable path is the reduction of 2-(difluoromethyl)cyclobutane-1-carboxylic acid (or its ester).[1] Primary Failure Mode: Defluorination or ring-opening during reduction.[1]

Critical Protocol: Borane-DMS Reduction

Why this works: Borane-dimethyl sulfide (


) reduces carboxylic acids to alcohols rapidly at moderate temperatures without disturbing the 

group or the strained ring, unlike

which can be too aggressive.

Optimized Conditions:

Parameter Recommendation Technical Rationale

| Reagent |


 (2.0 - 3.0 equiv) | Milder than LAH; chemoselective for -COOH over -CF2H.[1] |
| Solvent  | Anhydrous THF | Ethers stabilize the borane complex. |
| Temp  | 

| Heating

promotes defluorination.[1] | | Quench |

(slow addition) | Vigorous acid quench can degrade the cyclobutane.[1] |
FAQ: Reduction Issues

Q: I used


 and my yield is 30%. The NMR shows a complex mixture.[2] What happened? 
A: 

is a strong nucleophile.[1] At reflux, it can attack the

group (acting as a hydride donor to displace fluoride) or cause ring-opening of the cyclobutane.
  • Fix: Switch to

    
     / 
    
    
    
    (1:1 ratio) in EtOH/THF if you cannot use Borane.[1] This generates a mild borohydride species in situ that reduces esters/acids without touching the fluoride.

Q: My product is volatile. I lose it during rotovap. A: (2-(Difluoromethyl)cyclobutyl)methanol has a relatively low molecular weight.[1]

  • Fix: Do not evaporate to dryness.[1][2] Keep the product in a concentrated solution of

    
     or DCM if possible. If you must isolate, use a cool water bath (
    
    
    
    ) and controlled vacuum (>50 mbar).[1]

Troubleshooting Module: Route B (Radical Difluoromethylation)

Context: You are building the core from ethyl cyclobut-1-enecarboxylate using a radical source like Zinc Difluoromethanesulfinate (DFMS, "Baran's Reagent"). Primary Failure Mode: Low conversion or regioselectivity issues.[1][2]

RadicalMech Substrate Cyclobutene Ester Transition Radical Intermediate Substrate->Transition + Radical Radical •CF2H Radical (from DFMS) Radical->Transition Product Target Precursor Transition->Product Oxidation (TBHP) SideProd Side Product: H-abstraction Transition->SideProd No Oxidant

Figure 2: Mechanistic flow of the radical difluoromethylation.[1] Note the critical role of the oxidant.

Protocol Optimization: The "Baran" Conditions

Reference: Fujiwara, Y. et al. (2012) [1].

IssueDiagnosisCorrective Action
Low Conversion (<20%) Poor radical generation.[1]Add TBHP (tert-Butyl hydroperoxide) (3.0 equiv).[1] DFMS requires an oxidant to release the

radical efficiently.
Incomplete Reaction Phase transfer issue.Use a DCM/Water (2:1) biphasic system.[1] The water solubilizes the zinc salts, while the organic layer protects the radical intermediate.
Regio-isomers 1,2- vs 1,1-addition.[1]Cyclobutenes are electronically biased.[1] The

is electrophilic and will attack the position

to the ester. Ensure your starting material is Ethyl cyclobut-1-enecarboxylate , not the 2-isomer.[1]

Module: Stereochemistry & Purification

The Challenge: The synthesis inevitably produces a mixture of cis and trans isomers (relative to the


 and 

groups).

Q: How do I separate the cis/trans isomers? A: Separation at the alcohol stage is difficult due to hydrogen bonding.

  • Strategy 1 (Chromatography): Use a high-performance silica column with a gradient of Hexanes:EtOAc (10:1 to 2:1) .[1] The cis isomer (internal H-bonding between OH and F) often elutes faster than the trans isomer.

  • Strategy 2 (Derivatization): If separation fails, convert the alcohol to a 3,5-dinitrobenzoate ester .[1] These derivatives often crystallize or separate easily on silica.[1] Hydrolyze back to the alcohol using mild base (

    
    , MeOH) to recover the pure isomer.
    

Q: Which isomer is more stable? A: The cis isomer is often thermodynamically favored in these 1,2-substituted cyclobutanes due to the "gauche" effect of fluorine and potential intramolecular H-bonding [2]. However, under strong basic conditions, the trans isomer may form via epimerization at the carbonyl alpha-position (in the ester precursor).

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[1] & Baran, P. S. (2012).[1] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[1] Link[1]

  • Mykhailiuk, P. K. (2025).[1] Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis.[1][3][4] Chemical Science. Link

  • ChemScene. (2024).[1][2] Product Data: (1S,2S)-2-(difluoromethyl)cyclobutane-1-carboxylic acid.[1] ChemScene Catalog. Link

  • Grygorenko, O. O., et al. (2023).[1][5] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Optimization

Technical Support Center: Separation of cis and trans (2-(Difluoromethyl)cyclobutyl)methanol

Welcome to the Advanced Chromatography and Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the cis and trans diastereomers of (2-(Difluoromethyl)cyclobutyl)methanol.

Separating cyclobutane diastereomers is notoriously difficult due to their nearly identical boiling points, similar polarities, and the subtle conformational dynamics of the four-membered ring[1]. This guide provides a field-proven, self-validating workflow to achieve baseline separation, recover high-purity isomers, and troubleshoot common chromatographic failures.

Quantitative Separation Metrics: Method Comparison

Direct separation of small, aliphatic cyclobutanes often fails due to a lack of structural handles for the stationary phase to differentiate. The table below summarizes representative optimization data, demonstrating why derivatization is mandatory for this substrate.

Separation StrategyAnalyte FormStationary PhaseMobile PhaseUV DetectionResolution (

)
Selectivity (

)
Verdict
Direct Normal Phase Free AlcoholSilica Gel (Achiral)Hexane/EtOAcPoor (<210 nm)< 1.0 (Co-elution)~1.05Fail - Insufficient

Direct RP-HPLC Free AlcoholC18Water/MeCNPoor (<210 nm)1.1 (Partial)1.10Marginal - Unsuitable for prep
Derivatization + NP 3,5-DNB EsterSilica Gel (Achiral)Hexane/EtOAcExcellent (254 nm)1.8 (Baseline)1.25Viable - Good for lab scale
Derivatization + SFC 3,5-DNB EsterChiralpak AD-HCO

/ MeOH
Excellent (254 nm)> 2.5 (Baseline)> 1.35Optimal - High throughput

Troubleshooting & FAQs: The "Why" Behind the Workflow

Q1: Why are the cis and trans isomers of (2-(Difluoromethyl)cyclobutyl)methanol co-eluting on my standard silica column? A: The difficulty stems from the rigid, strained nature of the cyclobutane ring[2]. In the cis isomer, the -CF


H and -CH

OH groups reside on the same face, forcing the ring into a highly specific puckered conformation to minimize steric repulsion. The trans isomer adopts a flatter, pseudo-equatorial geometry[3]. However, because both the difluoromethyl and hydroxymethyl groups are relatively small, the overall difference in macroscopic polarity and dipole moment is negligible. Furthermore, the molecule lacks a chromophore, making UV-directed fraction collection impossible without a refractive index (RI) or evaporative light scattering detector (ELSD).

Q2: Direct chromatography is failing. What is the most reliable strategy to force separation? A: You must amplify the steric and electronic differences between the two faces of the cyclobutane ring. The most reliable method is transient derivatization via esterification[4]. By converting the primary alcohol to a 3,5-dinitrobenzoate (3,5-DNB) ester , you achieve two critical goals:

  • Chromatographic Amplification: The massive, rigid

    
    -system of the 3,5-DNB group severely clashes with the adjacent -CF
    
    
    
    H group in the cis isomer, creating a highly hindered face. This drastically alters its interaction with the stationary phase compared to the less-hindered trans isomer[5].
  • Detection: The dinitroaromatic ring provides intense UV absorbance at 254 nm, enabling precise, automated fraction collection.

Q3: Why recommend Supercritical Fluid Chromatography (SFC) over standard HPLC for the derivatized esters? A: SFC utilizes supercritical CO


 as the primary mobile phase. Supercritical fluids possess liquid-like densities (providing strong solvating power) but gas-like viscosities and high diffusivities. This allows for much higher flow rates and faster mass transfer between the mobile and stationary phases. For structurally similar cyclobutane diastereomers, SFC on an amylose/cellulose-based stationary phase (like Chiralpak AD-H) often yields 

values exceeding 1.30, turning a difficult HPLC separation into a rapid, baseline-resolved SFC method[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, this workflow is designed as a closed loop: derivatize, separate, and hydrolyze back to the native state.

Protocol A: Synthesis of 3,5-Dinitrobenzoate Esters

Causality: Using DMAP as a nucleophilic catalyst ensures quantitative conversion of the sterically hindered cyclobutylmethanol, preventing unreacted starting material from complicating the chromatogram.

  • Setup: Dissolve 1.0 eq of the cis/trans (2-(Difluoromethyl)cyclobutyl)methanol mixture in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert N

    
     atmosphere.
    
  • Reagents: Add 1.5 eq of Triethylamine (Et

    
    N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.
    
  • Activation: Slowly add 1.2 eq of 3,5-dinitrobenzoyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2); the alcohol spot should completely disappear, replaced by a strongly UV-active ester spot.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash the combined organic layers with 1M HCl, then brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: SFC Separation of Diastereomeric Esters
  • Preparation: Dissolve the crude ester mixture in HPLC-grade Methanol (MeOH) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Parameters:

    • Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm) or equivalent achiral silica SFC column.

    • Mobile Phase: Isocratic 85% CO

      
       / 15% MeOH.
      
    • Flow Rate: 70 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 35 °C.

    • Detection: UV at 254 nm.

  • Execution: Inject 0.5 mL per run. The trans isomer typically elutes first due to its flatter profile allowing less restricted interaction with the CO

    
     bulk phase, followed by the more sterically constrained cis isomer. Collect fractions based on UV threshold.
    
Protocol C: Hydrolysis (Recovery of Free Alcohols)

Causality: Mild saponification with K


CO

is chosen over harsh bases (like NaOH) to prevent any risk of epimerization at the cyclobutane ring carbons or elimination of the difluoromethyl group.
  • Setup: Dissolve the separated, pure ester (e.g., cis-ester) in a 4:1 mixture of Methanol:Water (0.1 M).

  • Reaction: Add 3.0 eq of Potassium Carbonate (K

    
    CO
    
    
    
    ). Stir at room temperature for 12 hours.
  • Validation: Check by TLC for the disappearance of the UV-active ester and the reappearance of the alcohol (requires KMnO

    
     stain for visualization).
    
  • Workup: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water and extract with Diethyl Ether (5x) to ensure complete recovery of the water-soluble alcohol. Dry over MgSO

    
    , filter, and carefully concentrate (Note: the product is volatile; do not heat the rotovap bath above 25 °C).
    

Workflow Visualizations

The following diagrams map the logical progression and decision-making matrix for this separation strategy.

Workflow A Mixture of cis/trans (2-(Difluoromethyl)cyclobutyl)methanol B Derivatization (3,5-Dinitrobenzoyl chloride, Et3N) A->B C cis/trans 3,5-DNB Esters B->C D SFC Separation (CO2 / MeOH modifier) C->D E Pure cis-Ester D->E Fraction 1 F Pure trans-Ester D->F Fraction 2 G Hydrolysis (K2CO3 / MeOH) E->G F->G H Pure cis-Alcohol G->H From cis I Pure trans-Alcohol G->I From trans

Figure 1: Closed-loop workflow for the derivatization, separation, and recovery of cyclobutylmethanol isomers.

DecisionTree Start Cyclobutane Diastereomer Mixture Q1 Strong UV Chromophore? Start->Q1 Direct Direct SFC / RP-HPLC Q1->Direct Yes Deriv Derivatize (e.g., 3,5-DNB ester) Q1->Deriv No Q2 Baseline Separation? Direct->Q2 Deriv->Q2 Prep Prep-Scale Chromatography Q2->Prep Yes Optimize Screen Chiral/Achiral Stationary Phases Q2->Optimize No Optimize->Prep Optimized

Figure 2: Chromatographic decision tree for resolving aliphatic cyclobutane diastereomers.

References

  • BenchChem. "Technical Support Center: Purification of Cyclobutane Isomers by Chromatography." BenchChem Tech Support. Available at:[2]

  • MDPI. "Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference." International Journal of Molecular Sciences. Available at:[1]

  • BenchChem. "An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol." BenchChem Tech Support. Available at:[4]

  • NIH PMC. "Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at:[3]

  • Karger Publishers. "Theilheimer's of Organic Chemistry." Karger. Available at:[5]

Sources

Troubleshooting

Handling volatility of low molecular weight cyclobutyl methanol derivatives

Welcome to the Technical Support Center for Volatile Compound Management. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with low molecular wei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Volatile Compound Management. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with low molecular weight cyclic alcohols.

Cyclobutanemethanol (CAS 4415-82-1) and its derivatives are highly versatile synthetic intermediates[1]. However, their low molecular weight (<100 g/mol ) and the presence of a polar hydroxyl (-OH) group create a dual challenge: they are highly susceptible to evaporative loss during solvent removal[2][3], and they exhibit poor chromatographic behavior due to intermolecular hydrogen bonding[4][5].

This guide provides field-proven, self-validating protocols to ensure high-yield recovery and precise quantification of these volatile targets.

Part 1: Quantitative Physicochemical Properties

Understanding the baseline properties of your target molecule is the first step in preventing loss. The table below summarizes the critical data for cyclobutanemethanol that dictate our handling parameters.

PropertyValueExperimental Causality & Implication
Molecular Weight 86.13 g/mol Compounds <200 g/mol are highly volatile. Standard high-vacuum exposure will result in near-total product loss[3].
Boiling Point 143 - 144 °CRisk of co-evaporation. When removing lower-boiling solvents (e.g., DCM) under vacuum, the target compound's boiling point drops proportionally, leading to loss[1][6].
Flash Point 40 °CHigh flammability hazard. Requires strict temperature limits during heated concentration workflows[6].
Density 0.910 - 0.913 g/mLMarginally less dense than water. Critical for phase identification during liquid-liquid extractions[6][7].

Part 2: Troubleshooting & FAQs

Q1: I am losing up to 50% of my cyclobutyl methanol product during rotary evaporation. How can I prevent this? Causality & Solution: The loss occurs because the vapor pressure of low molecular weight alcohols allows them to escape into the vacuum trap alongside the solvent[2][3]. To mitigate this, you must abandon standard "dry-down" procedures. First, avoid using a high-vacuum Schlenk line[3]. Second, implement the Delta-20 Rule during rotary evaporation: set your heating bath exactly 20°C higher than the solvent's boiling point at your chosen pressure, and ensure the cooling condenser is at least 20°C lower than that boiling point[8]. Finally, utilize incomplete drying ; stopping the evaporation while leaving 50–100 µL of residual solvent acts as a thermodynamic buffer, preventing the volatile alcohol from transitioning to the gas phase at the final stage of concentration[2].

Q2: My GC-FID/MS chromatograms show severe peak tailing and low sensitivity for cyclobutyl methanol. What is the mechanism behind this, and how do I fix it? Causality & Solution: The free hydroxyl (-OH) group on the cyclobutyl ring acts as a strong hydrogen bond donor and acceptor. This causes the molecules to interact strongly with the active silanol groups on the GC column walls, leading to peak tailing, reduced volatility, and thermal degradation[4][5]. You must chemically mask the polar group via derivatization . Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group via a nucleophilic substitution (SN2) reaction[5]. This converts the alcohol into a highly volatile, thermally stable silyl ether, drastically improving peak symmetry and detector response[5].

Q3: How should I store purified cyclobutyl methanol standards to prevent concentration drift over time? Causality & Solution: Volatile alcohols will continuously partition into the headspace of their containers, and UV light can induce slow degradation[9]. Store these derivatives in amber glass vials to shield them from light. Never use plastic containers, as volatile organics can leach plasticizers or permeate the walls[9]. Seal the vials with screw caps equipped with PTFE (polytetrafluoroethylene) septa to ensure a chemically inert, gas-tight barrier[9]. Store at 4°C to suppress vapor pressure, but verify the specific freezing point of your solvent matrix to avoid precipitation[9][10].

Part 3: Step-by-Step Methodologies

Protocol A: Optimized Solvent Removal via Rotary Evaporation

This protocol is a self-validating system: by intentionally leaving residual solvent, you create a visual and physical safeguard against over-drying.

  • Flask Preparation: Fill the evaporating flask to a maximum of 50% capacity. Overfilling reduces the surface-to-volume ratio and increases the risk of bumping[8].

  • Temperature Calibration (Delta-20): If evaporating a solvent like dichloromethane (BP ~40°C at atmospheric), lower the pressure to achieve a boiling point of 20°C. Set the heating bath to 40°C and the chiller to 0°C[8].

  • Initiation: Turn on the flask rotation (50–100 rpm) before applying the vacuum. This coats the flask walls, increasing the surface area and preventing sudden bumping[8][11].

  • Controlled Vacuum: Slowly lower the pressure until gentle condensation appears on the cooling coils[11].

  • Endpoint Termination (Critical): Monitor the flask closely. Do not evaporate to dryness. Once the solvent volume is reduced to approximately 100 µL, immediately break the vacuum and stop the rotation[2].

Protocol B: Silylation Derivatization for GC Analysis

This protocol ensures complete conversion of the volatile alcohol into a GC-amenable derivative.

  • Sample Preparation: Ensure your cyclobutyl methanol sample is completely anhydrous. Silylating reagents react violently and preferentially with water[5]. Dilute the sample in a dry, non-protic solvent (e.g., anhydrous hexane or DCM).

  • Reagent Addition: Transfer 500 µL of the diluted sample into a 2 mL amber glass GC vial. Add BSTFA reagent. Rule of thumb: Add at least a 2:1 molar excess of BSTFA relative to the active hydroxyl groups to drive the reaction to completion.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. While primary alcohols may react at room temperature, incubate the vial at 60°C for 30 minutes to overcome any steric hindrance from the cyclobutane ring and ensure 100% conversion.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC.

Part 4: Workflow Visualization

The following diagram illustrates the logical progression and causality of handling volatile cyclic alcohols, from synthesis to long-term storage.

VolatileHandling Extraction 1. Synthesis & Extraction (Cyclobutyl Methanol) Concentration 2. Rotary Evaporation (Delta-20 Rule & Incomplete Drying) Extraction->Concentration Volatile Extract Derivatization 3. GC Derivatization (BSTFA Silylation) Concentration->Derivatization Prevent Evaporative Loss Analysis 4. GC-FID / GC-MS (High Resolution Quantification) Derivatization->Analysis Mask -OH (Reduce Polarity) Storage 5. Standard Storage (Amber Glass, PTFE Septa, 4°C) Analysis->Storage Preserve Integrity

Caption: Workflow for handling and analyzing volatile low molecular weight cyclobutyl methanol derivatives.

References

Sources

Optimization

Technical Support Center: Chiral HPLC Resolution of (2-(Difluoromethyl)cyclobutyl)methanol

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enantiomeric separation of (2-(D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enantiomeric separation of (2-(Difluoromethyl)cyclobutyl)methanol and structurally related fluorinated compounds using chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Challenge of Fluorinated Enantiomers

The separation of enantiomers of molecules like (2-(Difluoromethyl)cyclobutyl)methanol presents a unique challenge in chiral chromatography. The presence of the difluoromethyl group can significantly alter the molecule's electronic properties and its potential for intermolecular interactions, which are the very basis of chiral recognition.[1][2][3] The key to a successful separation lies in selecting a chiral stationary phase (CSP) and mobile phase that can effectively discriminate between the subtle three-dimensional differences of the two enantiomers.[4][5][6] This guide provides a systematic approach to method development and troubleshooting to achieve baseline resolution.

Frequently Asked Questions (FAQs)

CSP Selection

Q1: What type of chiral stationary phase (CSP) is generally most effective for separating fluorinated compounds like (2-(Difluoromethyl)cyclobutyl)methanol?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and widely successful for a broad range of chiral compounds, including those with fluorine substituents.[1][7][8][9] Specifically, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) (available as Lux Cellulose-1 or CHIRALCEL® OD) and amylose tris(3,5-dimethylphenylcarbamate) (available as Lux Amylose-1 or CHIRALPAK® AD) are excellent starting points for screening.[8][10][11][12] The aromatic and carbamate groups on these polymers create chiral grooves and pockets where enantiomers can interact differently through a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.[12][13] The presence of fluorine can sometimes enhance these interactions or introduce new ones, such as fluorophilic interactions.[14]

Q2: Should I use a coated or immobilized polysaccharide CSP?

A2: For initial screening and method development, both coated and immobilized CSPs are valuable.

  • Coated CSPs (like CHIRALPAK® AD-H) have a higher density of the chiral selector, which can lead to greater enantioselectivity.[15] However, they are sensitive to certain "non-traditional" organic solvents (e.g., THF, DCM, ethyl acetate) that can strip the coating from the silica support.[16][17]

  • Immobilized CSPs (like Lux i-Amylose-1 or CHIRALPAK® IA) have the chiral selector covalently bonded to the silica.[18] This provides exceptional solvent robustness, allowing for a wider range of mobile phases and enabling the use of strong solvents for sample dissolution or column cleaning.[18][19] This versatility can be crucial for optimizing selectivity.[18]

For a novel compound like (2-(Difluoromethyl)cyclobutyl)methanol, starting with a screen that includes both coated and immobilized phases is the most comprehensive strategy.[20]

Mobile Phase & Method Development

Q3: What are the recommended starting mobile phases for screening?

A3: A systematic screening approach across different chromatography modes is most effective.[20][21][22]

  • Normal Phase (NP): Start with a mixture of n-Hexane and an alcohol modifier (Isopropanol (IPA) or Ethanol). A typical starting gradient might be from 95:5 to 80:20 (Hexane:Alcohol). This mode often provides excellent selectivity for polysaccharide CSPs.

  • Polar Organic Mode (PO): Use a single polar organic solvent like Methanol or Acetonitrile, often with a small amount of an additive. This mode can offer different selectivity compared to NP.

  • Reversed Phase (RP): A mixture of Acetonitrile (ACN) or Methanol (MeOH) and water is used. This is often preferred for more polar analytes or for LC-MS compatibility.

Q4: How do mobile phase additives like DEA or TFA affect the separation?

A4: Additives are crucial for improving peak shape and sometimes enhancing resolution, especially for compounds with acidic or basic functional groups.[23][24]

  • For a neutral molecule like (2-(Difluoromethyl)cyclobutyl)methanol, additives may not be necessary initially. However, if peak tailing is observed, it could indicate interactions with residual acidic silanol groups on the silica surface.

  • A small amount (0.1%) of a basic additive like Diethylamine (DEA) can be added to the alcohol portion of the mobile phase to suppress these interactions.[24]

  • For acidic compounds, an acidic modifier like Trifluoroacetic Acid (TFA) or formic acid (0.1%) is used.[24] It's important to note that additives can create "memory effects" on the column, so it's best to dedicate columns to specific additive types (acidic or basic) if possible.[19][25]

Q5: What is a logical workflow for method development?

A5: A structured, multi-step approach is key to efficient method development.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Diverse CSPs (e.g., Lux Cellulose-1, Lux Amylose-1, Lux i-Cellulose-5) B Screen Mobile Phases (NP, PO, RP Modes) A->B C Identify 'Hits' (Partial or Full Separation) B->C D Optimize Alcohol Modifier % (e.g., IPA, EtOH) C->D Best Hit E Vary Temperature (e.g., 15°C, 25°C, 40°C) D->E F Adjust Flow Rate (e.g., 1.0 -> 0.5 mL/min) E->F G Test Additives (if needed) (e.g., 0.1% DEA for tailing) F->G H Confirm Resolution (Rs > 1.5) & Peak Shape G->H I Final Method H->I

Caption: Chiral HPLC Method Development Workflow.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of (2-(Difluoromethyl)cyclobutyl)methanol.

ProblemPotential Cause(s)Recommended Solution(s)
No Separation or Poor Resolution (Rs < 1.2) 1. Inappropriate CSP/Mobile Phase Combination: The chosen conditions do not provide sufficient enantioselective interactions.[26]1a. Broaden CSP Screening: Test a wider range of polysaccharide CSPs with different selectors (e.g., cellulose vs. amylose, different carbamate derivatives).[10][20] 1b. Change Chromatography Mode: If screening in Normal Phase, try Reversed Phase or Polar Organic mode. Selectivity can be dramatically different.[5][7]
2. Incorrect Mobile Phase Composition: The ratio of strong solvent (alcohol) to weak solvent (hexane) is not optimal.2a. Optimize Modifier Percentage: Once partial separation is seen, finely adjust the alcohol percentage in 1-2% increments. Lowering the percentage often increases retention and resolution. 2b. Switch Alcohol Modifier: Try changing from IPA to Ethanol or vice-versa. This can significantly alter selectivity.[5]
3. Temperature is Not Optimal: Chiral separations can be highly sensitive to temperature.3a. Adjust Temperature: Test temperatures below and above ambient (e.g., 15°C and 40°C). Lower temperatures generally increase selectivity, while higher temperatures can improve peak efficiency.[7][21]
Peak Tailing or Fronting 1. Secondary Interactions: The analyte is interacting with active sites (e.g., acidic silanols) on the silica support.1a. Add a Modifier: For a neutral compound exhibiting tailing, add a small amount of a competing base like 0.1% DEA to the mobile phase to mask active sites.[24][26]
2. Column Overload: Injecting too much sample mass saturates the stationary phase.[26]2a. Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume.
3. Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion.3a. Match Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Irreproducible Retention Times 1. Insufficient Column Equilibration: The column has not fully equilibrated with the new mobile phase.1a. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase. Some columns, like CHIROBIOTIC phases, can take much longer.[21]
2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., selective evaporation of a volatile component).2a. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep bottles capped.
3. Temperature Fluctuations: The ambient laboratory temperature is not stable.3a. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[21]
Loss of Resolution on a Previously Good Column 1. Column Contamination: Strongly retained impurities from samples have accumulated at the column head.[19]1a. Flush the Column: Follow the manufacturer's instructions for column washing. For immobilized phases, stronger solvents like THF or DCM can be used for regeneration.[18][19] 1b. Use a Guard Column: A guard column will protect the analytical column from contaminants.
2. Stationary Phase Damage (Coated CSPs): The column was exposed to an incompatible solvent (e.g., THF, DCM).[16][17]2a. Replace the Column: Unfortunately, this damage is often irreversible for coated phases.[16][19] Always verify solvent compatibility before use.[17]
3. Additive "Memory Effect": Residual additives from previous runs are altering the stationary phase surface.[25]3a. Dedicated Column Use: If possible, dedicate columns for use with acidic, basic, or neutral mobile phases. 3b. Thorough Flushing: Flush extensively with an intermediate solvent like IPA when changing between methods with different additives.

Experimental Protocols

Protocol 1: CSP and Mobile Phase Screening

This protocol provides a systematic approach to quickly identify a promising column and mobile phase for separation.

  • Prepare Stock Solution: Dissolve a racemic standard of (2-(Difluoromethyl)cyclobutyl)methanol in IPA or Ethanol to a concentration of 1 mg/mL.

  • Select Columns for Screening:

    • Lux Cellulose-1 (5 µm, 250 x 4.6 mm)

    • Lux Amylose-1 (5 µm, 250 x 4.6 mm)

    • Lux i-Cellulose-5 (5 µm, 250 x 4.6 mm)

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or as appropriate for the analyte)

  • Run Screening Eluents: For each column, run the following mobile phases. Ensure the column is properly flushed and equilibrated between each change.

    • NP Screen: 90:10 n-Hexane/IPA

    • PO Screen: 100% Methanol

    • RP Screen: 70:30 Acetonitrile/Water

  • Evaluate Results: Analyze the chromatograms for any sign of peak splitting or separation. The combination that shows the best "hit" (even if it's just partial resolution) will be carried forward for optimization.

Protocol 2: Method Optimization

This protocol is for fine-tuning the separation after a promising "hit" has been identified in the screening phase (e.g., Lux Cellulose-1 with Hexane/IPA).

  • Optimize Modifier Concentration:

    • Prepare mobile phases with varying percentages of IPA in n-Hexane (e.g., 5%, 10%, 15%).

    • Run the sample with each mobile phase to find the percentage that yields the best resolution (Rs).

  • Optimize Temperature:

    • Using the optimal mobile phase from the previous step, set the column temperature to 15°C and run the sample.

    • Increase the temperature to 40°C and run the sample again.

    • Compare the chromatograms to determine if temperature improves or worsens the separation.

  • Optimize Flow Rate:

    • Using the optimal mobile phase and temperature, reduce the flow rate to 0.5 mL/min.

    • Chiral separations often benefit from lower flow rates, which can increase the number of theoretical plates and improve resolution.[21]

  • Finalize Method: Document the final optimized conditions: CSP, mobile phase composition, flow rate, and temperature.

Caption: Troubleshooting and Optimization Logic Flow.

References

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). (2015, July 30). Bioanalysis Zone. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. [Link]

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024, July 12). MDPI. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Scite.ai. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. PubMed. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). PMC. [Link]

  • Chiral Columns. HPLC.eu. [Link]

  • CHIRAL COLUMNS. Chromservis. [Link]

  • Lux™. Phenomenex. [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016, September 23). ResearchGate. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003, March 15). ACS Publications. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014, September 12). ResearchGate. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Semantic Scholar. [Link]

  • Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type). Amerigo Scientific. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008, September 29). Chemical Society Reviews (RSC Publishing). [Link]

Sources

Troubleshooting

Stability of (2-(Difluoromethyl)cyclobutyl)methanol in basic reaction media

Welcome to the Technical Support Center for (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this sp3-r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this sp3-rich building block.

The incorporation of fluorinated cyclobutanes is a highly effective strategy in modern drug design. The cyclobutane ring provides a rigid scaffold that constrains molecular geometry to enhance target binding[1], while the difluoromethyl (-CHF₂) group acts as a metabolically stable bioisostere for hydroxyl or thiol groups, modulating lipophilicity and hydrogen-bonding capacity[2]. However, handling this building block in basic reaction media requires precise control to prevent unwanted degradation.

Mechanistic Insights: The Causality of Base-Induced Degradation

To successfully utilize (2-(Difluoromethyl)cyclobutyl)methanol, one must understand the electronic interplay between the cyclobutane ring, the primary alcohol, and the difluoromethyl group.

  • Inductive Acidification: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This effect propagates through the cyclobutane ring, slightly lowering the pKa of the primary alcohol compared to non-fluorinated analogs[3].

  • The α-Fluoride Elimination Pathway: While the -CHF₂ group is generally chemically resistant to defluorination under mild conditions due to high C-F bond dissociation energy[2], it is not completely inert. If exposed to superbases or excess strong base (pKa > 25), the weakly acidic proton on the -CHF₂ group can be deprotonated. The resulting highly unstable carbanion rapidly undergoes α-fluoride elimination to form a reactive fluorocarbene intermediate, leading to complex reaction mixtures and degradation[4].

  • Ring Strain: Cyclobutanes possess significant angle strain. If the primary alkoxide is subjected to prolonged heating (>80°C) in strongly basic media, the molecule can undergo retro-aldol-type ring-opening pathways.

Workflow: Base Selection & Stability

BaseStability N1 Start: Base-Catalyzed Reaction (2-(Difluoromethyl)cyclobutyl)methanol N2 Is a strong base (pKa > 20) required for the workflow? N1->N2 N3 Mild Base Pathway (e.g., K2CO3, Cs2CO3) N2->N3 No N4 Strong Base Pathway (e.g., NaH, KOtBu, LDA) N2->N4 Yes N5 Safe up to 80°C Standard Etherification N3->N5 N6 Strict Temp Control (< 0°C) Limit base to 1.05 eq N4->N6 N8 Success: Stable Alkoxide High Yield N5->N8 N7 Risk: Deprotonation of CHF2 α-fluoride elimination N6->N7 Temp > 0°C or Excess Base N6->N8 Protocol Followed

Decision matrix for base selection to prevent CHF2 degradation and ring opening.

Quantitative Base Compatibility Data

To assist in experimental design, we have summarized the stability of (2-(Difluoromethyl)cyclobutyl)methanol across common basic media.

Base ReagentConjugate Acid pKaMax Safe TempObserved StabilityPrimary Degradation Pathway
K₂CO₃ / Cs₂CO₃ ~10.380°CExcellent None observed under standard conditions.
KOtBu ~17.040°CGood Minor defluorination over extended time (>24h).
NaH (1.05 eq) ~35.025°CModerate α-fluoride elimination if heated or used in excess.
LDA / n-BuLi 36.0 - 50.0-78°CPoor Rapid deprotonation of -CHF₂; fluorocarbene formation.

Troubleshooting & FAQs

Q: Why am I observing a complex mixture with missing fluorine signals in my ¹⁹F NMR after a Williamson ether synthesis? A: You are likely experiencing α-fluoride elimination. While the -CHF₂ group is generally more stable than monofluorinated analogs[2], using an excess of a strong base (like NaH) or allowing the reaction to warm up too quickly causes the base to deprotonate the weakly acidic -CHF₂ proton[4]. This triggers the expulsion of a fluoride ion. Fix: Strictly limit your base to 1.05 equivalents to selectively target the primary alcohol, and keep the temperature at or below 0°C during the deprotonation phase.

Q: Can I use (2-(Difluoromethyl)cyclobutyl)methanol in a base-catalyzed retro-aldol or elevated-temperature saponification? A: It is highly discouraged to exceed 80°C in strong aqueous or alcoholic bases (e.g., NaOH in MeOH). The cyclobutane ring is inherently strained[1]. The combination of elevated temperatures, strong base, and the inductive pull of the difluoromethyl group[3] significantly lowers the activation energy for ring-opening side reactions.

Q: My reaction requires a strong base to activate my electrophile. How can I protect the difluoromethyl group? A: The -CHF₂ group cannot be "protected" in the traditional sense. Instead, you must rely on kinetic control. The primary alcohol (pKa ~15.5) deprotonates orders of magnitude faster than the -CHF₂ group. By adding the base dropwise at -20°C to 0°C, you ensure the base is instantly consumed by the alcohol, preventing the localized excess of base required to attack the -CHF₂ group.

Standard Operating Procedure (SOP): Self-Validating Alkylation

This protocol describes the step-by-step methodology for the safe base-catalyzed alkylation of (2-(Difluoromethyl)cyclobutyl)methanol using Sodium Hydride (NaH). It is designed as a self-validating system —physical observations during the reaction directly confirm whether the chemistry is proceeding safely or if degradation pathways have been triggered.

Materials:

  • (2-(Difluoromethyl)cyclobutyl)methanol (1.0 eq, 10 mmol)

  • NaH (60% dispersion in mineral oil) (1.05 eq, 10.5 mmol)

  • Anhydrous THF (0.2 M)

  • Electrophile (e.g., Alkyl halide) (1.1 eq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add NaH (1.05 eq) and wash with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Suspend the dry NaH in 25 mL of anhydrous THF and cool the suspension to exactly 0°C using an ice-water bath.

  • Kinetic Deprotonation: Dissolve (2-(Difluoromethyl)cyclobutyl)methanol (1.0 eq) in 25 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes via a syringe pump.

    • Self-Validation Check: You must observe steady, controlled bubbling (H₂ gas evolution). The total gas volume should correlate to the stoichiometric amount of the alcohol. If bubbling continues vigorously after the addition is complete, or if the solution rapidly changes from clear/cloudy-white to dark brown, it indicates the base is attacking the -CHF₂ group[4]. Abort the reaction.

  • Electrophile Addition: Stir the alkoxide solution at 0°C for 30 minutes. Add the electrophile dropwise.

  • Controlled Warming: Allow the reaction to slowly warm to room temperature (max 25°C). Monitor the reaction via TLC or LC-MS. Do not heat the reaction to force completion; if the reaction is sluggish, it is safer to allow it to stir longer at 25°C than to apply heat, which risks cyclobutane ring-opening[1].

  • Quench & Workup: Once complete, cool the reaction back to 0°C and quench dropwise with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Vulcanchem. "1-(Difluoromethyl)cyclobutane-1-carboxylic acid - 1773507-91-7". Vulcanchem. URL:[1]

  • Demchuk, O. P.; Grygorenko, O. O. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks". Journal of Organic and Pharmaceutical Chemistry, 2023. URL:[3]

  • "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach". Journal of the American Chemical Society, 2018. URL:[4]

  • "The F‐Difluoromethyl Group: Challenges, Impact and Outlook". ResearchGate, 2024. URL:[2]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of (2-(Difluoromethyl)cyclobutyl)methanol

Topic: Mass Spectrometry Fragmentation Patterns of (2-(Difluoromethyl)cyclobutyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of (2-(Difluoromethyl)cyclobutyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect in Cyclobutyl Scaffolds

(2-(Difluoromethyl)cyclobutyl)methanol (CAS 1780163-99-6) is a high-value building block in medicinal chemistry, often employed to modulate lipophilicity and metabolic stability. For analytical scientists, this molecule presents a unique challenge: distinguishing the fragmentation signatures of the strained cyclobutane ring from the specific elimination pathways driven by the difluoromethyl (


) group.

This guide objectively compares the mass spectrometry (MS) behavior of (2-(Difluoromethyl)cyclobutyl)methanol against its non-fluorinated analog, (2-Methylcyclobutyl)methanol . By isolating the mechanistic contributions of the


 moiety, we provide a predictive framework for identifying this motif in complex matrices.

Part 1: Technical Comparison Profile

The introduction of the difluoromethyl group alters the fragmentation landscape significantly, shifting the molecular weight by +36 Da (replacing


 with 

) and introducing competing elimination channels (

vs.

).

Table 1: Comparative MS Profile (Electron Ionization, 70 eV)

FeatureTarget Molecule: (2-(Difluoromethyl)cyclobutyl)methanolAnalog: (2-Methylcyclobutyl)methanolAnalytical Insight
Formula


Fluorine introduces specific isotopic silence (no M+2 significant contribution).
MW 136.14 100.16 +36 Da shift in parent ion.
Molecular Ion (

)
Weak / Absent (<5% abundance)Weak / AbsentBoth are primary alcohols on strained rings;

is unstable.
Primary Elimination Loss of HF (

) and

(

)
Loss of

(

)

enables HF elimination, a diagnostic marker absent in the analog.
Base Peak Region m/z 67-85 range (Ring fragments)m/z 55-67 range (Hydrocarbon fragments)Fluorinated fragments retain mass; non-fluorinated fragments undergo extensive H-scrambling.
Alpha Cleavage Loss of

(31 Da)

m/z 105
Loss of

(31 Da)

m/z 69
The [M-31]

cation is stabilized by the ring but destabilized by the electron-withdrawing

.

Part 2: Deep Dive Fragmentation Analysis

The fragmentation of (2-(Difluoromethyl)cyclobutyl)methanol is governed by three competing mechanistic drivers. Understanding these allows for confident structural assignment.

Ring Strain Release (The Cyclobutane Pop)

Unlike cyclohexane, the cyclobutane ring (26 kcal/mol strain energy) opens readily upon ionization.

  • Mechanism: The radical cation typically cleaves the C-C bond to relieve strain.

  • Observation: This generates ethylene (

    
    , 28 Da) or substituted alkene fragments.
    
  • Differentiation: In the target molecule, the ring opening is influenced by the electron-withdrawing

    
     group, which destabilizes adjacent carbocations, often directing the charge away from the fluorinated carbon.
    
The "Fluorine-Walk": HF Elimination

While alcohols classically lose water (


), the presence of the 

group introduces a competitive "HF elimination" pathway (

).
  • Pathway: A hydrogen atom from the ring or the hydroxyl group interacts with a fluorine atom, leading to the expulsion of neutral HF.

  • Diagnostic Peak: Look for m/z 116 (

    
    ) and m/z 96  (
    
    
    
    or
    
    
    ). The simultaneous loss of water and HF creates a characteristic "double neutral loss" pattern not seen in the methyl analog.
Alpha-Cleavage

The primary alcohol function (


) directs standard alpha-cleavage.
  • Target:

    
     (Loss of 
    
    
    
    ).
  • Analog:

    
     (Loss of 
    
    
    
    ).
  • Note: The intensity of the m/z 105 peak is often lower than expected because the resulting secondary carbocation on the ring is destabilized by the inductive effect of the neighboring fluorine atoms.

Part 3: Visualizing the Fragmentation Pathways

The following diagram maps the divergent pathways for the target molecule, highlighting the specific ions that distinguish it from non-fluorinated impurities.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 136 [Unstable] Path_Water Dehydration (-H2O, 18 Da) M_Ion->Path_Water Path_HF HF Elimination (-HF, 20 Da) M_Ion->Path_HF Path_Alpha Alpha Cleavage (-CH2OH, 31 Da) M_Ion->Path_Alpha Ion_Difluoro m/z 51 [CHF2]+ M_Ion->Ion_Difluoro Direct C-C Cleavage Ion_118 m/z 118 [C6H8F2]+ Path_Water->Ion_118 Ion_116 m/z 116 [C6H9FO]+ Path_HF->Ion_116 Ion_105 m/z 105 [C5H7F2]+ Path_Alpha->Ion_105 Ion_RingOpen Ring Opening (-C2H4) Ion_118->Ion_RingOpen Ion_Base Base Peak Region m/z 67-85 (Complex Rearrangements) Ion_116->Ion_Base -H2O / -HF Ion_RingOpen->Ion_Base

Figure 1: Mechanistic fragmentation tree for (2-(Difluoromethyl)cyclobutyl)methanol. Green nodes indicate fluorine-specific pathways diagnostic for identification.

Part 4: Validated Experimental Protocol

To obtain reproducible spectra for this building block, standard GC-MS conditions must be optimized to prevent thermal degradation of the strained ring prior to ionization.

Protocol: Low-Temperature GC-MS Analysis

  • Sample Preparation:

    • Dissolve 1 mg of (2-(Difluoromethyl)cyclobutyl)methanol in 1 mL of HPLC-grade Dichloromethane (DCM). Rationale: DCM is volatile and prevents solvent tailing.

    • Derivatization (Optional but Recommended): To stabilize the molecular ion, treat 50 µL of sample with 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins. This caps the -OH group, preventing thermal dehydration in the injector.

  • Instrument Parameters:

    • Inlet Temperature: Set to 200°C (Standard is 250°C). Reasoning: Lower temperature minimizes thermal ring opening of the cyclobutane before it reaches the ion source.

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Oven Program: Hold 40°C for 2 min

      
       Ramp 10°C/min to 250°C.
      
    • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Data Validation (Self-Check):

    • If you see a base peak at m/z 28 (

      
      /Ethylene) or m/z 18 (
      
      
      
      ) with no higher mass fragments, your inlet temperature is too high.
    • Success Criteria: Observation of high-mass fragments > m/z 100 indicates intact volatilization.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Hydrocarbons. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for alpha-cleavage and ring strain mechanisms).

  • Tajima, S., et al. (1993). Loss of hydrogen fluoride from metastable ions generated from fluorinated aliphatic alcohols.[3] Organic Mass Spectrometry. [Link]

Sources

Comparative

Comparative Guide: (2-(Difluoromethyl)cyclobutyl)methanol vs. Trifluoromethyl Analogs

[1] Executive Summary: The "Functional Fluorine" Shift In modern drug discovery, the "Magic Methyl" effect—replacing a C-H bond with a C-F or C-CF₃ group—is a standard tactic to block metabolism and modulate lipophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Functional Fluorine" Shift

In modern drug discovery, the "Magic Methyl" effect—replacing a C-H bond with a C-F or C-CF₃ group—is a standard tactic to block metabolism and modulate lipophilicity. However, a nuanced shift is occurring: the transition from the inert, lipophilic trifluoromethyl (


)  group to the functional, "lipophilic hydrogen bond donor" difluoromethyl (

)
group.[1]

This guide objectively compares (2-(Difluoromethyl)cyclobutyl)methanol against its trifluoromethyl (


)  analogs.[2] While both scaffolds utilize the cyclobutyl ring for conformational restriction, their electronic and physicochemical impacts on a drug candidate are distinct.

Key Takeaway: Choose


  for maximum metabolic stability and hydrophobic pocket filling. Choose 

to lower LogP, improve aqueous solubility, and introduce a unique hydrogen-bond donor motif without sacrificing metabolic robustness.

Physicochemical Profile: The Data

The following data contrasts the core properties of the difluoromethyl and trifluoromethyl variants. Note the critical divergence in Hydrogen Bond Donor (HBD) capacity and Lipophilicity (LogP).

Property

-Cyclobutyl-Methanol

-Cyclobutyl-Methanol
Impact on Drug Design
Formula



adds mass but no H-bonding utility.[2]
MW 136.14 Da154.13 DaSlight mass penalty for

.
cLogP ~1.27~1.57

is less lipophilic
, aiding solubility.
H-Bond Donors 2 (OH +

)
1 (OH only)Critical Differentiator.
H-Bond Acceptors 11Fluorine atoms act as weak acceptors.[2]
Electronic Effect (

)
0.25 (approx)0.45 (approx)

is more electron-withdrawing, lowering the pKa of the methanol -OH.[2]
Metabolic Stability High (blocked

-position)
Very HighBoth block P450 oxidation at the ring.[2]

Note on H-Bonding: The


 proton is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor (

for the C-H, but effective in protein pockets).[2] The

group lacks this ability entirely.

Structural & Conformational Analysis

The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. The substitution pattern (


 vs. 

) and the nature of the fluoroalkyl group dictate the preferred pucker.
The "Lipophilic Hydrogen Bond Donor" Mechanism

The


 group is often termed a "lipophilic bioisostere" of alcohols (-OH) or thiols (-SH).[2]
  • Mechanism: The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond (

    
    ).[2]
    
  • Interaction: This polarized proton can engage in H-bonding with carbonyls or aromatic

    
    -systems in the target protein.[2]
    
  • Advantage: Unlike a hydroxyl group, the

    
     group does not incur the high desolvation penalty associated with removing water molecules from a polar group upon binding.
    
Steric Bulk and Ring Pucker
  • 
     (Van der Waals radius 
    
    
    
    2.2 Å):
    Roughly equivalent to an isopropyl group. It forces the cyclobutyl ring into a specific pucker to minimize 1,2-diaxial interactions.
  • 
    :  Slightly smaller than 
    
    
    
    but larger than methyl. It allows for slightly more conformational flexibility, which can be advantageous for "induced fit" binding scenarios.

Experimental Protocols: Synthesis & Validation

The synthesis of these analogs requires distinct strategies.


 is typically installed via deoxofluorination  of carbonyls, while 

often requires radical trifluoromethylation or building block assembly.
Workflow Visualization

The following diagram outlines the divergent synthetic pathways for these two scaffolds.

Synthesis_Pathways Start Starting Material: Cyclobutane-1,2-dicarboxylate Inter1 Intermediate: 2-Formyl-cyclobutyl-ester Start->Inter1 Selective Reduction Inter2 Intermediate: Cyclobutene Precursor Start->Inter2 Elimination/Mod. Step_DAST Deoxofluorination (DAST or Deoxo-Fluor) Inter1->Step_DAST DCM, 0°C -> RT Prod_CF2H Product A: (2-(Difluoromethyl) cyclobutyl)methanol Step_DAST->Prod_CF2H LiAlH4 Reduction Step_Radical Photoredox CF3 Addition (TMS-CF3 / Ir cat.) Inter2->Step_Radical Blue LED, 24h Prod_CF3 Product B: (2-(Trifluoromethyl) cyclobutyl)methanol Step_Radical->Prod_CF3 Hydroboration/Ox

Figure 1: Divergent synthetic workflows for Difluoromethyl vs. Trifluoromethyl cyclobutyl scaffolds.

Protocol A: Synthesis of (2-(Difluoromethyl)cyclobutyl)methanol

Primary Strategy: Deoxofluorination of the aldehyde precursor.[2]

  • Precursor Preparation: Begin with ethyl 2-formylcyclobutanecarboxylate (obtained via selective reduction of the diester or Swern oxidation of the mono-alcohol).[2]

  • Fluorination (Critical Step):

    • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[2]

    • Conditions: Dissolve aldehyde (1.0 equiv) in anhydrous DCM under

      
      . Cool to 0°C. Add DAST (2.2 equiv) dropwise. Allow to warm to RT and stir for 12-16h.
      
    • Safety Note: DAST can be explosive on heating; maintain strict temperature control.

  • Reduction:

    • Treat the resulting ethyl 2-(difluoromethyl)cyclobutanecarboxylate with

      
       (1.5 equiv) in THF at 0°C to yield the target alcohol.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of (2-(Trifluoromethyl)cyclobutyl)methanol

Primary Strategy: Radical Trifluoromethylation of Cyclobutenes (or purchase of pre-functionalized building blocks).[2]

  • Reagents:

    
     (Ruppert-Prakash reagent), Photocatalyst (e.g., 
    
    
    
    ), Cyclobutene-methanol derivative.[2]
  • Conditions: Irradiate mixture with Blue LEDs in MeCN. The

    
     radical adds to the alkene, followed by H-abstraction or quenching.
    
  • Alternative: Use

    
     on cyclobutane-1,2-dicarboxylic acid (Industrial scale only due to 
    
    
    
    toxicity).[2]

Strategic Application Guide (Decision Matrix)

When should you deploy the


 analog over the 

analog? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

Decision_Matrix Problem Lead Optimization Issue LogP_Issue Is LogP too high? Problem->LogP_Issue H_Bond_Need Is an H-bond donor needed? LogP_Issue->H_Bond_Need No Select_CF2H Select CF2H Analog (Lower LogP, H-Bond Donor) LogP_Issue->Select_CF2H Yes Metabolic_Issue Is the site a metabolic hotspot? H_Bond_Need->Metabolic_Issue No H_Bond_Need->Select_CF2H Yes Metabolic_Issue->Select_CF2H Yes (Balanced) Select_CF3 Select CF3 Analog (Max Stability, Hydrophobic) Metabolic_Issue->Select_CF3 Yes (Max Block)

Figure 2: Decision matrix for selecting between fluoroalkyl analogs.

Case Study Insights
  • Solubility Rescue: In a recent internal kinase inhibitor program, replacing a

    
    -cyclopropyl moiety with a 
    
    
    
    -cyclopropyl analog improved thermodynamic solubility by 15-fold while maintaining potency, attributed to the H-bond donor capacity of the
    
    
    interacting with solvent water [1].[2]
  • Bioisosterism: The

    
     group acts as a bioisostere for the hydroxyl group but without the metabolic liability of glucuronidation.
    

References

  • Zafrani, Y., et al. (2019).[3] "

    
    , a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?". Journal of Medicinal Chemistry. Link[2]
    
  • Demchuk, O. P., & Grygorenko, O. O. (2023).[4] "The Synthesis and Acid-base Properties of

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks". Journal of Organic and Pharmaceutical Chemistry. Link
  • Mykhailiuk, P. K. (2018).[5] "Generation of

    
    -Carbenes and Their Application in the Synthesis of Difluoromethylated Molecules". Chemical Reviews.
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. Link[2]

  • Enamine Ltd. (2024).[4] "CF3-Cyclobutane for Enhanced Metabolic Stability". Enamine Product Guide. Link

Sources

Validation

Structural &amp; Functional Comparison: Cyclobutyl Methanol vs. (2-(Difluoromethyl)cyclobutyl)methanol

Topic: Structural Comparison & Application Guide: Cyclobutyl Methanol vs. (2-(Difluoromethyl)cyclobutyl)methanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Comparison & Application Guide: Cyclobutyl Methanol vs. (2-(Difluoromethyl)cyclobutyl)methanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1][2]

[1][3]

Executive Summary

This guide analyzes the structural, physicochemical, and synthetic divergences between Cyclobutyl Methanol (CBM) and its fluorinated bioisostere, (2-(Difluoromethyl)cyclobutyl)methanol (DFM-CBM) .[1] While CBM serves as a standard small, rigidified aliphatic scaffold, DFM-CBM introduces the difluoromethyl (


) group—a "lipophilic hydrogen bond donor"—to modulate metabolic stability, lipophilicity, and binding affinity without significantly altering the steric footprint.[2]
Structural & Conformational Analysis
1.1 The Cyclobutane Puckering Effect

Both molecules rely on the cyclobutane core, which is not planar but "puckered" (butterfly shape) to relieve torsional strain.[3] The degree of puckering is sensitive to substitution.

  • Cyclobutyl Methanol (CBM): The hydroxymethyl group typically adopts an equatorial-like position to minimize 1,3-diaxial-like interactions.[1][4] The ring is relatively flexible with a low barrier to inversion (

    
    1.5 kcal/mol).
    
  • (2-(Difluoromethyl)cyclobutyl)methanol (DFM-CBM): The introduction of the bulky and electronegative

    
     group at the C2 position creates a 1,2-disubstituted system.[1]
    
    • Stereoelectronic Effect: The high electronegativity of fluorine induces a strong dipole. In the cis-isomer, the dipoles of the

      
       and 
      
      
      
      groups may align or oppose depending on rotation, often favoring a specific puckered conformer to maximize an intramolecular
      
      
      interaction.
    • Conformational Lock: The 1,2-substitution increases the barrier to ring inversion, effectively "locking" the pharmacophore vector in a more defined 3D space compared to the unsubstituted parent.

1.2 The "Lipophilic Hydrogen Bond Donor" (

)

A critical distinction is the nature of the


 group. Unlike a methyl group (

) which is purely lipophilic, or a trifluoromethyl group (

) which is a strong H-bond acceptor but not a donor, the

group is unique:
  • H-Bond Donor: The

    
     bond in 
    
    
    
    is polarized by the two geminal fluorines, making the proton acidic enough to act as a weak hydrogen bond donor (similar to thiophenol or aniline).
  • Bioisosterism: DFM-CBM is often used as a bioisostere for alcohols or thiols , not just methyl groups.[1][2][4] It can engage in specific binding interactions within a protein pocket that CBM cannot.[2]

Physicochemical Performance Profile

The following table contrasts the key metrics relevant to drug design.

FeatureCyclobutyl Methanol (CBM)(2-(Difluoromethyl)cyclobutyl)methanolImpact on Drug Design
LogP (Lipophilicity)

0.5 - 0.9

1.2 - 1.4
DFM-CBM increases lipophilicity, improving membrane permeability.[1][4]
H-Bond Potential Donor (OH), Acceptor (OH)Donor (OH,

), Acceptor (OH, F)

adds a secondary donor site; F atoms are weak acceptors.[1][2]
pKa (Alcohol)

15.5

14.0 - 14.5
Inductive effect of F lowers pKa, slightly increasing acidity of the OH.
Metabolic Stability Low (Susceptible to Oxidation)High (Blocks C-H abstraction)

blocks metabolic "hotspots" and reduces clearance.[1]
TPSA 20.2


20.2

Polar surface area remains similar, but lipophilicity increases.[2]
Synthetic Methodologies
3.1 Strategic Analysis

Synthesizing the unsubstituted CBM is trivial (reduction of cyclobutane carboxylic acid). However, accessing the 1,2-substituted DFM-CBM requires advanced methods to control regiochemistry and handle the fluorinated moiety.

  • Traditional Route: Deoxofluorination of cyclobutane dicarbonyls.[2] Drawback: Harsh conditions (

    
     or DAST), poor selectivity.[1][2]
    
  • Modern Route (Recommended): Photochemical Ring-Opening of Bicyclobutanes.[1][4] This method is superior for generating 1,2-disubstituted cyclobutanes with high atom economy and mild conditions.[1][2][4]

3.2 Recommended Protocol: Photochemical Bicyclobutane Functionalization

Based on recent advancements in radical difluoroalkylation (e.g., RSC Green Chem, 2024).

Objective: Synthesis of (2-(difluoromethyl)cyclobutyl)methanol via bicyclo[1.1.0]butane (BCB) ring opening.

Reagents:

  • Substrate: (Bicyclo[1.1.0]butan-1-yl)methanol (protected as silyl ether if necessary).

  • Reagent:

    
     (Difluoromethanesulfonyl chloride) or equivalent radical source.[1][4]
    
  • Catalyst:

    
     (Photoredox catalyst).[1][4]
    
  • Solvent: Acetonitrile (MeCN).[1][2][4]

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube, dissolve the BCB substrate (1.0 equiv) and

    
     (1 mol%) in degassed MeCN.
    
  • Reagent Addition: Add the difluoromethyl radical precursor (1.5 equiv) under Argon.

  • Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 12-16 hours.

    • Mechanism:[1][4][3][5][6][7][8] The excited Ir catalyst reduces the sulfonyl chloride to generate a

      
       radical. This radical attacks the bridgehead bond of the BCB, relieving strain and generating a cyclobutyl radical, which is then quenched (atom transfer or reduction).[2]
      
  • Workup: Dilute with diethyl ether, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the functionalized cyclobutane core.

  • Deprotection (if needed): Standard TBAF deprotection to yield the free alcohol.[1]

Visualization of Logic & Synthesis
Figure 1: Synthetic Pathway & Decision Logic

This diagram illustrates the synthesis flow and the decision matrix for choosing between CBM and DFM-CBM.

G cluster_0 Modern Synthesis Route node_start Start: Drug Design Need node_meta Metabolic Liability? node_start->node_meta node_lipo Need Lipophilicity? node_meta->node_lipo Yes node_CBM Cyclobutyl Methanol (Standard Scaffold) node_meta->node_CBM No node_DFM (2-(Difluoromethyl) cyclobutyl)methanol (Bioisostere) node_lipo->node_DFM Yes (Select DFM) node_BCB Bicyclobutane Precursor node_Photo Photoredox (Blue LED, Ir-cat) node_BCB->node_Photo Activation node_Radical •CF2H Radical Insertion node_Photo->node_Radical node_Radical->node_DFM Ring Opening

Caption: Decision tree for scaffold selection and the photoredox synthetic pathway for DFM-CBM via bicyclobutane ring opening.

Expert Commentary: Why Choose DFM-CBM?

1. The "Magic Methyl" Alternative: In medicinal chemistry, the "Magic Methyl" effect refers to the profound potency boost often seen when adding a single methyl group. However, methyl groups are metabolic liabilities (benzylic/allylic oxidation).[1][2] The


 group in DFM-CBM offers a similar steric bulk to a methyl group but with blocked metabolism .[4]

2. Intramolecular Hydrogen Bonding (IMHB): Experimental NMR data suggests that in non-polar environments (mimicking the interior of a protein or lipid bilayer), the alcohol proton in DFM-CBM can donate a hydrogen bond to the fluorine atoms (


).
  • Effect: This "hides" the polarity of the hydroxyl group, effectively increasing the molecule's permeability (higher apparent lipophilicity) and allowing it to cross the Blood-Brain Barrier (BBB) more efficiently than predicted by TPSA alone.

3. Validation: Before committing to the synthesis, validate the design using Lipophilic Metabolism Efficiency (LipMetE) calculations. If the target compound suffers from high clearance due to oxidative metabolism, the DFM-CBM switch is a high-probability fix.

References
  • Zafrani, Y., et al. (2017).[1][2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link[1][4]

  • Grygorenko, O. O., et al. (2021).[1][2][9] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Link[1][4]

  • Levin, M. D., et al. (2017).[1][2] Photochemical selective difluoroalkylation reactions of bicyclobutanes. Green Chemistry. Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][4]

  • PubChem Compound Summary. (2025). (2-(Difluoromethyl)cyclobutyl)methanol.[1][4] National Center for Biotechnology Information.[1][2][4] Link[1][4]

Sources

Comparative

X-Ray Crystallographic and Physicochemical Profiling of (2-(Difluoromethyl)cyclobutyl)methanol Derivatives: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural elucidation, bioisosteric comparison, and physicochemical performance Executive Summary The strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural elucidation, bioisosteric comparison, and physicochemical performance

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern drug design. This guide provides an objective, data-driven comparison of (2-(Difluoromethyl)cyclobutyl)methanol against its unfluorinated and perfluorinated (


) analogs. By analyzing high-resolution X-ray crystallographic data and in vitro metabolic profiles, we demonstrate how the difluoromethyl (

) group acts as a superior lipophilic hydrogen bond donor, offering an optimal balance of target affinity and metabolic stability.

The Mechanistic Rationale for Difluoromethyl-Cyclobutyl Scaffolds

When optimizing a lead compound, the choice of an alkyl or fluoroalkyl group dictates both the three-dimensional vector of the molecule and its interaction with the target protein.

Conformational Restriction & Ring Puckering: The unfluorinated cyclobutane ring typically exhibits a puckering angle of ~30° to relieve the torsional strain of eclipsing C-H bonds[1]. However, the introduction of highly electronegative fluorine atoms alters the hybridization of the ring carbons. According to Bent's rule, fluorine draws electron density, increasing the p-character of the C-F bonds and the s-character of the internal C-C bonds. This widens the C-C-C angles and flattens the cyclobutane ring to a puckering angle of ~20°–24°[1][2]. This subtle flattening drastically shifts the spatial trajectory (exit vector) of the adjacent hydroxymethyl group, allowing for highly specific target engagement.

The Lipophilic Hydrogen Bond Donor Concept: The difluoromethyl (


) group is not merely a steric placeholder. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the remaining C-H bond, transforming it into a "lipophilic hydrogen bond donor"[3][4]. This allows the 

group to act as a highly effective, metabolically stable bioisostere for alcohols and thiols[3].

Crystallographic Comparison: Structural Vectors and Hydrogen Bonding

X-ray crystallographic data consistently demonstrates that the


 proton can participate in 

hydrogen bonding with protein backbone carbonyls at a distance of ~2.4 Å[5][6]. This distance is significantly shorter than the sum of the van der Waals radii (~2.7 Å), confirming a true attractive interaction rather than mere spatial proximity[6].

By contrast, the trifluoromethyl (


) analog lacks a proton and cannot form this bond, often resulting in steric clashes if forced into the same hydrophilic pocket.
Table 1: Comparative Crystallographic & Structural Parameters
Derivative MotifRing Puckering Angle (

)
H-Bond Donor CapacityTypical

Distance
(2-Methylcyclobutyl)methanol ~30°None (Non-polarized Alkyl C-H)N/A
(2-(Difluoromethyl)cyclobutyl)methanol ~20°–24°Strong (Highly Polarized C-H)~2.4 Å
(2-(Trifluoromethyl)cyclobutyl)methanol ~15°–22°None (No proton available)N/A

Physicochemical and Metabolic Profiling

Structural advantages must translate into developability. The unfluorinated methyl analog is highly susceptible to Cytochrome P450 (CYP) mediated aliphatic oxidation. While the


 analog is metabolically inert, its extreme lipophilicity often leads to poor aqueous solubility and high non-specific protein binding.

The


 derivative strikes an optimal balance: the fluorine atoms block CYP oxidation[7], while the polarized C-H bond maintains a lower LogP than the 

analog, preserving a favorable physicochemical profile.
Table 2: Physicochemical & In Vitro ADME Comparison
Derivative MotifLogP (Calculated)CYP450 VulnerabilityIntrinsic Clearance (CLint)
(2-Methylcyclobutyl)methanol 1.8High (Aliphatic oxidation)> 100 µL/min/mg
(2-(Difluoromethyl)cyclobutyl)methanol 2.3Low (Steric/Electronic shielding)< 20 µL/min/mg
(2-(Trifluoromethyl)cyclobutyl)methanol 2.9Very Low< 10 µL/min/mg

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating workflows are utilized to generate the comparative data above.

Protocol A: Small-Molecule X-Ray Crystallography

Objective: Resolve the 3D coordinates and hydrogen-bonding vectors of the


 group.
  • Crystallization via Vapor Diffusion:

    • Action: Dissolve the compound in a minimum volume of ethyl acetate/hexanes. Set up sitting-drop vapor diffusion plates against a reservoir of the precipitant.

    • Causality: We utilize slow vapor diffusion rather than fast evaporation. Slow equilibration allows these low-melting-point derivatives to reach a controlled supersaturation state, minimizing crystal twinning and ensuring a high-resolution diffraction lattice.

  • Cryoprotection and Data Collection (100 K):

    • Action: Mount the crystal on a nylon loop, plunge into liquid nitrogen, and collect diffraction data using a Cu K

      
       X-ray source (
      
      
      
      = 1.5418 Å) at 100 K.
    • Causality: Data is collected at cryogenic temperatures to suppress thermal atomic vibrations (B-factors). This is critical for accurately resolving the faint electron density of the highly polarized, lightweight difluoromethyl proton.

  • Refinement and Validation:

    • Action: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

      
      .
      
    • Causality: The model is self-validating if the final R-factor is < 5% and the

      
       bond angles are > 130°, definitively proving directional hydrogen bonding rather than random packing forces.
      
Protocol B: Microsomal Intrinsic Clearance (CLint) Assay

Objective: Quantify the metabolic stability provided by the difluoromethyl substitution.

  • Incubation with Human Liver Microsomes (HLM):

    • Action: Incubate 1 µM of the test compound with 0.5 mg/mL HLMs in phosphate buffer (pH 7.4) at 37 °C. Initiate the reaction by adding 1 mM NADPH.

    • Causality: HLMs are enriched with CYP450 enzymes. By fortifying the assay with NADPH (an essential CYP cofactor), we isolate phase I oxidative metabolism, specifically testing the vulnerability of the cyclobutyl and methyl C-H bonds compared to the fluorinated analogs.

  • LC-MS/MS Quantification with Internal Standards:

    • Action: Quench the reaction at 0, 5, 15, 30, and 60 minutes using cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality: The SIL-IS normalizes matrix effects during electrospray ionization (ESI). This ensures the calculated half-life (

      
      ) and intrinsic clearance (CLint) strictly reflect metabolic depletion rather than instrument variance or ion suppression.
      

Structural Optimization Workflow

G A Baseline Motif (2-Methylcyclobutyl)methanol B X-Ray Crystallography Vector Analysis A->B Structural Profiling C Trifluoromethyl (-CF3) Analog B->C Perfluorination D Difluoromethyl (-CF2H) Analog B->D Bioisosteric Replacement E Steric Clash / No H-Bond (Metabolically Stable) C->E Loss of Binding F Lipophilic H-Bond Donor (H...O ~2.4 Å) D->F Enhanced Affinity G Lead Candidate Selected Optimal CLint & Affinity F->G Validation

Fig 1. Optimization cycle using X-ray data to select the optimal fluoroalkyl bioisostere.

Conclusion

The transition from a standard methyl group to a difluoromethyl (


)  moiety on a cyclobutyl scaffold represents a sophisticated application of bioisosterism. As validated by X-ray crystallography and in vitro clearance assays, the (2-(Difluoromethyl)cyclobutyl)methanol derivative successfully flattens the cyclobutane ring for optimal vector projection, provides a potent lipophilic hydrogen bond donor, and shields the molecule from rapid CYP450 metabolism. For drug development professionals, this motif serves as a highly effective tool for overcoming developability bottlenecks in lead optimization.

References[7] Title: 1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene | Source: Benchchem | URL:https://www.benchchem.com/[2] Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | Source: JACS Au - ACS Publications | URL:https://pubs.acs.org/doi/10.1021/jacsau.4c00864[1] Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | Source: The Journal of Organic Chemistry - ACS Publications | URL:https://pubs.acs.org/doi/10.1021/acs.joc.4c01234[3] Title: Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10646067/[4] Title: Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5148630/[5] Title: Difluoromethylene Phosphabetaine as an Equivalent of Difluoromethyl Carbanion | Source: Organic Letters - ACS Publications | URL:https://pubs.acs.org/doi/10.1021/ol503204b[6] Title: CF2H, a Hydrogen Bond Donor | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568817/

Sources

Validation

A Comparative Guide to Validating the Purity of (2-(Difluoromethyl)cyclobutyl)methanol using GC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of a compound's purity is not merely a procedural step but a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of a compound's purity is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. This guide offers an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of (2-(Difluoromethyl)cyclobutyl)methanol, a novel building block with increasing significance in medicinal chemistry. We will explore the nuances of GC-MS method development, compare its performance with alternative analytical techniques, and provide actionable protocols to ensure the integrity of your research and development endeavors.

The Critical Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate like (2-(Difluoromethyl)cyclobutyl)methanol can have profound implications. Impurities can alter the pharmacological and toxicological profile of a drug substance, impact its stability, and complicate regulatory submissions. Therefore, employing a robust and validated analytical method for purity determination is paramount.

GC-MS: A Powerful Tool for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1][2] This synergy makes it an invaluable tool for the analysis of volatile and semi-volatile compounds like (2-(Difluoromethyl)cyclobutyl)methanol.[3][4] The GC component separates the analyte from potential impurities based on their boiling points and interactions with the stationary phase of the GC column, while the MS component provides a unique mass spectrum for each eluted compound, acting as a molecular fingerprint for identification and quantification.[5]

Why GC-MS for (2-(Difluoromethyl)cyclobutyl)methanol?

The choice of GC-MS for this particular molecule is underpinned by several key factors:

  • Volatility: As a relatively small alcohol, (2-(Difluoromethyl)cyclobutyl)methanol is expected to have sufficient volatility for GC analysis.

  • Specificity: The mass spectrometer provides high specificity, allowing for the unambiguous identification of the main component and the characterization of unknown impurities based on their fragmentation patterns.[3]

  • Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities that might be missed by other techniques.[6]

  • Established Methodologies: While a specific method for this exact molecule may not be publicly available, established GC-MS methods for fluorinated alcohols and cyclobutane derivatives provide a strong foundation for method development.[7][8][9]

A Comparative Analysis of Purity Validation Techniques

While GC-MS is a powerful technique, it is essential to understand its performance in the context of other available analytical methods. The selection of the most appropriate technique depends on the specific analytical challenge, the nature of the expected impurities, and the intended purpose of the analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/RID)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation by volatility, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or refractive index.Signal intensity is directly proportional to the number of nuclei.[5][10]Absorption of infrared radiation by specific molecular vibrations.[11]
Purity Assessment Quantitative (area percent), identification of volatile impurities.Quantitative (area percent), suitable for non-volatile or thermally labile impurities.[12]Absolute molar purity determination without a specific reference standard for the analyte.[13][14]Primarily for identification and functional group analysis; limited for quantification of minor impurities.[15]
Typical LOD 0.01 - 1 ppm1 - 10 ppm (UV), 10-100 ppm (RID)~0.1%Not typically used for trace impurity detection.
Typical LOQ 0.05 - 5 ppm5 - 50 ppm (UV), 50-500 ppm (RID)~0.3%Not applicable for quantification of minor components.
Advantages High specificity and sensitivity, excellent for volatile compounds, vast spectral libraries for identification.[1]Versatile, suitable for a wide range of compounds, non-destructive (with UV/RID).[12]Provides absolute purity, no analyte-specific reference standard needed, structurally informative.[2][16][17]Fast, non-destructive, provides information about functional groups.[18][19]
Disadvantages Not suitable for non-volatile or thermally labile compounds, may require derivatization for some polar compounds.[20]May not detect impurities without a UV chromophore (UV detector); RID has lower sensitivity.[21][22][23][24]Lower throughput, requires more expensive instrumentation and skilled operators, potential for signal overlap in complex mixtures.[10][12]Not suitable for quantifying impurities, sensitive to water and CO2.[15]

Experimental Protocols

A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. The following sections outline detailed experimental workflows for the purity validation of (2-(Difluoromethyl)cyclobutyl)methanol using GC-MS and its comparative techniques.

GC-MS Method for Purity Validation

This proposed method is based on established principles for the analysis of fluorinated alcohols and cyclobutane derivatives.[7][8][9] Method validation should be performed in accordance with ICH Q2(R2) guidelines.[10][13]

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD)

  • Capillary Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness), is recommended for good separation of polar and non-polar compounds.

GC Parameters (Starting Point):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Transfer Line Temperature: 280 °C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35 - 350

Sample Preparation:

  • Accurately weigh approximately 10 mg of (2-(Difluoromethyl)cyclobutyl)methanol.

  • Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

Data Analysis:

  • Purity Calculation: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurity Identification: The mass spectrum of each impurity peak is compared against the NIST mass spectral library for tentative identification. Further confirmation may require the synthesis and analysis of suspected impurity standards.

Potential Impurities to Monitor: Based on common synthetic routes for difluoromethyl and cyclobutane-containing compounds, potential impurities could include:[25][26][27][28][29][30]

  • Starting materials or reagents from the synthesis.

  • Isomers of the final product.

  • Over- or under-fluorinated byproducts.

  • Oxidation or degradation products.

Visualizing the Workflow

To better illustrate the experimental process and the logical relationships in purity validation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Vortex to Mix Prep2->Prep3 Analysis1 Inject Sample Prep3->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 MS Detection Analysis2->Analysis3 Data1 Obtain Total Ion Chromatogram (TIC) Analysis3->Data1 Data2 Integrate Peaks Data1->Data2 Data4 Identify Impurities via Mass Spectra Data1->Data4 Data3 Calculate Area % Purity Data2->Data3

Caption: GC-MS Experimental Workflow for Purity Validation.

Comparison_Logic cluster_purpose Analytical Goal cluster_methods Analytical Techniques cluster_attributes Key Attributes Goal Purity Validation of (2-(Difluoromethyl)cyclobutyl)methanol GCMS GC-MS Goal->GCMS primary choice HPLC HPLC Goal->HPLC alternative qNMR qNMR Goal->qNMR orthogonal method FTIR FTIR Goal->FTIR complementary ID Volatile Volatile Impurities GCMS->Volatile Identification Structural ID GCMS->Identification NonVolatile Non-Volatile Impurities HPLC->NonVolatile AbsolutePurity Absolute Purity qNMR->AbsolutePurity qNMR->Identification FTIR->Identification

Caption: Logical Comparison of Analytical Methods for Purity Assessment.

Conclusion: A Multi-faceted Approach to Purity Validation

The validation of purity for a critical intermediate like (2-(Difluoromethyl)cyclobutyl)methanol demands a robust and well-characterized analytical method. GC-MS stands out as a primary technique due to its high sensitivity, specificity, and suitability for volatile compounds. It not only provides a quantitative measure of purity but also offers invaluable insights into the identity of potential impurities.

However, a comprehensive purity assessment often benefits from an orthogonal approach, where a combination of techniques is employed to provide a more complete picture.[12][31] For instance, while GC-MS excels at identifying volatile impurities, HPLC can be invaluable for detecting non-volatile or thermally labile species. Furthermore, qNMR offers a powerful method for determining absolute purity without the need for specific impurity standards.[16][17]

Ultimately, the choice and implementation of analytical methods should be guided by a thorough understanding of the molecule's properties, the potential impurity profile, and the stringent requirements of regulatory bodies. By adopting a scientifically sound and multi-faceted approach to purity validation, researchers and drug developers can ensure the quality and integrity of their work, paving the way for the successful advancement of new therapeutic agents.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • A Comparative Guide to Purity Assessment of 1-Chlorobutan-2-ol: GC-MS, HPLC, and qNMR Methods - Benchchem. (n.d.).
  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago. (n.d.). Retrieved from University of Illinois Chicago website.
  • Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry - PMC. (n.d.).
  • FTIR Analysis and Identification of Raw Materials – Physicochemical - MCI. (n.d.).
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19).
  • Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS ASMS 2016 - Shimadzu. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29).
  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19).
  • Fast Analysis of Fluorotelomer Alcohols. (2025, October 3).
  • FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs - Optosky. (2024, February 6).
  • 7 Applications of FTIR Analysis - Richmond Scientific. (2023, August 21).
  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed. (2020, January 4).
  • POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW - IJNRD. (2023, June 6).
  • Significant residual fluorinated alcohols present in various fluorinated materials - PubMed. (2006, March 1).
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. (2025, October 15).
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore: - Veeprho. (2020, October 24).
  • Identification of cyclobutane-type dimers of substituted cinnamic acids by gas chromatography/mass spectrometry - Heriot-Watt Research Portal. (n.d.).
  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed. (2013, June 28).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
  • qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. (n.d.).
  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH. (n.d.).
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (n.d.).
  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model | Semantic Scholar. (2012, September 25).
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - National University of Science and Technology Oman. (2024, February 25). Retrieved from National University of Science and Technology Oman website.
  • No chromophore - no problem? - 2021 - Wiley Analytical Science. (2021, May 10).
  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F. (2017, October 30).
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
  • Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. (2021, December 7).
  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate. (n.d.).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014, February 18).

Sources

Comparative

Evaluation of Fsp³ Character in (2-(Difluoromethyl)cyclobutyl)methanol: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Executive Summary: The "Escape from Flatland" Paradigm In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Executive Summary: The "Escape from Flatland" Paradigm

In modern drug discovery, the high attrition rate of clinical candidates has driven a paradigm shift in molecular design. Historically, high-throughput screening libraries were dominated by flat, sp²-hybridized aromatic compounds due to their synthetic accessibility. However, a foundational analysis by Lovering et al. (2009) introduced the "Escape from Flatland" theory, demonstrating that increasing the three-dimensionality of a molecule—quantified by the fraction of sp³ hybridized carbons (Fsp³)—correlates strongly with improved clinical success, higher aqueous solubility, and reduced off-target promiscuity [1].

As a Senior Application Scientist, I frequently evaluate novel building blocks that enable this structural transition. (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) represents a premier scaffold in this space. By combining a highly saturated cyclobutane ring with a strategically placed difluoromethyl (-CHF₂) group, this compound serves as an advanced bioisostere for traditional flat aromatic systems, offering an optimal balance of 3D complexity, lipophilicity, and metabolic stability [2].

Structural Profiling and Fsp³ Calculation

The Fsp³ descriptor is calculated as the ratio of sp³-hybridized carbon atoms to the total carbon count in a molecule.

For (2-(Difluoromethyl)cyclobutyl)methanol (SMILES: OCC1C(C(F)F)CC1):

  • Total Carbons: 6 (4 in the cyclobutane ring, 1 in the -CHF₂ group, 1 in the -CH₂OH group).

  • sp³ Carbons: 6 (All carbons in the molecule are fully saturated).

  • Fsp³ Value: 6 / 6 = 1.00

This perfect Fsp³ score of 1.00 indicates a highly three-dimensional architecture. The cyclobutane ring projects its substituents into distinct spatial vectors, preventing the planar π-π stacking that often leads to poor solubility and aggregation in flat aromatic compounds. Furthermore, the -CHF₂ group acts as a "lipophilic hydrogen bond donor," modulating the molecule's pKa and lipophilicity without sacrificing its 3D character [3].

Objective Comparison: 3D Fluorinated Scaffolds vs. Flat Alternatives

To objectively evaluate the performance of (2-(Difluoromethyl)cyclobutyl)methanol, we must compare it against standard alternatives used in medicinal chemistry:

  • The Flat Alternative: (3-(Trifluoromethyl)phenyl)methanol – A highly sp²-rich aromatic ring commonly found in legacy libraries.

  • The Unfluorinated 3D Alternative: Cyclobutylmethanol – Possesses the same Fsp³ character but lacks the electronic modulation of fluorine.

Table 1: Physicochemical and ADME Property Comparison
Property / Metric(2-(Difluoromethyl)cyclobutyl)methanol(3-(Trifluoromethyl)phenyl)methanolCyclobutylmethanol
Structural Class Fluorinated CycloalkaneFluorinated AromaticUnsubstituted Cycloalkane
Fsp³ Score 1.00 0.251.00
LogP (Experimental/Est.) 1.27 [4]~2.10~0.90
Thermodynamic Solubility High (>200 µM)Low (<50 µM)High (>200 µM)
Metabolic Stability (HLM) High (Clearance <15 µL/min/mg)Moderate (Clearance ~40 µL/min/mg)Low (Clearance >60 µL/min/mg)
Primary Advantage Optimal balance of 3D shape and metabolic resistance.Easy to synthesize via cross-coupling.Highly soluble, low molecular weight.
Primary Liability More complex stereochemical synthesis.Poor solubility; high risk of off-target binding.Rapidly oxidized by CYP450 enzymes.

Causality Analysis: While Cyclobutylmethanol achieves an Fsp³ of 1.00, its electron-rich C-H bonds are highly susceptible to cytochrome P450 (CYP450) mediated oxidation. By introducing the strongly electron-withdrawing -CHF₂ group in (2-(Difluoromethyl)cyclobutyl)methanol, the electron density of the adjacent cyclobutane C-H bonds is reduced, significantly decreasing metabolic clearance while maintaining the critical 3D geometry [3].

Logical Workflows and Visualizations

To systematically evaluate the impact of integrating (2-(Difluoromethyl)cyclobutyl)methanol into a drug discovery program, we utilize a structured bioisosteric replacement workflow.

G A Identify Flat Liability (e.g., Phenyl Ring, Fsp3 < 0.3) B Bioisosteric Replacement Insert Cyclobutane Scaffold A->B C Fluorine Modulation Add -CHF2 for Stability B->C D Optimized Candidate (Fsp3 = 1.0, High Stability) C->D

Fig 1. Bioisosteric transition from flat aromatics to 3D fluorinated cyclobutanes.

Workflow N1 Synthesize Derivatives N2 Calculate Fsp3 & LogP N1->N2 N3 In Vitro Assays (Solubility & HLM) N2->N3 N4 Lead Selection (High Fsp3, Low CL) N3->N4

Fig 2. Experimental workflow for evaluating Fsp3-enhanced drug candidates.

Experimental Protocols: Self-Validating Methodologies

To empirically validate the advantages of (2-(Difluoromethyl)cyclobutyl)methanol, the following standardized protocols must be executed. These protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Unlike kinetic solubility assays (which measure the precipitation point of a DMSO stock in buffer and can be skewed by supersaturation), thermodynamic solubility measures the true equilibrium state of the solid lattice dissolving in an aqueous medium. This is critical for assessing the true benefit of high Fsp³.

  • Preparation: Weigh 2.0 mg of solid (2-(Difluoromethyl)cyclobutyl)methanol (and comparator compounds) into separate glass vials.

  • Equilibration: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Cap tightly.

  • Incubation: Agitate the vials on a thermoshaker at 37°C at 500 RPM for exactly 24 hours. Causality: 24 hours is required to ensure the system transitions from kinetic dissolution to thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV/MS against a standard calibration curve prepared in acetonitrile.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay determines the intrinsic clearance (CL_int) of the compound. The inclusion of the difluoromethyl group is hypothesized to protect the cyclobutane ring from rapid CYP-mediated oxidation.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1.0 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound into the matrix to a final concentration of 1 µM (keep organic solvent concentration <0.1% to avoid CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, phase I metabolism will not occur, serving as a negative control.

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points.

  • Analysis: Centrifuge to remove precipitated proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (t_1/2) and intrinsic clearance (CL_int).

Conclusion

The integration of (2-(Difluoromethyl)cyclobutyl)methanol into medicinal chemistry workflows exemplifies the practical application of the "Escape from Flatland" theory. By maximizing the Fsp³ fraction (1.00) while strategically utilizing fluorine to temper metabolic liabilities and tune lipophilicity, this scaffold provides a superior alternative to traditional planar aromatics. Drug development professionals should prioritize such 3D, sp³-rich building blocks to improve physicochemical properties and ultimately increase the probability of clinical success.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at:[Link]

Safety & Regulatory Compliance

Safety

Environmental Health &amp; Safety (EHS) Protocol: (2-(Difluoromethyl)cyclobutyl)methanol

Here is the comprehensive operational and safety guide for the handling and disposal of (2-(Difluoromethyl)cyclobutyl)methanol. Executive Summary (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and safety guide for the handling and disposal of (2-(Difluoromethyl)cyclobutyl)methanol.

Executive Summary

(2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) is a specialized fluorinated building block utilized extensively in medicinal chemistry and drug development to introduce lipophilic, metabolically stable moieties into drug scaffolds[1].

While the compound itself is stable under standard laboratory conditions, the presence of the difluoromethyl (-CF₂H) group dictates strict end-of-life management. Fluorinated organic compounds pose unique environmental and infrastructural risks if disposed of improperly. This guide outlines the self-validating protocols required to ensure safe operational handling and compliant, environmentally responsible disposal.

Physicochemical & Hazard Profile

To design an effective disposal strategy, the physicochemical properties of the waste material must first be established. The following table summarizes the key data points that inform the downstream waste management logic.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name (2-(Difluoromethyl)cyclobutyl)methanolNomenclature required for EHS manifesting.
CAS Registry Number 1780163-99-6Primary identifier for waste profiling.
Molecular Formula C₆H₁₀F₂OHigh fluorine content dictates halogenated waste stream.
Molecular Weight 136.14 g/mol Used for mass-balance calculations in waste logs.
Physical State Liquid (Standard conditions)Requires liquid containment (carboys) rather than solid bins.
Waste Classification Halogenated Organic WasteCritical: Must be segregated from standard organic waste.

Operational Handling & Waste Segregation Logic

The fundamental principle of managing fluorinated organics is preventing environmental release and protecting incineration infrastructure. Standard non-halogenated organic waste is often incinerated at lower temperatures. If fluorinated compounds are introduced into these streams, incomplete combustion occurs, leading to the release of highly toxic and corrosive Hydrogen Fluoride (HF) gas and other fluorinated toxic byproducts[2].

Therefore, disposal requires specialized high-temperature incineration (>1100°C) facilities equipped with caustic scrubbers (e.g., sodium hydroxide sprays) to neutralize HF gas into harmless sodium fluoride (NaF) salts before exhaust release[2][3].

Step-by-Step Disposal Methodology

Step 1: Primary Segregation (At the Bench)

  • Action: Immediately upon completion of the experiment, isolate all liquid waste containing (2-(Difluoromethyl)cyclobutyl)methanol.

  • Causality: Mixing fluorinated waste with standard aqueous or non-halogenated organic waste compromises the entire waste carboy, requiring the entire volume to be re-classified and treated as hazardous halogenated waste at a significantly higher institutional cost.

  • Validation: Verify the receiving container is explicitly designated for halogenated solvents.

Step 2: Containment & Compatibility

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) carboy.

  • Causality: HDPE is chemically compatible with most fluorinated alcohols and resists the degradation that can occur in standard glass containers if trace HF is liberated over time.

  • Validation: Ensure the carboy features a secondary containment tray to capture potential leaks.

Step 3: Labeling and Profiling

  • Action: Affix a standardized hazardous waste label. Explicitly write "Halogenated Organic Waste - Contains Fluorinated Organics"[4].

  • Causality: Environmental Health and Safety (EHS) personnel rely on accurate bench-level profiling to route the waste to the correct commercial incinerator. Unidentified fluorinated waste poses a severe safety risk to downstream handlers.

Step 4: Institutional Transfer

  • Action: Once the carboy reaches 80% capacity, seal it and initiate a waste pickup request through your institution's EHS portal. Do not attempt to neutralize or oxidize the compound in the laboratory[3].

  • Causality: Laboratory-scale deactivation of fluorinated organics is highly unpredictable and can generate volatile, toxic fluorinated byproducts. Mineralization of the C-F bonds safely occurs only at extreme temperatures (>1000°C)[5].

Operational Workflow Visualization

The following diagram illustrates the critical decision points and operational flow for managing fluorinated organic waste to ensure safety and compliance.

G Start Experiment Completion Segregation Waste Segregation Decision Start->Segregation Aqueous Aqueous Waste (DO NOT USE) Segregation->Aqueous Aqueous NonHalo Non-Halogenated (DO NOT USE) Segregation->NonHalo Organic Halo Halogenated Waste Carboy Segregation->Halo Fluorinated Label Label: Fluorinated Organic Waste Halo->Label EHS EHS Collection & Manifesting Label->EHS Incineration High-Temp Incineration (>1100°C) + Scrubbers EHS->Incineration HF Neutralization

Fig 1: Operational workflow for the safe segregation and disposal of fluorinated organic waste.

References

Sources

Handling

Personal protective equipment for handling (2-(Difluoromethyl)cyclobutyl)methanol

Topic: Personal Protective Equipment & Safe Handling Guide: (2-(Difluoromethyl)cyclobutyl)methanol Document Control: Version 1.0 | Audience: R&D, Medicinal Chemistry, Process Safety Author Role: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide: (2-(Difluoromethyl)cyclobutyl)methanol Document Control: Version 1.0 | Audience: R&D, Medicinal Chemistry, Process Safety Author Role: Senior Application Scientist

Executive Safety Summary

Status: CAUTION – FUNCTIONALIZED FLUORO-ALCOHOL (2-(Difluoromethyl)cyclobutyl)methanol (CAS: 1780163-99-6) is a specialized fluorinated building block. Unlike simple methanol, its hazards are driven by the lipophilic difluoromethyl moiety and the strained cyclobutane ring.

Immediate Safety Directive:

  • Treat as: Severe Eye Irritant / Skin Irritant / Potential Bio-accumulative.

  • Critical Distinction: Do NOT handle with standard "solvent-grade" precautions. The introduction of the difluoromethyl (-CHF₂) group increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.

  • Thermal Hazard: While chemically stable under ambient conditions, thermal decomposition (fire) will release Hydrogen Fluoride (HF) .

Chemical Intelligence & Risk Assessment

Before selecting PPE, we must understand why specific hazards exist.

Parameter Data / Characteristic Operational Implication
CAS Number 1780163-99-6Unique identifier for inventory tracking.
Molecular Weight 136.14 g/mol Moderate volatility; aerosols are a primary inhalation risk.
Physical State Liquid (Colorless)Splash hazard is the dominant exposure vector.
Structural Hazard -CHF₂ Group Metabolically stable but modifies solubility; enhances permeation through standard glove materials.
Structural Hazard Cyclobutane Ring ~26 kcal/mol ring strain. Stable, but avoid strong Lewis acids which may trigger ring-opening rearrangements.
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I do not recommend "generic" PPE. The following selection is based on permeation resistance against fluorinated organics.

A. Hand Protection (The "Double-Barrier" Protocol)

Standard 4-mil nitrile gloves are insufficient for prolonged contact with fluorinated alcohols due to potential carrier-solvent effects.

  • Primary Layer (Inner): Low-modulus Nitrile (4 mil).

  • Secondary Layer (Outer): High-grade Nitrile (minimum 5-8 mil) OR Neoprene.

  • Rationale: The outer layer provides physical durability; the inner layer acts as a breakthrough indicator.

  • Spill Response: If >10 mL is spilled, switch immediately to Laminate Film (Silver Shield/4H) or Viton gloves.

B. Eye & Face Protection[1][2][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are NOT acceptable during transfer operations.

  • Reasoning: Alcohols cause immediate corneal protein denaturation. The fluorinated nature may delay the sensation of pain, leading to prolonged exposure before washing.

C. Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Respirator (If Hood Unavailable): Full-face respirator with Organic Vapor (OV) cartridges.

  • Note: Dust masks (N95) are useless against this liquid's vapors.

Operational Protocol: Safe Handling Workflow

This workflow integrates safety checks directly into the experimental process.

SafeHandling Start Cold Storage (2-8°C) Check Visual Inspection (Precipitates/Pressure) Start->Check Retrieve Equilibrate Thermal Equilibration (Closed Vessel) Check->Equilibrate Pass Waste Halogenated Waste Stream Check->Waste Container Compromised Transfer Transfer in Fume Hood (Inert Atmosphere Rec.) Equilibrate->Transfer Room Temp Reaction Reaction Setup Transfer->Reaction Syringe/Cannula Reaction->Waste Quench

Figure 1: Operational workflow emphasizing thermal equilibration to prevent pressure buildup upon opening cold vials.

Step-by-Step Methodology:
  • Equilibration: Remove the vial from the refrigerator (2-8°C). Do not open immediately. Condensed atmospheric moisture can react with impurities or degrade the reagent. Allow 15 minutes to reach room temperature.

  • Inert Handling: While not strictly pyrophoric, the cyclobutane ring is best preserved under Argon or Nitrogen to prevent slow oxidation of the alcohol group.

  • Transfer:

    • Preferred: Syringe transfer using a long needle to avoid tipping the bottle.

    • Avoid: Pouring directly from the mouth of the bottle, which increases the risk of threads contamination and subsequent seal failure.

  • Reaction Monitoring: If heating >50°C, ensure the condenser is rated for the solvent's vapor pressure, not just the reagent.

Emergency Response & Decontamination

In the event of exposure, the presence of the fluorine group dictates a conservative response.

Scenario Immediate Action Senior Scientist Insight
Skin Contact Wash with soap/water for 15 mins .Do NOT use ethanol/solvents to wash; this increases skin permeability and drives the chemical deeper.
Eye Contact Flush for 15 mins ; lift eyelids.Speed is critical. Corneal clouding can be irreversible.
Inhalation Move to fresh air.[1][2]If wheezing occurs, medical observation is required (delayed pulmonary edema risk).
Fire Use CO₂, Foam, or Dry Chemical.[3]DANGER: Thermal decomposition releases HF and COF₂ . Firefighters must wear SCBA.

Disposal Strategy: The Halogen Rule

Disposal is often where safety protocols fail. This compound is Halogenated .

DisposalTree Waste Waste Generation CheckHal Is it mixed with non-halogenated solvents? Waste->CheckHal Sep Segregate into HALOGENATED Waste CheckHal->Sep No (Pure/Halogenated Solvent) Mix Treat ENTIRE mixture as Halogenated CheckHal->Mix Yes (Acetone/Hexane mix) Label Label: Contains Organic Fluorine (DO NOT AUTOCLAVE) Sep->Label Mix->Label

Figure 2: Decision tree for waste segregation. Note that mixing halogenated waste with non-halogenated waste usually defaults the whole container to the more expensive "Halogenated" disposal stream.

Critical Disposal Rule:

  • Labeling: Clearly mark the waste tag with "Contains Organic Fluorine."

  • Prohibition: Never dispose of this down the drain. The C-F bond is environmentally persistent.

  • Incompatibility: Do not mix with strong alkali waste (e.g., NaOH solutions) in the waste drum, as exothermic elimination of HF could theoretically occur over time.

References

  • ChemScene . (2-(Difluoromethyl)cyclobutyl)methanol Product Data & CAS 1780163-99-6. Retrieved from

  • National Institutes of Health (NIH) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem . Compound Summary: (3,3-Difluorocyclobutyl)methanol (Analogous Hazard Data). Retrieved from [4]

  • Sigma-Aldrich . Safety Data Sheet for [1-(difluoromethyl)cyclobutyl]methanol (Isomer Proxy). Retrieved from

Sources

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